Ambroxol hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O.ClH/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;/h5-6,10-11,17-18H,1-4,7,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVKOSLOVOTXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Br2ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045442, DTXSID60936098 | |
| Record name | Ambroxolhydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146648-86-3, 23828-92-4, 1384955-66-1, 15942-05-9 | |
| Record name | Cyclohexanol, 4-[[(2-amino-3,5-dibromophenyl)methyl]amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146648-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ambroxol Hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023828924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ambroxol hydrochloride, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384955661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ambroxol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ambroxolhydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-[[(2-amino-3,5-dibromophenyl)methyl]amino]cyclohexan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMBROXOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC995ZMV90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMBROXOL HYDROCHLORIDE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3593UZ7HS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Role of Ambroxol Hydrochloride in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ambroxol (B1667023) hydrochloride, a long-established mucolytic agent, is gaining significant attention as a promising therapeutic candidate for a range of neurodegenerative diseases, including Parkinson's disease, Dementia with Lewy Bodies, and Gaucher disease-associated parkinsonism. This technical guide provides an in-depth exploration of the core mechanisms of action through which ambroxol exerts its neuroprotective effects. The primary mechanism revolves around its function as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase), encoded by the GBA1 gene. Mutations in GBA1 represent a major genetic risk factor for synucleinopathies. By enhancing GCase activity, ambroxol initiates a cascade of beneficial downstream effects, including improved lysosomal function, enhanced clearance of pathological protein aggregates such as α-synuclein, and modulation of cellular stress pathways. This guide synthesizes current research findings, presents quantitative data in a structured format, details key experimental methodologies, and provides visual representations of the underlying molecular pathways.
Core Mechanism of Action: Chaperoning Glucocerebrosidase
Ambroxol's principal neuroprotective activity stems from its role as a pharmacological chaperone for glucocerebrosidase (GCase).[1][2][3][4] In individuals with GBA1 mutations, the GCase enzyme is often misfolded, leading to its retention in the endoplasmic reticulum (ER) and subsequent degradation, resulting in reduced enzymatic activity within the lysosome.[5][6]
Ambroxol binds to the misfolded GCase enzyme in the ER, stabilizing its conformation.[5][6] This stabilization facilitates the correct trafficking of the enzyme from the ER to the Golgi apparatus and ultimately to the lysosome.[5][7] Within the acidic environment of the lysosome, ambroxol dissociates from GCase, allowing the now correctly localized enzyme to carry out its function of hydrolyzing glucosylceramide.[5][6] This chaperone activity has been shown to significantly increase both the protein levels and enzymatic activity of GCase in cellular models.[1][2][8]
References
- 1. Ambroxol reverses tau and α-synuclein accumulation in a cholinergic N370S GBA1 mutation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Molecular mechanisms of the ambroxol action in Gaucher disease and GBA1 mutation-associated Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ambroxol in Parkinson's: results of phase 2 trial published - Cure Parkinson's [cureparkinsons.org.uk]
- 5. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Ambroxol Hydrochloride: A Pharmacological Chaperone for Glucocerebrosidase in Gaucher Disease
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder initiated by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase).[1][2] This enzymatic defect results in the accumulation of its substrate, glucosylceramide, primarily within macrophages, leading to a multisystemic disorder with a wide spectrum of clinical manifestations.[1] Current therapeutic strategies, such as enzyme replacement therapy (ERT) and substrate reduction therapy (SRT), have shown efficacy for systemic symptoms but are limited in their ability to address the neurological manifestations of the disease due to their inability to cross the blood-brain barrier.[3][4]
Pharmacological chaperone therapy (PCT) has emerged as a promising therapeutic avenue for Gaucher disease and other protein misfolding disorders.[5][6] This approach utilizes small molecules that bind to and stabilize misfolded mutant enzymes, thereby facilitating their proper folding, trafficking from the endoplasmic reticulum (ER) to the lysosome, and subsequent function. Ambroxol (B1667023) hydrochloride, a long-established mucolytic agent, has been identified as a promising pharmacological chaperone for GCase. This technical guide provides an in-depth overview of the core scientific principles and experimental data supporting the role of ambroxol as a therapeutic agent for Gaucher disease.
Mechanism of Action
Ambroxol's efficacy as a pharmacological chaperone for GCase is rooted in its pH-dependent binding affinity.[6][7][8] The process begins in the endoplasmic reticulum, where GCase is synthesized.[6][9] Many GBA1 mutations result in misfolded GCase that is recognized by the ER's quality control machinery and targeted for degradation.[6][9]
Ambroxol intervenes at this critical step. At the neutral pH of the ER, ambroxol binds to the misfolded GCase, acting as a scaffold to promote its correct conformation.[6][7][8] This stabilized ambroxol-GCase complex can then successfully transit through the Golgi apparatus and be trafficked to the lysosomes.[7]
Upon arrival in the acidic environment of the lysosome (pH ~4.5-5.0), the protonation state of key residues in GCase and/or ambroxol itself leads to a significant reduction in binding affinity.[6][7][8] Ambroxol dissociates from the enzyme, leaving a correctly folded and active GCase in the lysosome to catabolize the accumulated glucosylceramide.[7] Modeling and experimental studies suggest that ambroxol interacts with both active site and non-active site residues, consistent with its characterization as a mixed-type inhibitor.[1][8][10]
Beyond its primary chaperone activity, ambroxol has been suggested to have other beneficial effects, including the modulation of lysosomal biogenesis and autophagy.[1]
Signaling Pathway of Ambroxol Action
Quantitative Data Summary
The efficacy of ambroxol has been quantified in numerous in vitro, in vivo, and clinical studies. The following tables summarize key findings.
Table 1: In Vitro Efficacy of Ambroxol in Patient-Derived Cells
| Cell Type | GBA1 Genotype | Ambroxol Concentration | Increase in GCase Activity | Reference |
| Fibroblasts | N370S/N370S | 5-60 µM | ~15-50% increase | [6] |
| Fibroblasts | F213I/L444P | 5-60 µM | ~15-50% increase | [6] |
| Lymphoblasts | N370S/N370S | 30 µM | ~2-fold increase | [10] |
| Macrophages (PBMC-derived) | GD patient various | Not specified | 3.3-fold increase | [11] |
| Macrophages (PBMC-derived) | GBA-PD patient various | Not specified | 3.5-fold increase | [11] |
Table 2: In Vivo and Clinical Efficacy of Ambroxol
| Study Type | Population | Dosage | Key Outcome | Magnitude of Effect | Reference |
| Animal Study | L444P/+ transgenic mice | 4 mM in drinking water | Increased GCase activity in brain | Significant increase | [1] |
| Animal Study | Non-human primates | 100 mg/day | Increased GCase activity in brain | 16-24% increase | [12] |
| Pilot Study | 5 nGD patients on ERT | High-dose | Reduction in Lyso-Gb1 (CSF) | 26-97% reduction | [3] |
| Pilot Study | 5 nGD patients on ERT | High-dose | Reduction in Lyso-Gb1 (plasma) | 41-89% reduction | [3] |
| Case Series | 29 GD patients | Not specified | Reduction in Chitotriosidase | 43.1% decrease | [13] |
| Case Series | 29 GD patients | Not specified | Reduction in Glucosylsphingosine (B128621) | 34.1% decrease | [13] |
| Clinical Trial | 12 GD type 1 patients | 150 mg/day | Increased hemoglobin | 16.2% increase (in one patient) | [1] |
| Clinical Trial | 12 GD type 1 patients | 150 mg/day | Increased platelet count | 32.9% increase (in one patient) | [1] |
Experimental Protocols
GCase Activity Assay
This protocol describes the measurement of GCase activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cell lysate
-
Assay Buffer: Citrate-phosphate buffer (pH 5.4) containing 0.25% sodium taurocholate, 0.1% Triton X-100.
-
Substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) stock solution (e.g., 6 mM in ddH2O).[1]
-
Stop Buffer: 0.1 M glycine-NaOH, pH 10.7.
-
96-well black, flat-bottom plates.
-
Fluorometric plate reader (Excitation: 350-365 nm, Emission: 445-460 nm).[5]
-
GCase inhibitor (optional control): Conduritol B epoxide (CBE).
Procedure:
-
Prepare cell lysates by homogenizing cells in lysis buffer (e.g., 1% Triton X-100 extraction buffer) and centrifuging to pellet debris.[1] Determine total protein concentration using a standard method (e.g., BCA assay).
-
In a 96-well plate, add 10-20 µg of total protein per well. Adjust the volume with assay buffer to a final volume of 50 µL.
-
To initiate the reaction, add 50 µL of the 4-MUG substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[5]
-
Stop the reaction by adding 100-150 µL of Stop Buffer to each well.[5]
-
Measure the fluorescence of the released 4-methylumbelliferone (B1674119) (4-MU) using a plate reader.
-
Quantify GCase activity by comparing the fluorescence readings to a standard curve of 4-MU. Activity is typically expressed as nmol/h/mg of protein.
Quantification of Glucosylsphingosine (Lyso-Gb1) by LC-MS/MS
This protocol outlines the principles for measuring the biomarker lyso-Gb1 in plasma or dried blood spots (DBS).
Materials:
-
Plasma or DBS samples.
-
Internal Standard: Isotope-labeled lyso-Gb1.
-
Extraction Solvent: Methanol or acetonitrile (B52724) solution containing the internal standard.[4][14]
-
LC-MS/MS system with a suitable column (e.g., C18 or BEH amide).[14]
Procedure:
-
Sample Preparation:
-
Extraction and Concentration: Transfer the supernatant (from plasma) or the extraction solvent (from DBS) to a new tube, evaporate to dryness under nitrogen, and reconstitute in the initial mobile phase.[3][14]
-
LC Separation: Inject the reconstituted sample onto the LC system. Use a gradient elution to separate lyso-Gb1 from other components.
-
MS/MS Detection: Analyze the eluent using a mass spectrometer in positive electrospray ionization (ESI) mode.[14] Monitor the specific precursor-to-product ion transition for lyso-Gb1 and its internal standard using Selected Reaction Monitoring (SRM).[14]
-
Quantification: Calculate the concentration of lyso-Gb1 in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[3][14]
Immunofluorescence for GCase Localization
This protocol is for visualizing the subcellular localization of GCase and its colocalization with lysosomal markers.
Materials:
-
Cells grown on coverslips.
-
Fixative: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization/Blocking Buffer: PBS containing 0.1% Triton X-100 and 5% bovine serum albumin (BSA).
-
Primary Antibodies: Rabbit anti-GCase and Mouse anti-LAMP2 (lysosomal marker).
-
Secondary Antibodies: Alexa Fluor-conjugated anti-rabbit (e.g., Alexa Fluor 488) and anti-mouse (e.g., Alexa Fluor 594).
-
Mounting Medium with DAPI.
-
Confocal microscope.
Procedure:
-
Wash cells grown on coverslips with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize and block non-specific binding by incubating with Permeabilization/Blocking Buffer for 1 hour.
-
Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with corresponding fluorescently-labeled secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a confocal microscope, capturing images in the appropriate channels for DAPI, GCase, and LAMP2. Analyze the images for colocalization of GCase and LAMP2 signals.
Experimental Workflow for Ambroxol Evaluation
Conclusion
Ambroxol hydrochloride represents a compelling example of drug repurposing, with a growing body of evidence supporting its role as a pharmacological chaperone for mutant GCase in Gaucher disease. Its ability to stabilize misfolded GCase in the ER, facilitate its transport to the lysosome, and its capacity to cross the blood-brain barrier make it a particularly attractive candidate for treating all forms of Gaucher disease, including neuronopathic types. The quantitative data from cellular, animal, and clinical studies consistently demonstrate its potential to increase GCase activity and reduce pathological substrate accumulation. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of ambroxol and other potential pharmacological chaperones. Further large-scale, placebo-controlled clinical trials are warranted to fully establish its therapeutic efficacy and safety profile for the treatment of Gaucher disease.
References
- 1. In vitro GCase activity assay (total cell lysate) [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Detection of glucosylsphingosine in dried blood spots for diagnosis of Gaucher disease by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 7. Validation and assessment of preanalytical factors of a fluorometric in vitro assay for glucocerebrosidase activity in human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thermal denaturation assays in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential of Ambroxol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambroxol hydrochloride, a well-established mucolytic agent, has garnered increasing attention for its significant antioxidant properties.[1][2][3] Beyond its secretolytic effects in respiratory diseases, a growing body of evidence demonstrates its capacity to counteract oxidative stress, a key pathological factor in a multitude of diseases, including neurodegenerative disorders, inflammatory conditions, and drug-induced toxicities.[4][5][6] This technical guide provides an in-depth exploration of the antioxidant capabilities of this compound, detailing its mechanisms of action, summarizing key quantitative data, providing comprehensive experimental protocols for its evaluation, and visualizing the intricate signaling pathways it modulates.
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through a multi-faceted approach, encompassing direct free radical scavenging and the modulation of endogenous antioxidant defense systems.
1. Direct Scavenging of Reactive Oxygen Species (ROS):
Ambroxol has been shown to directly scavenge various reactive oxygen species, thereby mitigating cellular damage. It is an effective scavenger of hydroxyl radicals (•OH) and hypochlorous acid (HClO).[7] Studies have also demonstrated its ability to inhibit superoxide (B77818) anion (O2•−) production by inflammatory cells like alveolar macrophages.[8][9] This direct scavenging activity is crucial in protecting tissues from oxidant-induced injury.[7]
2. Inhibition of Lipid Peroxidation:
A key consequence of oxidative stress is lipid peroxidation, the oxidative degradation of lipids in cell membranes, which leads to cell injury. Ambroxol has consistently been shown to inhibit lipid peroxidation.[10][11] It effectively reduces the formation of malondialdehyde (MDA), a major byproduct of lipid peroxidation, in various tissues, including the heart, lungs, and brain.[4][11] This protective effect against lipid peroxidation is comparable to that of the well-known antioxidant, N-acetylcysteine.[10]
3. Modulation of Antioxidant Signaling Pathways:
Ambroxol enhances the cellular antioxidant defense system by modulating key signaling pathways:
-
Nrf2/HO-1 Pathway Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Ambroxol promotes the activation of Nrf2.[4][12][13] Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and catalase.[11][13] The induction of HO-1 is a critical mechanism by which Ambroxol exerts its antioxidant and anti-inflammatory effects.[8][11]
-
Inhibition of Pro-inflammatory and Pro-oxidant Pathways: Chronic inflammation is intrinsically linked to oxidative stress. Ambroxol has been shown to downregulate pro-inflammatory signaling pathways that also contribute to ROS production. It can inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which, upon activation by ligands like lipopolysaccharide (LPS), triggers a cascade leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[4][12] By suppressing the TLR4/NF-κB axis, Ambroxol reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[4][12] Furthermore, Ambroxol can attenuate the activation of stress-activated protein kinases like phospho-c-Jun N-terminal Kinase (p-JNK), which are involved in oxidative stress-induced apoptosis and inflammation.[4][5]
Quantitative Data on Antioxidant Properties
The following tables summarize the quantitative data from various studies investigating the antioxidant effects of this compound.
Table 1: In Vitro Radical Scavenging and Inhibition of Oxidative Markers
| Assay | Model System | Ambroxol Concentration | % Inhibition / Effect | Reference |
| Hydroxyl Radical (•OH) Scavenging | Deoxyribose oxidation assay | 1 mM | 47 ± 11% | [7] |
| 2 mM | 75 ± 9% | [7] | ||
| 10 mM | 89 ± 4% | [7] | ||
| Hypochlorous Acid (HClO) Scavenging | Chlorination of monochlorodimedon | 25 µM | 22 ± 13% | [7] |
| 70 µM | 59 ± 14% | [7] | ||
| Superoxide Anion (O2•−) Production | Zymosan-activated PMN and mononuclear cells | 100 µM (1 hr incubation) | ~75% | [8] |
| 100 µM (2 hr incubation) | ~98% | [8] | ||
| Superoxide Anion (O2•−) Production | PMA-stimulated alveolar macrophages (rat) | ~16 µM (IC50) | 50% | [9] |
| Superoxide Anion (O2•−) Generation | PMA-stimulated alveolar macrophages (rat) | ~18-26 µM (IC50) | 50% | [9] |
| Lipid Peroxidation | tert-butyl hydroperoxide-induced in rat liver mitochondria | 10 mM | 96% | [14] |
| Lipid Peroxidation | tert-butyl hydroperoxide-induced in rat gastric mucosa | 10 mM | 74% | [14] |
Table 2: In Vivo Effects of Ambroxol on Oxidative Stress Markers
| Animal Model | Treatment | Tissue | Oxidative Stress Marker | Result | Reference |
| LPS-induced oxidative stress in mice | Ambroxol (70 mg/kg ip) | Lung | Conjugated Dienes | 3.3-fold lower than control | [10] |
| Heart | Conjugated Dienes | 1.7-fold lower than control | [10] | ||
| Doxorubicin-induced cardiotoxicity in mice | Ambroxol (70 mg/kg iv) | Heart | Conjugated Dienes | 3-fold lower than control | [11] |
| Heart | Malondialdehyde (MDA) | 2.7-fold lower than control | [11] | ||
| LPS-induced neuroinflammation in mice | Ambroxol (30 mg/kg/day) | Brain | Malondialdehyde (MDA) | Significantly reduced compared to LPS group | [4] |
| Brain | SOD activity | Significantly alleviated reduction caused by LPS | [4] | ||
| Brain | Nrf-2, HO-1 | Upregulated compared to LPS group | [4] | ||
| Indomethacin-induced gastric lesions in rats | Ambroxol (50 mg/kg p.o.) | Gastric Corpus | Lesion Index | 62% reduction | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (analytical grade)
-
This compound
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark, amber-colored bottle to protect it from light.
-
Preparation of Sample and Control Solutions: Prepare a stock solution of this compound in the same solvent used for the DPPH solution. From this stock, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control.
-
Assay:
-
In a 96-well plate, add 100 µL of the various concentrations of this compound, positive control, or solvent (for the blank) to different wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control (DPPH solution with solvent) and A_sample is the absorbance of the DPPH solution with this compound or the positive control. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the sample concentrations.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
Phosphate-buffered saline (PBS)
-
This compound
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Preparation of Sample and Control Solutions: Prepare a series of dilutions of this compound and the positive control in the appropriate solvent.
-
Assay:
-
Add 10 µL of the various concentrations of this compound, positive control, or solvent (for the blank) to different wells of a 96-well plate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated as:
Where A_control is the absorbance of the ABTS•+ solution with the solvent and A_sample is the absorbance of the ABTS•+ solution with the test compound.
-
Hydroxyl Radical (•OH) Scavenging Assay (Deoxyribose Method)
This assay is based on the competition between the antioxidant and deoxyribose for hydroxyl radicals generated by the Fenton reaction.
-
Materials:
-
Deoxyribose
-
Ferric chloride (FeCl3)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Hydrogen peroxide (H2O2)
-
Ascorbic acid
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Phosphate (B84403) buffer (pH 7.4)
-
This compound
-
-
Procedure:
-
Prepare a reaction mixture containing deoxyribose (2.8 mM), FeCl3 (0.1 mM), EDTA (0.1 mM), H2O2 (1 mM), and ascorbic acid (0.1 mM) in phosphate buffer.
-
Add various concentrations of this compound to the reaction mixture.
-
Incubate the mixture at 37°C for 1 hour.
-
Stop the reaction by adding 1 mL of 2.8% TCA and 1 mL of 1% TBA.
-
Heat the mixture in a boiling water bath for 15 minutes to develop a pink color.
-
Cool the tubes and measure the absorbance at 532 nm.
-
The scavenging activity is calculated as the percentage inhibition of deoxyribose degradation.
-
Lipid Peroxidation Assay (Malondialdehyde - MDA Assay)
This assay measures the levels of MDA, a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.
-
Materials:
-
Tissue homogenate or cell lysate
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
MDA standard (1,1,3,3-tetramethoxypropane)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer containing an antioxidant like BHT to prevent further lipid peroxidation during the assay.
-
Reaction:
-
To 100 µL of the sample homogenate, add 200 µL of ice-cold 10% TCA to precipitate proteins.
-
Centrifuge to pellet the precipitated protein.
-
To the supernatant, add 0.67% TBA solution.
-
-
Incubation: Heat the mixture in a boiling water bath for 15-30 minutes.
-
Measurement: After cooling, measure the absorbance of the pink-colored supernatant at 532 nm.
-
Quantification: Calculate the concentration of MDA in the samples by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
-
Signaling Pathway Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound in its antioxidant and anti-inflammatory roles.
Caption: Ambroxol promotes the dissociation of Nrf2 from Keap1, leading to its nuclear translocation and the transcription of antioxidant genes.
Caption: Ambroxol inhibits the TLR4 signaling cascade, preventing NF-κB activation and the subsequent expression of pro-inflammatory genes.
Conclusion
This compound exhibits robust antioxidant properties that extend far beyond its established role as a mucolytic agent. Its ability to directly scavenge reactive oxygen species, inhibit lipid peroxidation, and favorably modulate critical antioxidant and anti-inflammatory signaling pathways underscores its therapeutic potential in a wide range of oxidative stress-related pathologies. The detailed experimental protocols and pathway visualizations provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the antioxidant capabilities of this versatile compound. Further exploration of these mechanisms will undoubtedly pave the way for novel therapeutic applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. abcam.cn [abcam.cn]
- 3. ajol.info [ajol.info]
- 4. Ambroxol attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. Inducers of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arigobio.com [arigobio.com]
- 10. Ambroxol confers neuroprotection against scopolamine-induced Alzheimer’s-like pathology by modulating oxidative stress, neuroinflammation, and cognitive deficits via Nrf-2/JNK/GSK-3β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ambroxol, a mucolytic agent, boosts HO-1, suppresses NF-κB, and decreases the susceptibility of the inflamed rat colon to apoptosis: A new treatment option for treating ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ambroxol attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
Ambroxol Hydrochloride and its Impact on Alpha-Synuclein Aggregation in Parkinson's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding and data surrounding the use of ambroxol (B1667023) hydrochloride as a potential therapeutic agent for Parkinson's disease (PD). It focuses on the compound's mechanism of action, specifically its effect on glucocerebrosidase (GCase) and the subsequent impact on alpha-synuclein (B15492655) (α-synuclein) aggregation, a key pathological hallmark of PD.
Introduction: The GCase and α-Synuclein Connection in Parkinson's Disease
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons and the accumulation of proteinaceous inclusions known as Lewy bodies, primarily composed of aggregated α-synuclein.[1][2][3] A significant genetic risk factor for PD is mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase).[3][4][5] Deficient GCase activity, resulting from these mutations, is believed to impair the function of the autophagy-lysosome pathway, a critical cellular waste clearance system.[3][4] This impairment leads to the accumulation and aggregation of α-synuclein, creating a toxic feedback loop where increased α-synuclein further inhibits GCase function. Ambroxol hydrochloride, a commonly used mucolytic agent, has emerged as a promising candidate for repurposing due to its function as a pharmacological chaperone for GCase.[6][7][8]
Mechanism of Action: Ambroxol as a GCase Chaperone
Ambroxol is a small molecule chaperone that binds to GCase, stabilizing the enzyme's conformation and facilitating its proper trafficking from the endoplasmic reticulum to the lysosome.[8] This chaperone activity increases the overall cellular levels and enzymatic activity of GCase.[7][9][10][11][12] By enhancing GCase function, ambroxol is hypothesized to restore lysosomal efficiency, thereby promoting the clearance of misfolded proteins, including α-synuclein aggregates.[7][13][14] Some studies also suggest that ambroxol may have a more direct effect, displacing α-synuclein from cellular membranes and inhibiting the initial nucleation step of aggregation.[1][2][8]
Preclinical Evidence: In Vitro and In Vivo Studies
A substantial body of preclinical research supports ambroxol's potential as a disease-modifying therapy for PD. Studies using various models, from patient-derived cell lines to transgenic mice, have consistently demonstrated its ability to enhance GCase activity and reduce α-synuclein pathology.
| Model System | Ambroxol Treatment | Key Findings | Reference |
| N370S/WT GBA1 Cholinergic Neurons | 6 days | GCase Protein Level: +50% GCase Activity: +55% Tau Levels: -56% | [12] |
| Human Dopaminergic Neurons (N370S GBA1) | Not Specified | Increased GCase activity and reduced α-synuclein levels. | [12] |
| Transgenic Mice (overexpressing human α-synuclein) | 12 days (oral) | Reduction in α-synuclein and phosphorylated α-synuclein levels in brainstem and striatum. | [15][16] |
| LRRK2R1441G Mutant Mice | 18 weeks (300mg/kg weekly) | Elevated brain GCase activityReduced α-synuclein oligomer accumulation in striatum. | [17] |
| Wild-type, L444P GBA1, and α-synuclein transgenic mice | 12 days | Increased brain GCase activity. | [15] |
Protocol 1: In Vitro Treatment of Patient-Derived Neurons
-
Cell Lines: Neural crest stem cells isolated from PD patients with heterozygous N370S GBA1 mutation and healthy controls. These are differentiated into cholinergic neurons.[12]
-
Treatment: Cholinergic neurons are treated with this compound for a specified duration (e.g., 6 days).[12]
-
Analysis:
-
GCase Activity: Cell lysates are analyzed using a fluorometric assay with a specific GCase substrate.
-
Protein Quantification: Western blotting is performed on cell lysates to determine the protein levels of GCase, total α-synuclein, phosphorylated α-synuclein, and tau.[12][17]
-
Lysosomal Function: Lysosomal activity can be assessed using substrates like DQ™ Red BSA in immortalized mouse embryonic fibroblasts (MEFs).[17]
-
Protocol 2: In Vivo Administration in Transgenic Mouse Models
-
Animal Models: Thy1-α-Synuclein transgenic mice, which overexpress the human α-synuclein gene, or LRRK2R1441G knock-in mutant mice are commonly used.[6][17]
-
Drug Administration: Ambroxol is administered orally, often mixed into the feed, for a period ranging from 12 days to several weeks.[15][17]
-
Analysis:
-
Behavioral Tests: Motor skills, balance, coordination, and cognitive function are assessed.[6]
-
Tissue Analysis: After the treatment period, brain tissue is harvested. Brain lysates are prepared from specific regions (e.g., striatum, brainstem) to measure GCase activity and quantify levels of total and phosphorylated α-synuclein via Western blot or ELISA.[15][17]
-
Clinical Evidence: Human Trials
The promising preclinical data has led to several clinical trials investigating the safety, tolerability, and efficacy of ambroxol in PD patients.
| Trial Identifier / Name | Participants | Ambroxol Dose | Duration | Key Findings | Reference |
| NCT02941822 (AIM-PD) | 17 PD Patients (with and without GBA1 mutations) | Up to 1.26 g/day | 186 days | Safety: Well tolerated.CSF Penetration: Confirmed, 156 ng/mL increase.Target Engagement: CSF GCase protein +35% .CSF α-synuclein: +13% (50 pg/mL).MDS-UPDRS Part III: -6.8 points (improvement). | [5][10][18][19] |
| ASPro-PD (Phase 3) | 330 PD Patients | Not specified (vs. Placebo) | 2 years | Primary Endpoint: Slowing progression (quality of life and movement scores). Trial is ongoing. | [9][13] |
| NCT05778617 (Phase 3) | PD Patients | 1.26 g/day (420mg 3x daily) vs. Placebo | 104 weeks | Primary Endpoint: Change in MDS-UPDRS Parts I-III score. Secondary: α-synuclein levels in CSF and blood. Trial is ongoing. | [20] |
| NCT02914366 (PDD) | 75 PD Dementia Patients | 1.05 g/day vs. Placebo | 52 weeks | Aim: Assess improvement in cognitive and motor symptoms. | [21] |
Note: The observed increase in CSF α-synuclein in the AIM-PD trial is hypothesized to reflect enhanced clearance from the brain into the CSF, a potential indicator of target engagement.[18][19]
Protocol 3: Phase 2 Open-Label Trial (e.g., AIM-PD)
-
Participants: Patients with a diagnosis of Parkinson's disease, often stratified by GBA1 mutation status.[19]
-
Intervention: An escalating oral dose of ambroxol. For example, starting at 180 mg/day and increasing to a target dose of 1.26 g/day over a 28-day period, followed by a maintenance phase.[19]
-
Primary Outcomes:
-
Secondary/Exploratory Outcomes:
-
Target Engagement: Measurement of GCase protein levels and activity in CSF and peripheral blood mononuclear cells (PBMCs).[14][19]
-
Biomarkers: Quantification of total, oligomeric, and phosphorylated α-synuclein in CSF.[14][20]
-
Clinical Efficacy: Assessment of motor and non-motor symptoms using scales like the Movement Disorder Society Unified Parkinson's Disease Rating Scale (MDS-UPDRS).[10][19][20]
-
Conclusion and Future Directions
This compound represents a rationally designed, promising therapeutic strategy for Parkinson's disease, grounded in the genetic link between GBA1 mutations and α-synuclein pathology. Preclinical and early-phase clinical data have consistently shown that ambroxol is safe, brain-penetrant, and effectively engages its target, GCase, leading to downstream effects on α-synuclein.[12][14][19] The ongoing Phase 3 trials, such as ASPro-PD, are critical next steps to definitively determine if this biochemical activity translates into a clinically meaningful, disease-modifying effect that can slow the progression of Parkinson's disease.[9][13] Future research may also explore its utility in other synucleinopathies, such as Dementia with Lewy Bodies and Multiple System Atrophy.[1][8]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Ambroxol displaces α-synuclein from the membrane and inhibits the formation of early protein–lipid coaggregates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. Ambroxol for the Treatment of Patients With Parkinson Disease With and Without Glucocerebrosidase Gene Mutations: A Nonrandomized, Noncontrolled Trial - UCL Discovery [discovery.ucl.ac.uk]
- 6. Testing of Ambroxol in the Thy1-Alpha-Synuclein Pre-clinical Model of Parkinson's disease | Parkinson's Disease [michaeljfox.org]
- 7. mdpi.com [mdpi.com]
- 8. Ambroxol displaces α-synuclein from the membrane and inhibits the formation of early protein–lipid coaggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cndlifesciences.com [cndlifesciences.com]
- 10. hcplive.com [hcplive.com]
- 11. neurosciencenews.com [neurosciencenews.com]
- 12. Ambroxol reverses tau and α-synuclein accumulation in a cholinergic N370S GBA1 mutation model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase 3 trial of ambroxol is underway | Parkinson's UK [parkinsons.org.uk]
- 14. Ambroxol as a disease-modifying treatment to reduce the risk of cognitive impairment in GBA-associated Parkinson’s disease: a multicentre, randomised, double-blind, placebo-controlled, phase II trial. The AMBITIOUS study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ambroxol effects in glucocerebrosidase and α-synuclein transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ambroxol as a novel disease-modifying treatment for Parkinson’s disease dementia: protocol for a single-centre, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdsabstracts.org [mdsabstracts.org]
- 18. clinicaltrialsregister.eu [clinicaltrialsregister.eu]
- 19. Ambroxol for the Treatment of Patients With Parkinson Disease With and Without Glucocerebrosidase Gene Mutations: A Nonrandomized, Noncontrolled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
The Role of Ambroxol Hydrochloride in Alleviating Endoplasmic Reticulum Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambroxol (B1667023) hydrochloride, a long-established mucolytic agent, is gaining significant attention for its neuroprotective properties, which are increasingly linked to its ability to mitigate endoplasmic reticulum (ER) stress. This technical guide provides an in-depth examination of the molecular mechanisms through which Ambroxol alleviates ER stress, with a primary focus on its role as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase). We will explore its impact on the Unfolded Protein Response (UPR), particularly the IRE1α-TRAF2 signaling pathway, and present quantitative data from key studies. Detailed experimental protocols for assessing ER stress markers and visualizations of the relevant biological pathways are also provided to support further research in this promising area.
Introduction to Endoplasmic Reticulum Stress and the Unfolded Protein Response
The endoplasmic reticulum is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of misfolded or unfolded proteins—a state known as ER stress. To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by:
-
Temporarily halting protein translation to reduce the influx of new proteins into the ER.
-
Upregulating the expression of ER-resident chaperones to enhance protein folding capacity.
-
Promoting the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.
The UPR is mediated by three primary ER-transmembrane sensor proteins:
-
Inositol-requiring enzyme 1 (IRE1α)
-
PKR-like ER kinase (PERK)
-
Activating transcription factor 6 (ATF6)
While initially a pro-survival mechanism, prolonged or overwhelming ER stress can trigger apoptotic pathways, contributing to the pathology of numerous diseases, including neurodegenerative disorders.
Ambroxol Hydrochloride: A Pharmacological Chaperone Approach to Mitigating ER Stress
This compound has been identified as a pharmacological chaperone, a class of small molecules that can bind to and stabilize misfolded proteins, facilitating their correct folding and trafficking.[1] This action is particularly relevant in the context of Gaucher disease, a lysosomal storage disorder caused by mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase).[2]
Mutations in GBA1 lead to misfolded GCase that is retained within the ER, triggering a chronic state of ER stress.[1] Ambroxol has been shown to bind to the misfolded GCase in the neutral pH environment of the ER, promoting its proper conformation and subsequent transport to the lysosome.[3][4] Once in the acidic environment of the lysosome, Ambroxol dissociates, allowing the now correctly folded GCase to perform its enzymatic function.[4] This chaperone activity not only restores GCase function but also directly alleviates the ER stress caused by the accumulation of the misfolded enzyme.[1][3]
Quantitative Effects of Ambroxol on GCase Activity and ER Stress Markers
The efficacy of Ambroxol in enhancing GCase activity and reducing ER stress has been quantified in various studies. The following tables summarize key findings:
Table 1: Effect of Ambroxol on Glucocerebrosidase (GCase) Activity
| Cell Type/Model | Ambroxol Concentration | GCase Activity Increase | Reference |
| Gaucher Disease Patient Fibroblasts | 10-100 µM | 1.15 to 1.5-fold | [1] |
| GBA-PD Patient-Derived Macrophages | Not specified | Up to 3.5-fold | [2] |
| N370S/WT GBA1 Cholinergic Neurons | Not specified | 55% increase | [5] |
| Wild-Type Mice Brain Regions | Not specified | ~20% increase | [3] |
Table 2: Effect of Ambroxol on ER Stress Marker Expression in a Mouse Model of Intracerebral Hemorrhage
| Protein Marker | Ambroxol Dose | Change in Expression | Reference |
| IRE1α | 35 mg/kg & 70 mg/kg | Downregulated | [6] |
| TRAF2 | 35 mg/kg & 70 mg/kg | Downregulated | [6] |
| CHOP | 35 mg/kg & 70 mg/kg | Downregulated | [6] |
Impact on the IRE1α-TRAF2 Signaling Pathway
A significant body of evidence points to the modulation of the IRE1α branch of the UPR as a key mechanism in Ambroxol's neuroprotective effects beyond its direct GCase chaperoning.[6] Under conditions of ER stress, IRE1α becomes activated and recruits TNF receptor-associated factor 2 (TRAF2). This interaction can initiate a signaling cascade that leads to the activation of apoptosis-signal-regulating kinase 1 (ASK1) and c-Jun N-terminal kinase (JNK), ultimately promoting apoptosis.[7]
Studies have demonstrated that Ambroxol treatment can downregulate the expression of both IRE1α and TRAF2 in microglia, thereby suppressing this pro-apoptotic signaling pathway.[6] This reduction in IRE1α-TRAF2 signaling contributes to neuronal survival and a decrease in neuroinflammation.[6]
Signaling Pathways and Experimental Workflows
Visualizing the Mechanism of Action and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key pathways involved in Ambroxol's effect on ER stress.
Caption: Ambroxol's dual mechanism in alleviating ER stress.
Caption: Overview of the Unfolded Protein Response pathways.
Experimental Workflow for Assessing Ambroxol's Effect on ER Stress
Caption: Workflow for studying Ambroxol's impact on ER stress.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess ER stress. Researchers should optimize these protocols for their specific cell or tissue types and available reagents.
Western Blotting for ER Stress Markers (IRE1α, TRAF2, CHOP)
-
Cell Lysis and Protein Quantification:
-
Culture cells to desired confluency and treat with Ambroxol and/or an ER stress inducer (e.g., tunicamycin, thapsigargin) for the specified duration.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to a concentration of 1-2 µg/µL with lysis buffer and Laemmli sample buffer.
-
Denature samples by heating at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 120V for 90 minutes or until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 60-90 minutes or using a semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IRE1α, TRAF2, CHOP, and a loading control (e.g., β-actin, GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
-
Immunofluorescence for CHOP and BiP
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with Ambroxol and/or an ER stress inducer as required.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30-60 minutes.
-
Incubate with primary antibodies against CHOP and BiP (GRP78) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash three times with PBST.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the slides using a confocal or fluorescence microscope. Analyze the subcellular localization and intensity of the fluorescent signals.
-
Conclusion and Future Directions
This compound demonstrates a compelling, multi-faceted role in the reduction of endoplasmic reticulum stress. Its primary mechanism as a pharmacological chaperone for GCase directly addresses a root cause of ER stress in GBA1-related disorders. Furthermore, its ability to suppress the pro-apoptotic IRE1α-TRAF2 signaling pathway highlights a broader neuroprotective potential that may be applicable to a wider range of neurodegenerative diseases characterized by ER dysfunction.
While the effects of Ambroxol on the IRE1α pathway are becoming clearer, its potential interactions with the PERK and ATF6 branches of the UPR remain less explored. Future research should aim to elucidate a more complete picture of Ambroxol's influence on the entire UPR network. Additionally, further clinical investigations are warranted to translate these promising preclinical findings into effective therapies for patients suffering from diseases with an underlying ER stress pathology. The data and protocols presented in this guide offer a solid foundation for researchers to advance our understanding and application of Ambroxol in this critical area of drug development.
References
- 1. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oral ambroxol increases brain glucocerebrosidase activity in a nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 5. Ambroxol reverses tau and α-synuclein accumulation in a cholinergic N370S GBA1 mutation model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ambroxol Improves Neuronal Survival and Reduces White Matter Damage through Suppressing Endoplasmic Reticulum Stress in Microglia after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
Ambroxol Hydrochloride: A Multifaceted Agent with Neuroprotective Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ambroxol (B1667023) hydrochloride, a long-established mucolytic agent, is gaining significant attention for its potential as a neuroprotective therapeutic. This technical guide provides a comprehensive overview of the core mechanisms underlying ambroxol's neuroprotective effects, focusing on its role as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), its impact on lysosomal function and alpha-synuclein (B15492655) aggregation, and its broader anti-inflammatory and antioxidant properties. This document synthesizes preclinical and clinical findings, presents detailed experimental protocols for key assays, and visualizes complex biological pathways to support further research and development in this promising area.
Introduction
Neurodegenerative diseases, such as Parkinson's disease (PD) and dementia with Lewy bodies (DLB), are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of these conditions is the accumulation of misfolded proteins, including alpha-synuclein (α-synuclein), which leads to cellular dysfunction and neuronal death. Recent research has identified mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), as a significant genetic risk factor for PD. This has highlighted the critical role of lysosomal function in the pathogenesis of neurodegeneration. Ambroxol hydrochloride, a drug with a well-established safety profile, has emerged as a promising candidate for a disease-modifying therapy due to its ability to enhance GCase activity and address several downstream pathological cascades. This guide will delve into the scientific basis for ambroxol's neuroprotective potential.
Core Neuroprotective Mechanisms of Ambroxol
Ambroxol exerts its neuroprotective effects through a multi-target mechanism, primarily centered on the enhancement of cellular protein quality control and clearance pathways.
Chaperone Activity and Enhancement of Glucocerebrosidase (GCase) Function
Ambroxol acts as a pharmacological chaperone for GCase. In individuals with GBA1 mutations, the resultant GCase protein is often misfolded and prematurely degraded by the endoplasmic reticulum-associated degradation (ERAD) pathway. Ambroxol binds to the misfolded GCase in the endoplasmic reticulum (ER), stabilizing its conformation and facilitating its proper trafficking to the lysosome.[1][2] This chaperone activity increases the lysosomal concentration and enzymatic activity of GCase.[1][2]
Enhancement of Lysosomal Function and Autophagy
By increasing GCase activity, ambroxol promotes the breakdown of its substrate, glucosylceramide, within the lysosome. This restoration of lysosomal lipid homeostasis is crucial for overall lysosomal function. Furthermore, ambroxol has been shown to activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[3][4] TFEB activation leads to the increased expression of lysosomal and autophagic genes, enhancing the cell's capacity to clear aggregated proteins and dysfunctional organelles.[3][5][6]
Inhibition of Alpha-Synuclein Aggregation
Reduced GCase activity is linked to the accumulation and aggregation of α-synuclein.[7][8] Ambroxol's ability to enhance GCase function contributes to the clearance of α-synuclein, thereby reducing its toxic aggregation.[7][8] Studies have shown that ambroxol can directly interfere with the aggregation of α-synuclein, potentially by displacing it from lipid membranes where aggregation is thought to initiate.[5]
Anti-inflammatory and Antioxidant Effects
Neuroinflammation, mediated by activated microglia and astrocytes, is a key contributor to neurodegeneration. Ambroxol has demonstrated anti-inflammatory properties by reducing the activation of microglia and suppressing the release of pro-inflammatory cytokines such as TNF-α and IL-1β.[2][9] This effect is partly mediated through the inhibition of the NF-κB signaling pathway.[10]
Additionally, ambroxol exhibits antioxidant effects by activating the Nrf2 signaling pathway.[11][12] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, protecting cells from oxidative stress.[11][12][13]
Signaling Pathways Modulated by Ambroxol
The neuroprotective effects of ambroxol are underpinned by its modulation of several key intracellular signaling pathways.
Quantitative Data from Clinical Trials
Several clinical trials have investigated the safety, tolerability, and efficacy of ambroxol in neurodegenerative diseases.
Table 1: Summary of the AIM-PD Phase 2 Trial Results [14][15]
| Outcome Measure | Result | p-value |
| Safety and Tolerability | Safe and well-tolerated with no serious adverse events reported. | N/A |
| CSF Ambroxol Concentration | Mean increase of 156 ng/mL at day 186. | <0.001 |
| CSF GCase Protein Levels | Mean increase of 35% (88 pmol/L) at day 186. | 0.002 |
| CSF α-synuclein Concentration | Mean increase of 13% (50 pg/mL) at day 186. | 0.01 |
| MDS-UPDRS Total Score | Mean improvement of 8.7 points at day 186. | 0.01 |
| MDS-UPDRS Part III (Motor) Score | Mean improvement of 6.8 points at day 186. | 0.001 |
Table 2: Summary of the Phase 2 Trial in Parkinson's Disease Dementia (PDD) [16][17][18]
| Outcome Measure | Ambroxol High Dose (1050 mg/day) | Placebo | p-value |
| Safety and Tolerability | Well-tolerated; more gastrointestinal adverse events (12% vs 5%). | - | N/A |
| Plasma Ambroxol Concentration (Week 8) | 7.48 μM (SD 3.17) | - | N/A |
| CSF Ambroxol Concentration (Week 8) | 0.73 μM (SD 0.07) | - | N/A |
| GCase Levels in White Blood Cells (Week 26) | 12.45 nmol/h/mg (SD 1.97) | 8.50 nmol/h/mg (SD 1.96) | 0.05 |
| ADAS-Cog-13 Score Change from Baseline | No significant difference from placebo. | - | N/A |
| CGIC Score | No significant difference from placebo. | - | N/A |
| Neuropsychiatric Inventory (NPI) Change | Improvement of -3.45 | Worsening of 4.9 | <0.05 |
| ADAS-Cog in GBA+ subjects | Improvement of -7.3 | Worsening of 1.7 | <0.05 |
Table 3: ASPro-PD Phase 3 Trial Design [19][20][21][22]
| Parameter | Description |
| Trial Phase | 3 |
| Number of Participants | 330 |
| Participant Population | People with Parkinson's disease (approximately half with a GBA1 mutation) |
| Intervention | Ambroxol vs. Placebo |
| Duration | 2 years |
| Primary Outcome Measure | Change in MDS-UPDRS Part III (motor) score |
| Status | Active and recruiting |
Detailed Experimental Protocols
Reproducible and standardized experimental protocols are essential for advancing our understanding of ambroxol's neuroprotective effects.
In Vitro Glucocerebrosidase (GCase) Activity Assay
This protocol describes a fluorometric assay to measure GCase activity in cell lysates.
Materials:
-
Cells of interest (e.g., fibroblasts, neuronal cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay kit (e.g., BCA)
-
96-well black, clear-bottom plates
-
GCase assay buffer (e.g., 0.1 M citrate/0.2 M phosphate (B84403) buffer, pH 5.4, containing sodium taurocholate)
-
4-Methylumbelliferyl β-D-glucopyranoside (4-MUG) substrate
-
Conduritol B epoxide (CBE) - GCase inhibitor (for control)
-
Stop buffer (e.g., 0.2 M glycine-NaOH, pH 10.7)
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Treatment: Culture cells to desired confluency and treat with various concentrations of ambroxol or vehicle control for a specified duration.
-
Cell Lysis: Harvest cells, wash with PBS, and lyse using a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.
-
Assay Reaction: In a 96-well plate, add a standardized amount of protein from each cell lysate. Add GCase assay buffer. For inhibitor controls, pre-incubate lysates with CBE.
-
Substrate Addition: Initiate the reaction by adding the 4-MUG substrate to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
Stop Reaction: Terminate the reaction by adding the stop buffer.
-
Fluorescence Measurement: Read the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU) using a plate reader with excitation at approximately 365 nm and emission at approximately 445 nm.
-
Data Analysis: Create a standard curve using 4-MU. Calculate the GCase activity (e.g., in nmol/mg/hr) by normalizing the fluorescence signal to the protein concentration and incubation time.
Alpha-Synuclein Aggregation Assay using Thioflavin T (ThT)
This protocol outlines a method to monitor the aggregation of α-synuclein in the presence of ambroxol using the amyloid-binding dye Thioflavin T.[23][24][25][26]
Materials:
-
Recombinant human α-synuclein monomer
-
This compound
-
Thioflavin T (ThT)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom plates with a lid or sealing film
-
Shaking plate reader with fluorescence detection capabilities
Procedure:
-
Preparation of Reagents: Prepare a stock solution of ThT in assay buffer and filter it. Prepare solutions of α-synuclein monomer and ambroxol at various concentrations in assay buffer.
-
Assay Setup: In a 96-well plate, combine the α-synuclein monomer, ThT, and different concentrations of ambroxol or vehicle control. Include controls with α-synuclein alone and buffer with ThT alone.
-
Incubation and Shaking: Seal the plate and place it in a plate reader set to 37°C with intermittent shaking (e.g., 1 minute of shaking followed by 14 minutes of rest).
-
Fluorescence Measurement: Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for an extended period (e.g., 24-72 hours). Use an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.
-
Data Analysis: Plot the fluorescence intensity against time for each condition. The lag time, slope of the exponential phase, and the final plateau of the sigmoidal aggregation curve can be used to quantify the effect of ambroxol on α-synuclein aggregation kinetics.
Measurement of Lysosomal pH
This protocol describes a method to measure lysosomal pH in live cells using a ratiometric fluorescent dye.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
This compound
-
LysoSensor™ Yellow/Blue DND-160 or a similar ratiometric lysosomal pH indicator
-
Live-cell imaging medium
-
Fluorescence microscope with appropriate filter sets for the ratiometric dye
Procedure:
-
Cell Culture and Treatment: Culture cells on a suitable imaging substrate and treat with ambroxol or vehicle control.
-
Dye Loading: Incubate the cells with the ratiometric lysosomal pH indicator in live-cell imaging medium according to the manufacturer's instructions.
-
Imaging: Wash the cells to remove excess dye and replace with fresh imaging medium. Acquire fluorescence images using two different excitation or emission wavelengths, as specified for the dye.
-
Calibration (Optional but Recommended): To obtain absolute pH values, generate a calibration curve by treating cells with buffers of known pH in the presence of a protonophore (e.g., nigericin (B1684572) and monensin).
-
Data Analysis: Calculate the ratio of fluorescence intensities at the two wavelengths for individual lysosomes. Compare the ratios between control and ambroxol-treated cells. If a calibration curve was generated, convert the fluorescence ratios to pH values.
Conclusion and Future Directions
This compound presents a compelling case as a repurposed drug for the treatment of neurodegenerative diseases, particularly those linked to GBA1 mutations and lysosomal dysfunction. Its multifaceted mechanism of action, targeting GCase activity, lysosomal function, protein aggregation, neuroinflammation, and oxidative stress, offers a holistic therapeutic approach. While early clinical trials have shown promising target engagement and safety, larger and longer-term studies, such as the ongoing ASPro-PD trial, are crucial to definitively establish its efficacy in slowing disease progression. Future research should continue to explore the intricate molecular details of ambroxol's interactions with various cellular pathways and its potential application in a broader range of neurodegenerative conditions. The development of more potent and specific GCase chaperones, inspired by the structure and function of ambroxol, also represents a promising avenue for future drug discovery efforts.
References
- 1. "Interrogating the ability of ambroxol to modulate microglia functions" by Sairam Gajavelli [ir.lib.uwo.ca]
- 2. Ambroxol attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of ambroxol on the autophagy-lysosome pathway and mitochondria in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uwo.scholaris.ca [uwo.scholaris.ca]
- 7. Ambroxol reverses tau and α-synuclein accumulation in a cholinergic N370S GBA1 mutation model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ambroxol reverses tau and α-synuclein accumulation in a cholinergic N370S GBA1 mutation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ambroxol attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ambroxol confers neuroprotection against scopolamine-induced Alzheimer’s-like pathology by modulating oxidative stress, neuroinflammation, and cognitive deficits via Nrf-2/JNK/GSK-3β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Ambroxol in Parkinson's: results of phase 2 trial published - Cure Parkinson's [cureparkinsons.org.uk]
- 15. neurologylive.com [neurologylive.com]
- 16. Ambroxol as a Treatment for Parkinson Disease Dementia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ambroxol Shows Target Engagement but No Cognitive Benefit in Individuals with Parkinson Disease Dementia - - Practical Neurology [practicalneurology.com]
- 18. emjreviews.com [emjreviews.com]
- 19. ASPro-PD: Ambroxol and Parkinson's - Cure Parkinson's [cureparkinsons.org.uk]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. m.youtube.com [m.youtube.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 24. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 25. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder resulting from mutations in the GBA1 gene, leading to deficient activity of the enzyme glucocerebrosidase (GCase).[1][2] This deficiency causes the accumulation of its substrate, glucosylceramide, primarily within lysosomes of macrophages, leading to a wide range of clinical manifestations.[1][3] Ambroxol (B1667023), a widely used mucolytic agent, has been identified as a pharmacological chaperone for mutant GCase, offering a promising therapeutic strategy for Gaucher disease.[4][5][6] This technical guide provides an in-depth overview of the core scientific principles underlying the use of Ambroxol as an enzyme enhancement agent for Gaucher disease, including its mechanism of action, quantitative efficacy data from preclinical and clinical studies, and detailed experimental protocols for key assays.
Introduction to Gaucher Disease and Ambroxol
Gaucher disease is classified into three main types: type 1 (non-neuronopathic), and types 2 and 3 (acute and chronic neuronopathic, respectively).[1][7] The accumulation of glucosylceramide in various tissues leads to symptoms such as hepatosplenomegaly, anemia, thrombocytopenia, and bone disease.[1] In neuronopathic forms, neurological symptoms are also present.[1]
Many GBA1 mutations are missense mutations that result in misfolded GCase protein.[8] These misfolded proteins are recognized by the endoplasmic reticulum (ER) quality control system and targeted for degradation through the ER-associated degradation (ERAD) pathway, preventing their proper trafficking to the lysosome.[4][6] This leads to reduced lysosomal GCase activity and subsequent substrate accumulation.
Ambroxol has been identified as a pharmacological chaperone that can bind to and stabilize misfolded GCase variants in the ER.[4][5][6] This stabilization facilitates the correct folding of the enzyme, allowing it to pass the ER quality control and be trafficked to the lysosome.[4][6] A key feature of Ambroxol's action is its pH-dependent binding: it binds optimally at the neutral pH of the ER and dissociates at the acidic pH of the lysosome, releasing the active enzyme where it is needed.[4][8]
Mechanism of Action of Ambroxol
Ambroxol's therapeutic effect in Gaucher disease is multifactorial, extending beyond its role as a simple pharmacological chaperone.
Pharmacological Chaperoning and ER Stress Reduction
By assisting the proper folding of mutant GCase in the ER, Ambroxol increases the amount of functional enzyme that reaches the lysosome.[4][6] This not only enhances the lysosomal GCase activity but also alleviates the ER stress caused by the accumulation of misfolded proteins.[4][9] Chronic ER stress can trigger the unfolded protein response (UPR), which can ultimately lead to apoptosis.[9] Ambroxol's ability to clear misfolded GCase from the ER helps to mitigate this cellular stress.[4][9]
Enhancement of Lysosomal Biogenesis
Ambroxol has been shown to increase the expression of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[3][10] Activation of TFEB leads to the increased expression of a network of genes involved in lysosome formation and function, known as the CLEAR (Coordinated Lysosomal Expression and Regulation) network.[11] This results in an overall enhancement of the cell's capacity to clear accumulated substrates.[3][12] Studies have shown that Ambroxol treatment increases the levels of lysosomal proteins such as LAMP1 and the GCase transporter LIMP2.[3][13]
Quantitative Data on Ambroxol Efficacy
The efficacy of Ambroxol in enhancing GCase activity and improving clinical markers has been demonstrated in numerous in vitro and in vivo studies.
In Vitro Studies in Patient-Derived Fibroblasts
| Cell Line (Genotype) | Ambroxol Concentration | Increase in GCase Activity | Reference |
| N370S/N370S | 30 µM | ~2-fold | [8] |
| F213I/L444P | Increasing concentrations | 15-50% | [4] |
| L444P/L444P | Not specified | Enhancement observed | [4] |
| N188S/G193W | Increasing concentrations | 15-50% | [4] |
| R120W | Increasing concentrations | 15-50% | [4] |
| R131C/R131C | Increasing concentrations | Enhancement observed | [4] |
| GD Patient Macrophages | Not specified | 3.3-fold | [14] |
| GBA-PD Patient Macrophages | Not specified | 3.5-fold | [14] |
In Vivo Studies in Animal Models
| Animal Model | Ambroxol Dose | Key Findings | Reference |
| L444P/+ Transgenic Mice | 4 mM (oral) for 12 days | Significant increase in GCase activity in various brain tissues. | [1] |
| Healthy Non-human Primates | 100 mg (daily) for 28 days | 16-24% increase in GCase activity in several brain regions. | [15] |
Clinical Studies in Gaucher Disease Patients
| Study Population | Ambroxol Dose | Duration | Key Outcomes | Reference |
| 12 Type 1 GD Patients (ERT-naïve) | 150 mg/day | 6 months | One patient showed a 16.2% increase in hemoglobin, a 32.9% increase in platelets, and a 14.4% decrease in spleen volume. | [1][16] |
| 28 Type 1 GD Patients (suboptimal ERT/SRT response) & 12 ERT-naïve | 600 mg/day | 12 months | Among completers: 31.2% had >20% increase in platelet count; 37.5% had >0.2 increase in T-score (bone density); 18.7% had >20% decrease in Lyso-Gb1. | [17] |
| 28 GD Patients (26 responders) | Mean 12.7 mg/kg/day | Mean 2.6 years | Hemoglobin increased from 10.4 to 11.9 g/dL; Platelet count improved from 69 to 78 × 10³/µL; Spleen volume decreased from 17.47 to 12.31 MN; Liver volume decreased from 1.90 to 1.50 MN; Chitotriosidase activity decreased by 43.1%; Glucosylsphingosine levels decreased by 34.1%. | [18][19] |
Experimental Protocols
GCase Activity Assay in Cell Lysates
This protocol describes a fluorometric assay to measure GCase activity in cell lysates using the synthetic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[20][21][22]
Materials:
-
Cell pellets
-
Lysis Buffer: 1% Triton X-100 in PBS
-
Assay Buffer (pH 5.4): Citrate-phosphate buffer containing sodium taurocholate, BSA, and EDTA.[20]
-
Substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
Stopping Solution: 0.25 M Glycine buffer, pH 10.4[22]
-
Standard: 4-methylumbelliferone (B1674119) (4-MU)
-
96-well black plates
-
Fluorometric plate reader (Ex/Em = 360/445 nm)[23]
Procedure:
-
Lyse cell pellets in Lysis Buffer on ice for 15 minutes.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C to remove debris.[22]
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
In a 96-well black plate, add a specific amount of protein lysate to each well.
-
Prepare a reaction mixture containing Assay Buffer and 4-MUG substrate.
-
Add the reaction mixture to each well to start the reaction.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the Stopping Solution.
-
Prepare a standard curve using 4-MU.
-
Measure the fluorescence at Ex/Em = 360/445 nm.[23]
-
Calculate GCase activity based on the standard curve and normalize to the protein concentration.
Western Blotting for GCase Expression
This protocol outlines the detection of GCase protein levels in cell lysates by Western blotting.[24][25]
Materials:
-
Cell lysates (prepared as in 4.1)
-
SDS-PAGE gels (4-15% acrylamide)
-
Nitrocellulose or PVDF membranes
-
Blocking Buffer: 5% non-fat milk or BSA in TBST
-
Primary Antibody: Anti-GCase antibody
-
Secondary Antibody: HRP-conjugated species-specific antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GCase antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control, such as actin or GAPDH, to normalize GCase expression levels.[24]
Immunofluorescence for GCase Localization
This protocol describes the visualization of GCase subcellular localization using immunofluorescence.[26][27][28]
Materials:
-
Cells grown on coverslips
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS[27]
-
Permeabilization Solution: 0.1% Triton X-100 or 0.1% saponin (B1150181) in PBS[26]
-
Blocking Solution: 1% BSA in PBS[26]
-
Primary Antibodies: Anti-GCase antibody, anti-LAMP1 (lysosomal marker)[26], anti-PDI (ER marker)[8]
-
Secondary Antibodies: Fluorescently-labeled species-specific antibodies
-
Nuclear Stain: DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix cells with 4% PFA for 15-20 minutes at room temperature.[27]
-
Permeabilize cells with Permeabilization Solution for 10 minutes.[26]
-
Block non-specific binding with Blocking Solution for 30 minutes.[26]
-
Incubate cells with primary antibodies (e.g., anti-GCase and anti-LAMP1) overnight at 4°C.[26]
-
Wash cells three times with PBS.
-
Incubate cells with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash cells three times with PBS.
-
Stain nuclei with DAPI for 5 minutes.
-
Mount coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope. Co-localization analysis can be performed to determine the extent of GCase trafficking to the lysosomes.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Ambroxol Action in Gaucher Disease.
Caption: Experimental Workflow for GCase Activity Assay.
Caption: Experimental Workflow for Western Blotting of GCase.
Conclusion
Ambroxol represents a promising and accessible therapeutic option for Gaucher disease, acting not only as a pharmacological chaperone to enhance the activity of mutant GCase but also by modulating cellular pathways involved in lysosomal health and ER stress. The data summarized in this guide highlight its potential to improve biochemical and clinical outcomes in patients. The provided experimental protocols serve as a resource for researchers and drug development professionals working to further elucidate the mechanisms of Ambroxol and develop novel therapies for Gaucher disease and other lysosomal storage disorders. Further large-scale, placebo-controlled clinical trials will be crucial to fully establish its efficacy and safety profile for the treatment of Gaucher disease.[16]
References
- 1. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 2. Molecular mechanisms of the ambroxol action in Gaucher disease and GBA1 mutation-associated Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gaucherdisease.org [gaucherdisease.org]
- 6. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of Ambroxol for the treatment of Gaucher disease: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of ambroxol on the autophagy-lysosome pathway and mitochondria in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zywiebio.com [zywiebio.com]
- 13. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 16. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 17. High-Dose Ambroxol Therapy in Type 1 Gaucher Disease Focusing on Patients with Poor Response to Enzyme Replacement Therapy or Substrate Reduction Therapy [mdpi.com]
- 18. hcplive.com [hcplive.com]
- 19. researchgate.net [researchgate.net]
- 20. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 21. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 22. protocols.io [protocols.io]
- 23. Glucosylceramidase Activity Assay Kit (Fluorometric) (ab273339) | Abcam [abcam.com]
- 24. Decreased glucocerebrosidase activity in Gaucher disease parallels quantitative enzyme loss due to abnormal interaction with TCP1 and c-Cbl - PMC [pmc.ncbi.nlm.nih.gov]
- 25. portlandpress.com [portlandpress.com]
- 26. How can you detect endogenous expression of early endosome and lysosome in immunofluorescence? | AAT Bioquest [aatbio.com]
- 27. Immunofluorescence of endolysosomal markers in human iNeurons [protocols.io]
- 28. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Ambroxol Hydrochloride: A Novel Anti-Inflammatory Agent for Neuronal Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ambroxol (B1667023) hydrochloride, a derivative of the alkaloid vasicine, is a well-established mucolytic agent used in the treatment of respiratory diseases. Beyond its secretolytic and secretomotor properties, a growing body of evidence highlights its potent anti-inflammatory and antioxidant effects within the central nervous system (CNS).[1] The ability of ambroxol to cross the blood-brain barrier positions it as a promising therapeutic candidate for a range of neurodegenerative disorders where neuroinflammation is a key pathological feature.[1][2] This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of ambroxol hydrochloride in neuronal cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.
Core Anti-Inflammatory Mechanisms in Neuronal and Glial Cells
Ambroxol exerts its neuroprotective effects through a multi-faceted approach, primarily by mitigating the activation of glial cells (microglia and astrocytes), which are the primary sources of pro-inflammatory cytokines in the brain.[1] Its action involves the modulation of several key signaling pathways implicated in the inflammatory cascade.
Attenuation of Glial Cell Activation
In response to neuronal injury or pathogenic stimuli like lipopolysaccharide (LPS), microglia and astrocytes become activated, adopting a pro-inflammatory phenotype.[3] This activation is characterized by the upregulation of specific markers, such as Ionized calcium-binding adapter molecule 1 (Iba-1) for microglia and Glial Fibrillary Acidic Protein (GFAP) for astrocytes.[1][3] Studies have consistently shown that ambroxol treatment significantly downregulates the expression of both Iba-1 and GFAP in animal models of neuroinflammation, indicating its ability to suppress the activation of these key inflammatory cells.[1][4]
Downregulation of Pro-Inflammatory Cytokines
Activated glial cells release a torrent of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), which perpetuate the inflammatory cycle and contribute to neuronal damage.[2][3] Ambroxol has been demonstrated to significantly reduce the production and accumulation of these critical inflammatory mediators.[1][3][5] This effect is a cornerstone of its anti-inflammatory properties in the CNS.
Modulation of Key Signaling Pathways
Ambroxol's influence on glial activation and cytokine production is mediated by its interaction with several upstream signaling pathways.
a) Toll-Like Receptor 4 (TLR4) and NF-κB Signaling:
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of neuroinflammation through the Toll-Like Receptor 4 (TLR4).[6] Activation of TLR4 initiates a downstream cascade that leads to the phosphorylation and activation of the Nuclear Factor kappa B (NF-κB) transcription factor.[3][6] Activated NF-κB then translocates to the nucleus to promote the transcription of pro-inflammatory genes, including TNF-α and IL-1β.[7] Ambroxol has been shown to inhibit this pathway by reducing the expression of TLR4 and preventing the phosphorylation of NF-κB (p-p65).[3][4]
References
- 1. Ambroxol confers neuroprotection against scopolamine-induced Alzheimer’s-like pathology by modulating oxidative stress, neuroinflammation, and cognitive deficits via Nrf-2/JNK/GSK-3β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ambroxol Improves Neuronal Survival and Reduces White Matter Damage through Suppressing Endoplasmic Reticulum Stress in Microglia after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ambroxol attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Ambroxol attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain [frontiersin.org]
- 7. Ambroxol Improves Amyloidogenic, NF-κB, and Nrf2 Pathways in a Scopolamine-Induced Cognitive Impairment Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Ambroxol Hydrochloride's Interaction with Neuronal Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambroxol hydrochloride, a well-established mucolytic agent, has garnered significant attention for its analgesic properties, which are primarily attributed to its interaction with neuronal voltage-gated sodium channels (Nav). This technical guide provides an in-depth analysis of the mechanism of action, quantitative pharmacology, and experimental methodologies related to Ambroxol's effects on these ion channels. By summarizing key data and providing detailed protocols, this document serves as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
This compound's therapeutic effects extend beyond its secretolytic activity in respiratory diseases. A growing body of evidence highlights its role as a local anesthetic, a property mediated by the blockade of neuronal sodium channels.[1][2][3] This interaction is of particular interest due to Ambroxol's preferential inhibition of specific sodium channel subtypes implicated in pain pathways, such as Nav1.8.[4][5][6] Understanding the intricacies of this interaction is crucial for elucidating its analgesic mechanism and exploring its potential in novel pain therapies.
Mechanism of Action
This compound acts as a local anesthetic by blocking the propagation of action potentials in sensory neurons.[1][2] This is achieved through its direct interaction with voltage-gated sodium channels, which are essential for the rising phase of the action potential.[5][7] The blockade is state-dependent, meaning Ambroxol's affinity for the channel varies with the channel's conformational state (resting, open, or inactivated).[4]
Similar to other local anesthetics, Ambroxol is thought to access its binding site from the intracellular side of the neuronal membrane.[4] It exhibits a phenomenon known as use-dependent or phasic block, where its inhibitory effect is enhanced at higher frequencies of neuronal firing.[4][7] This characteristic is particularly relevant for its analgesic effect, as pain-sensing neurons often fire at high frequencies.
Signaling Pathway
The interaction of Ambroxol with the sodium channel is a direct physical blockade rather than a complex signaling cascade. The molecule is believed to bind to a receptor site within the pore of the channel, thereby occluding the passage of sodium ions.
Quantitative Pharmacology
The inhibitory potency of this compound has been quantified for several neuronal sodium channel subtypes. The half-maximal inhibitory concentration (IC50) varies depending on the channel subtype and the state of the channel (tonic vs. phasic block).
| Channel Subtype | Condition | Ambroxol IC50 (µM) | Reference(s) |
| Nav1.8 (TTX-resistant) | Tonic Block | 35 | [5] |
| Phasic Block | 22.5 | [7] | |
| TTX-sensitive (general) | Tonic Block | ~100 | [5][7] |
| Nav1.2 (rat brain IIA) | Tonic Block | 111.5 | [7] |
| Phasic Block | 57.6 | [7] | |
| Nav1.3 | Use-dependent block | Least sensitive among tested TTXs channels | [4] |
TTX: Tetrodotoxin
Experimental Protocols
The following protocols provide a detailed methodology for investigating the interaction of this compound with neuronal sodium channels using the whole-cell patch-clamp technique.
Cell Culture and Transfection
Cell Lines:
-
HEK293 (Human Embryonic Kidney) cells: Suitable for transient or stable expression of recombinant sodium channel subtypes.
-
ND7/23 cells (mouse neuroblastoma x rat DRG hybrid): Often used for expressing neuronal ion channels as they may provide a more neuron-like environment.
Transfection Protocol (for HEK293 cells):
-
Plate HEK293 cells onto glass coverslips in a 35 mm dish at a density that will result in 50-70% confluency on the day of transfection.
-
Prepare a transfection mixture containing the plasmid DNA encoding the desired sodium channel α-subunit and a marker gene (e.g., GFP) and a suitable transfection reagent according to the manufacturer's instructions.
-
Add the transfection mixture to the cells and incubate for 24-48 hours before electrophysiological recording.
Electrophysiology: Whole-Cell Patch-Clamp
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
Recording Procedure:
-
Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, fluorescently-labeled cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Apply a brief, strong suction to rupture the cell membrane and establish the whole-cell configuration.
-
Compensate for pipette and whole-cell capacitance.
Voltage-Clamp Protocols
Tonic Block Assessment:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state.
-
Apply a depolarizing test pulse (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.
-
After establishing a stable baseline, perfuse the cell with increasing concentrations of this compound.
-
Measure the steady-state block at each concentration.
Use-Dependent (Phasic) Block Assessment:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV).
-
Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a higher frequency (e.g., 5 or 10 Hz).
-
Measure the progressive decrease in current amplitude during the pulse train in the presence of Ambroxol.
Data Analysis
-
Measure the peak inward sodium current for each test pulse.
-
Calculate the fractional block at each Ambroxol concentration: Fractional Block = 1 - (I_Ambroxol / I_Control).
-
Plot the fractional block against the logarithm of the Ambroxol concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value: Fractional Block = 1 / (1 + ([Ambroxol] / IC50)^h), where 'h' is the Hill coefficient.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the effect of Ambroxol on neuronal sodium channels.
Logical Relationship of Ambroxol's Blockade
This diagram illustrates the state-dependent nature of Ambroxol's interaction with the sodium channel.
Conclusion
This compound exhibits a clear inhibitory effect on neuronal voltage-gated sodium channels, with a preference for the Nav1.8 subtype. This action, characterized by state- and use-dependency, provides a strong rationale for its observed analgesic effects. The methodologies and data presented in this guide offer a solid foundation for further research into the therapeutic potential of Ambroxol and related compounds in the management of pain. The detailed protocols and visualizations serve as practical tools for scientists and researchers aiming to investigate the intricate interactions between small molecules and ion channels.
References
- 1. Methods for Studying Voltage-Gated Sodium Channels in Heterologous Expression Systems | Springer Nature Experiments [experiments.springernature.com]
- 2. Sodium Current Measurements in HEK293 Cells [bio-protocol.org]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. Restoration of Epithelial Sodium Channel Function by Synthetic Peptides in Pseudohypoaldosteronism Type 1B Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NaV1.6 and NaV1.7 channels are major endogenous voltage-gated sodium channels in ND7/23 cells - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of Ambroxol Hydrochloride for Parkinson's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein in Lewy bodies.[1] While current treatments primarily manage symptoms, there is a critical need for disease-modifying therapies. Ambroxol hydrochloride, a commonly used mucolytic agent, has emerged as a promising candidate for repurposing in PD treatment.[2] This interest stems from its role as a pharmacological chaperone for the enzyme β-glucocerebrosidase (GCase), which is encoded by the GBA1 gene. Mutations in GBA1 are a significant genetic risk factor for PD.[3][4]
This technical guide provides an in-depth overview of the initial screening of this compound for Parkinson's disease, summarizing key quantitative data, detailing experimental protocols for core assays, and visualizing the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Outcomes of Initial Ambroxol Screening
The following tables summarize the key quantitative findings from preclinical and early-phase clinical studies on the effects of Ambroxol.
Table 1: In Vitro and In Vivo Preclinical Studies of Ambroxol
| Model System | Ambroxol Concentration/Dose | Key Finding | Reference |
| Fibroblasts from GBA mutation carriers | 5-60 µM | Increased GCase activity. | [5] |
| Fibroblasts from GBA mutation carriers | Not specified | Reduced markers of oxidative stress. | [6] |
| SH-SY5Y cells over-expressing α-synuclein | Not specified | Decreased levels of α-synuclein after 5 days of treatment. | [6] |
| L444P/+ GBA mutant mice | 4mM in drinking water for 12 days | Significant increase in GCase activity in the brainstem, midbrain, cortex, and striatum. | [7] |
| α-synuclein over-expressing mice | 4mM in drinking water | Reduced levels of α-synuclein in cells. | [6] |
| Non-human primates | 100 mg/day | ~20% increase in GCase activity in the brain. | [6] |
| N370S Cell model | Not specified | 55% increase in GCase activity and a significant decrease in α-synuclein. | [4] |
| Dopamine (B1211576) depleted rats | Not specified | Recovered GCase activity, striatal dopamine levels, and improved motor function. | [4] |
Table 2: Phase 2a Clinical Trial (AiM-PD Study) of Ambroxol in Parkinson's Disease Patients
| Parameter | Treatment | Result | Reference |
| Ambroxol Concentration in CSF | Escalating dose up to 1.26 g/day for 186 days | Mean increase of 156 ng/mL. | [3][8] |
| GCase Activity in CSF | Escalating dose up to 1.26 g/day for 186 days | 19% reduction from baseline. | [3][8] |
| GCase Protein Levels in CSF | Escalating dose up to 1.26 g/day for 186 days | 35% increase from baseline. | [8] |
| α-synuclein Concentration in CSF | Escalating dose up to 1.26 g/day for 186 days | 13% increase from baseline. | [8] |
| Motor Function (MDS-UPDRS Part III) | Escalating dose up to 1.26 g/day for 186 days | Mean improvement (decrease) of 6.8 points. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of initial screening results. The following are representative protocols for key assays used to evaluate Ambroxol's potential.
GCase Activity Assay in Patient-Derived Fibroblasts
This protocol is adapted from methodologies used in preclinical studies to assess the effect of Ambroxol on GCase enzyme activity in cells.[5][9]
Objective: To measure the change in GCase enzyme activity in fibroblasts from Parkinson's disease patients (with and without GBA1 mutations) following treatment with this compound.
Materials:
-
Patient-derived fibroblast cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
This compound stock solution (in DMSO or other suitable solvent)
-
Cell lysis buffer (e.g., 10 mM NaH2PO4, pH 6.0, with 0.2% w/v sodium taurodeoxycholate (B1243834) and 0.1% v/v Triton X-100)
-
Assay buffer (e.g., 20 mM citrate-phosphate buffer, pH 5.5, with 0.4% w/v sodium taurodeoxycholate, 0.2% v/v Triton X-100, and 0.5% w/v human serum albumin)
-
Fluorogenic GCase substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
Stop solution (e.g., 0.1 M glycine-NaOH, pH 10.6)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate patient-derived fibroblasts in 6-well plates and culture until they reach approximately 80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 10 µM, 30 µM, 60 µM) or vehicle control (e.g., 0.1% DMSO) for 5 days.
-
-
Cell Lysis:
-
After the treatment period, wash the cells twice with phosphate-buffered saline (PBS).
-
Harvest the cells by scraping and centrifuge to pellet.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
Dilute the cell lysate in the assay buffer to a standardized protein concentration.
-
Add the diluted lysate to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding the 4-MUG substrate to each well.
-
Incubate the plate at 37°C for 1 hour.
-
-
Fluorescence Measurement:
-
Stop the reaction by adding the stop solution to each well.
-
Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a microplate reader with excitation at ~365 nm and emission at ~445 nm.
-
-
Data Analysis:
-
Calculate the GCase activity as nanomoles of 4-MUG hydrolyzed per hour per milligram of total protein.
-
Compare the GCase activity in Ambroxol-treated cells to the vehicle-treated control cells.
-
Thioflavin T (ThT) Assay for α-Synuclein Aggregation
This protocol is a standard method for monitoring the aggregation of α-synuclein in vitro and can be used to assess the inhibitory potential of compounds like Ambroxol.[10][11]
Objective: To determine the effect of this compound on the kinetics of α-synuclein fibril formation.
Materials:
-
Recombinant human α-synuclein monomer
-
This compound stock solution
-
Thioflavin T (ThT) stock solution (1 mM in dH2O, freshly prepared and filtered)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom, non-binding surface plates
-
Plate sealing film
-
Shaking incubator with fluorescence plate reader capabilities
Procedure:
-
Preparation of Reagents:
-
Dilute the α-synuclein monomer in the assay buffer to the desired final concentration (e.g., 100 µM).
-
Prepare a working solution of ThT in the assay buffer to a final concentration of 25 µM.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, combine the α-synuclein monomer solution, the ThT working solution, and either this compound at various concentrations or a vehicle control.
-
The final volume in each well should be consistent (e.g., 100 µL).
-
Include control wells with α-synuclein alone and ThT alone.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking (e.g., 600 rpm).
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 10-30 minutes) using a plate reader with excitation at ~450 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
Analyze the resulting sigmoidal aggregation curves to determine key kinetic parameters, such as the lag time and the maximum fluorescence intensity.
-
Compare the aggregation kinetics in the presence of Ambroxol to the control to assess its inhibitory effect.
-
Mandatory Visualizations
Signaling Pathway of Ambroxol's Action in Parkinson's Disease
The following diagram illustrates the proposed mechanism of action of Ambroxol in a neuron affected by Parkinson's disease, particularly in the context of GBA1 mutations.
Caption: Proposed mechanism of Ambroxol in neurons with GBA1 mutations.
Experimental Workflow for Initial Screening of Ambroxol
The following diagram outlines the typical workflow for the initial in vitro screening of a compound like Ambroxol for its potential therapeutic effects in Parkinson's disease.
Caption: Workflow for in vitro screening of Ambroxol for Parkinson's.
Conclusion
The initial screening of this compound has provided compelling evidence for its potential as a disease-modifying therapy for Parkinson's disease. Preclinical studies have consistently demonstrated its ability to increase GCase activity and reduce α-synuclein levels in various models.[6][7] Early clinical data further support its ability to cross the blood-brain barrier and engage its target in patients.[3][8] The detailed experimental protocols provided herein offer a foundation for further research and validation of these findings. The visualized signaling pathway and experimental workflow serve to clarify the mechanism of action and the scientific process behind this promising therapeutic strategy. Further large-scale, placebo-controlled clinical trials are essential to definitively establish the efficacy and safety of Ambroxol in slowing the progression of Parkinson's disease.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Ambroxol in Parkinson's: results of phase 2 trial published - Cure Parkinson's [cureparkinsons.org.uk]
- 3. Ambroxol for the Treatment of Patients With Parkinson Disease With and Without Glucocerebrosidase Gene Mutations: A Nonrandomized, Noncontrolled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ambroxol-Mediated Rescue of Dysfunctional Glucocerebrosidase as a Neuroprotective Treatment for Parkinson’s Disease – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 5. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceofparkinsons.com [scienceofparkinsons.com]
- 7. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinicaltrialsregister.eu [clinicaltrialsregister.eu]
- 9. researchgate.net [researchgate.net]
- 10. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 11. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
Ambroxol Hydrochloride's Journey Across the Blood-Brain Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambroxol (B1667023) hydrochloride, a well-established mucolytic agent, is gaining significant attention for its neuroprotective potential and its ability to traverse the formidable blood-brain barrier (BBB).[1] This attribute is pivotal for its emerging therapeutic applications in neurodegenerative disorders such as Parkinson's disease and neuronopathic Gaucher disease.[2][3] This technical guide provides a comprehensive overview of the evidence supporting Ambroxol's central nervous system (CNS) penetration, detailing key quantitative data, experimental methodologies, and the underlying molecular pathways.
Evidence of Blood-Brain Barrier Penetration
Ambroxol's capacity to cross the BBB has been demonstrated in a range of preclinical and clinical studies. Its physicochemical properties, including good lipophilicity (cLogP = 2.8) and a low polar surface area (PSA 58 Å2), are predictive of its ability to penetrate the CNS.[4][5][6][7]
Quantitative Analysis of Ambroxol Brain Penetration
The following tables summarize the key quantitative data from various studies that have assessed the concentration of Ambroxol in the central nervous system.
Table 1: Ambroxol Concentration in Preclinical Models
| Species | Dosage | Duration | Brain Region | Brain-to-Plasma Ratio | Key Findings | Reference |
| Rat | Single and multiple doses | - | - | >10 | Ambroxol rapidly crossed into the brain, indicating outstanding CNS penetration. | [4][8][9] |
| Rat | 10 mg/kg and 30 mg/kg (i.v.) | - | Striatum | ~30-34% (AUCbrain/AUCblood) | Ambroxol easily penetrated the brain, with linear pharmacokinetics. | [10] |
| Mouse (Wild-type) | 12 days | Brainstem, Midbrain, Cortex, Striatum | - | Increased GCase activity in various brain regions. | [7][11] | |
| Mouse (Transgenic models) | 12 days | Brainstem, Midbrain, Cortex, Striatum | - | Increased GCase activity and reduced α-synuclein levels. | [7][11][12] | |
| Non-human primate (Cynomolgus monkey) | 100 mg | 28 days | Midbrain, Cortex, Striatum | - | ~20% increase in GCase activity in the brain. |
Table 2: Ambroxol Concentration in Human Cerebrospinal Fluid (CSF)
| Study Population | Dosage | Duration | CSF Concentration | CSF to Plasma/Serum Ratio | Key Findings | Reference |
| Parkinson's Disease Patients (with and without GBA1 mutations) | Up to 1260 mg/day | 186 days | 156 ng/mL | ~11% | Ambroxol crossed the BBB and engaged with its target, the GCase enzyme. | [13][14][15] |
| Parkinson's Disease Dementia Patients | 1050 mg/day | 26 weeks | 0.73µM | - | Ambroxol reached therapeutic levels in the brain. | [16][17] |
| Neuronopathic Gaucher Disease Patients | 1.2-1.3 g/day (up to 25 mg/kg/day) | Up to 48 months | - | ~10-20% | Ambroxol crossed the BBB and was well-tolerated at high doses. | [6] |
| GBA-Associated Parkinson's Disease Patients | 1200 mg/day | - | 68 ng/mL (in one patient example) | - | Ambroxol was detected in the CSF. | [18] |
Experimental Methodologies
The following sections outline the typical experimental protocols employed in the cited studies to evaluate Ambroxol's BBB penetration.
Preclinical Animal Studies
-
Animal Models : Studies have utilized wild-type mice, transgenic mice with GBA1 mutations (e.g., L444P) or overexpressing human α-synuclein, rats, and non-human primates (cynomolgus monkeys).[10][11][12][19]
-
Drug Administration : Ambroxol is typically administered orally, mixed with drinking water or chow, or via intravenous injection.[10][11] Dosages in rodent studies are often higher than in humans to achieve comparable plasma levels.[20]
-
Sample Collection : Following the treatment period, animals are euthanized, and brain tissue from specific regions (e.g., brainstem, midbrain, cortex, striatum) is collected.[11][12][19] Blood samples are also collected to determine plasma concentrations.
-
Analytical Methods : Brain lysates and plasma samples are analyzed to quantify Ambroxol levels and assess the activity of the GCase enzyme.[11][12] While specific parameters are not always detailed in the abstracts, techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are standard for drug quantification.[10][21]
Clinical Human Studies
-
Study Design : Clinical trials have included open-label and randomized, double-blind, placebo-controlled designs involving patients with Parkinson's disease (with and without GBA1 mutations), Parkinson's disease dementia, and neuronopathic Gaucher disease.[6][13][16]
-
Drug Administration : Participants are administered oral Ambroxol, with doses escalating to as high as 1.3 g/day .[6][22]
-
Sample Collection : Cerebrospinal fluid is collected via lumbar puncture at baseline and at the end of the treatment period to measure Ambroxol concentration and biomarker levels.[13][14] Blood samples are also taken to determine serum or plasma concentrations.
-
Analytical Methods : Ambroxol concentrations in CSF and plasma/serum are measured using validated methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18] GCase protein levels and activity, as well as levels of α-synuclein in the CSF, are also assessed as markers of target engagement.[13][22]
Signaling Pathways and Mechanisms of Action
Ambroxol's therapeutic potential in the CNS is linked to its role as a molecular chaperone for the enzyme glucocerebrosidase (GCase).[1][3] Mutations in the GBA1 gene, which encodes GCase, are a significant risk factor for Parkinson's disease and are the cause of Gaucher disease.[23]
The following diagram illustrates the proposed mechanism of action of Ambroxol in the brain.
Caption: Ambroxol crosses the BBB and acts as a chaperone for GCase within neurons.
Experimental and Logical Workflows
The evaluation of Ambroxol's CNS effects follows a logical progression from preclinical to clinical studies.
The diagram below outlines a generalized workflow for investigating Ambroxol's potential as a CNS therapeutic.
Caption: A streamlined workflow for the development of Ambroxol as a CNS therapeutic.
Conclusion
References
- 1. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral ambroxol increases brain glucocerebrosidase activity in a nonhuman primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gaucherdisease.org [gaucherdisease.org]
- 4. trial.medpath.com [trial.medpath.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Ambroxol as a disease-modifying treatment to reduce the risk of cognitive impairment in GBA-associated Parkinson’s disease: a multicentre, randomised, double-blind, placebo-controlled, phase II trial. The AMBITIOUS study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ambroxol as a novel disease-modifying treatment for Parkinson’s disease dementia: protocol for a single-centre, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ambroxol effects in glucocerebrosidase and -synuclein transgenic mice - UCL Discovery [discovery.ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. hcplive.com [hcplive.com]
- 14. Ambroxol for the Treatment of Patients With Parkinson Disease With and Without Glucocerebrosidase Gene Mutations: A Nonrandomized, Noncontrolled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vjneurology.com [vjneurology.com]
- 16. sciencedaily.com [sciencedaily.com]
- 17. Ambroxol as a Treatment for Parkinson Disease Dementia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Oral ambroxol increases brain glucocerebrosidase activity in a nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ambroxol: A CNS Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijrpc.com [ijrpc.com]
- 22. neurologylive.com [neurologylive.com]
- 23. Ambroxol in Parkinson's: results of phase 2 trial published - Cure Parkinson's [cureparkinsons.org.uk]
- 24. neurosciencenews.com [neurosciencenews.com]
- 25. Phlegm-busting Drug Ambroxol Shows Promise in Parkinson’s | Parkinson's Foundation [parkinson.org]
- 26. nbinno.com [nbinno.com]
Methodological & Application
Protocol for Ambroxol Hydrochloride Administration in Cell Culture: Application Notes for Researchers
Introduction
Ambroxol (B1667023) hydrochloride, a widely used mucolytic agent, has garnered significant attention in the research community for its multifaceted cellular effects beyond its secretolytic properties. Emerging evidence highlights its role as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase), making it a potential therapeutic agent for Gaucher disease and Parkinson's disease.[1][2] Furthermore, Ambroxol has demonstrated anti-inflammatory, antioxidant, and neuroprotective effects, modulating various signaling pathways.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of Ambroxol hydrochloride in in vitro cell culture systems. This document outlines detailed protocols for drug preparation, cell treatment, and subsequent analysis of cellular responses, supported by quantitative data from published studies and visualizations of key signaling pathways.
Data Presentation: Efficacy of this compound in Cell Culture
The following tables summarize the quantitative effects of this compound across various cell lines and experimental conditions.
Table 1: Effects of this compound on Glucocerebrosidase (GCase) and Lysosomal Function
| Cell Line | Ambroxol Concentration | Incubation Time | Observed Effect | Reference |
| Gaucher Disease (GD) Fibroblasts (N370S/N370S) | 5-60 µM | 5 days | Significant enhancement of mutant GCase activity. | [1] |
| GD Fibroblasts (N370S/N370S) | 60 µM | 5 days | ~100% increase in GCase protein levels in the lysosome-enriched fraction. | [1] |
| Parkinson's Disease Fibroblasts with GBA mutations | Not Specified | Not Specified | Significant increase in GCase protein levels. | [5] |
| iPSC-derived neurons from GBA1 mutation carriers | Not Specified | Not Specified | Increased GCase protein levels and activity. | [6] |
| Fibroblasts | 100 µM | Not Specified | Increased GCase activity. | [4] |
Table 2: Effects of this compound on Cell Viability and Neuroprotection
| Cell Line | Ambroxol Concentration | Incubation Time | Observed Effect | Reference |
| HT-22 Hippocampal Neurons (Aβ and α-Synuclein co-treated) | 20 µM | Not Specified | Increased cell viability to approximately 72% (from 51% in the disease model). | [7] |
| Neural Stem Cells (exposed to OGD) | 60 µM | Not Specified | Promoted differentiation into neurons. | [3] |
Table 3: Anti-inflammatory and Antioxidant Effects of this compound
| Cell Line | Ambroxol Concentration | Incubation Time | Observed Effect | Reference |
| Primary Human Tracheal Epithelial Cells (Rhinovirus-infected) | 100 nM | Not Specified | Reduced titers of rhinovirus and concentrations of IL-1β, IL-6, and IL-8. | |
| Polymorphonuclear (PMN) and Mononuclear Cells (Zymosan-activated) | 100 µM | 1 hour | ~75% reduction in Reactive Oxygen Species (ROS). | [4] |
| PMN and Mononuclear Cells (Zymosan-activated) | 100 µM | 2 hours | ~98% reduction in ROS. | [4] |
| Bronchoalveolar lavage cells and Peripheral Blood Mononuclear Cells | 10 µM | 24 hours | 12-37% dose-dependent reduction in TNF-α, IL-2, and IFN-γ. | [8] |
| Bronchoalveolar lavage cells and Peripheral Blood Mononuclear Cells | 1 µM | 24 hours | 6-27% dose-dependent reduction in TNF-α, IL-2, and IFN-γ. | [8] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes or vials
Protocol for Stock Solution (e.g., 100 mM):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 414.56 g/mol .
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration. For example, to prepare a 100 mM stock solution, dissolve 41.46 mg of this compound in 1 mL of DMSO.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Protocol for Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed, complete cell culture medium. For example, to prepare a 100 µM working solution from a 100 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 1 mL of medium).
-
Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%). Prepare a vehicle control with the same final concentration of DMSO.
-
Vortex the working solution gently before adding it to the cell cultures.
Cell Culture and Treatment
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium (specific to the cell line)
-
Cell culture plates or flasks
-
This compound working solution
-
Vehicle control (medium with the same concentration of DMSO as the working solution)
Protocol:
-
Seed the cells at the desired density in appropriate cell culture plates or flasks and allow them to adhere or stabilize for 24 hours.
-
Remove the existing medium and replace it with fresh medium containing the desired concentration of this compound working solution.
-
For the control group, add the vehicle control medium.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Proceed with downstream assays to evaluate the effects of the treatment.
Cell Viability Assessment (MTT Assay)
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)
-
Microplate reader
Protocol:
-
After the treatment period with this compound, carefully remove the medium from each well.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes, protected from light.
-
Read the absorbance at 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Signaling Pathway Proteins
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GCase, anti-β-catenin, anti-p-β-catenin, anti-NF-κB p65, anti-p-NF-κB p65, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells and determine the protein concentration of each sample.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and perform densitometric analysis to quantify protein expression levels relative to a loading control (e.g., GAPDH).
Glucocerebrosidase (GCase) Activity Assay
Materials:
-
Cell lysates from treated and control cells
-
Fluorogenic GCase substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside)
-
Citrate/phosphate buffer (pH 5.4)
-
Stop solution (e.g., glycine-NaOH buffer, pH 10.6)
-
Fluorometer
Protocol:
-
Prepare cell lysates in a suitable buffer.
-
In a 96-well plate, add a small volume of cell lysate.
-
Add the GCase substrate solution prepared in the citrate/phosphate buffer.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~445 nm.
-
Calculate the GCase activity and normalize it to the total protein concentration of the lysate.
Cytokine Measurement (ELISA)
Materials:
-
Cell culture supernatants from treated and control cells
-
ELISA kit for the specific cytokine of interest (e.g., IL-1β, IL-6, TNF-α)
-
Microplate reader
Protocol:
-
Collect the cell culture supernatants after treatment with this compound.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction.
-
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in the samples based on the standard curve.
Visualization of Key Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound.
Caption: Ambroxol's role as a pharmacological chaperone for GCase.
Caption: Ambroxol promotes neuronal differentiation via the GCase and Wnt/β-catenin pathway.
References
- 1. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 3. Ambroxol Upregulates Glucocerebrosidase Expression to Promote Neural Stem Cells Differentiation Into Neurons Through Wnt/β-Catenin Pathway After Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Cytokine Elisa [bdbiosciences.com]
- 8. Reduction of cytokine release of blood and bronchoalveolar mononuclear cells by ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: In Vitro Assay for Measuring Ambroxol Hydrochloride's Effect on GCase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gaucher disease (GD) is a lysosomal storage disorder resulting from mutations in the GBA1 gene, which leads to deficient activity of the enzyme glucocerebrosidase (GCase).[1][2] This deficiency causes the accumulation of its substrate, glucosylceramide, primarily within lysosomes of macrophages.[3][4][5] Ambroxol hydrochloride, a commonly used mucolytic agent, has been identified as a pharmacological chaperone for GCase.[6][7][8] It selectively binds to and stabilizes mutant GCase in the endoplasmic reticulum (ER), facilitating its proper folding and trafficking to the lysosome, thereby increasing its activity.[6][7][9] This application note provides a detailed protocol for an in vitro assay to measure the effect of this compound on GCase activity in cultured cells, a critical step in the evaluation of its therapeutic potential.
Ambroxol's chaperone activity is pH-dependent; it exhibits inhibitory effects at the neutral pH of the ER, which stabilizes the enzyme, but this inhibition is minimal at the acidic pH of the lysosome, allowing the rescued enzyme to function.[7][9][10] In vitro studies have demonstrated that Ambroxol treatment can significantly increase GCase activity in fibroblast cell lines derived from Gaucher disease patients.[7][11][12] This assay is essential for screening the responsiveness of different GBA1 mutations to Ambroxol treatment and for elucidating the molecular mechanisms of its chaperone activity.
Signaling Pathway and Mechanism of Action
Ambroxol acts as a pharmacological chaperone by binding to the GCase enzyme in the endoplasmic reticulum. This binding stabilizes the protein, preventing its premature degradation by the ER-associated degradation (ERAD) pathway. The stabilized GCase can then traffic through the Golgi apparatus to the lysosomes. Once in the acidic environment of the lysosome, Ambroxol dissociates from the enzyme, allowing GCase to hydrolyze its substrate, glucosylceramide, into glucose and ceramide.
Experimental Protocol
This protocol outlines the steps for treating cultured cells with this compound and subsequently measuring GCase activity using a fluorogenic substrate.
Materials and Reagents
-
Cells: Human fibroblast cell lines (e.g., from Gaucher disease patients with specific GBA1 mutations and healthy controls).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution (e.g., 100 mM in DMSO).
-
Lysis Buffer: 10 mM HEPES pH 8.0, 100 mM NaCl, 1 mM MgCl2, 1% Triton X-100, and protease inhibitors (e.g., aprotinin, PMSF, leupeptin).[6]
-
GCase Activity Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 4.5), 0.15% Triton X-100, 0.125% taurocholate.[6]
-
Fluorogenic Substrate: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG).
-
Stop Solution: 0.2 M Glycine-NaOH (pH 10.7).
-
Protein Assay Reagent: (e.g., Bradford reagent).
-
Instruments: Cell culture incubator, fluorescence microplate reader, centrifuge.
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding: Seed fibroblast cells in 6-well plates at a density that allows them to reach sub-confluence at the time of harvesting.
-
Ambroxol Treatment:
-
Cell Lysis:
-
After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 150 µL of ice-cold lysis buffer to each well.[6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for the GCase activity assay and protein quantification.
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a Bradford assay or a similar protein quantification method. This is crucial for normalizing the GCase activity.
-
-
GCase Activity Assay:
-
Fluorescence Measurement:
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a fluorescence microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 445 nm.
-
-
Data Analysis:
-
Calculate the GCase activity as nmol of 4-MUG hydrolyzed per mg of protein per hour.
-
Express the results as a percentage of the untreated control or as a fold increase in activity.
-
Data Presentation
The following tables summarize the quantitative data from various studies on the effect of Ambroxol on GCase activity in different cell models.
Table 1: Effect of Ambroxol on GCase Activity in Fibroblasts from Gaucher Disease Patients
| GBA1 Genotype | Ambroxol Concentration (µM) | Treatment Duration | Increase in GCase Activity (% of untreated) | Reference |
| N370S/N370S | 60 | - | ~2-fold | [10] |
| F213I/L444P | 60 | - | ~1.5-fold | [7] |
| L444P/L444P | 10-1000 | 4 days | Varied response | [16] |
| N188S/IVS2+1G>A | 100 | 24 hours | ~150% | [1][15] |
| R131C/R131C | 10-100 | 20 hours | ~1.5-fold | [6] |
Table 2: Effect of Ambroxol on GCase Activity in Other Cell Models
| Cell Type | Ambroxol Concentration (µM) | Treatment Duration | Increase in GCase Activity | Reference |
| Mouse Cortical Neurons | 10 | - | 39% | [13][14] |
| Mouse Cortical Neurons | 30 | - | 47% | [13][14] |
| SH-SY5Y Neuroblastoma | - | - | Significant increase | [11] |
| Patient-derived Lymphocytes | - | In vivo treatment | Significant increase | [16] |
Conclusion
The in vitro assay described provides a robust and reproducible method for quantifying the effect of this compound on GCase activity. This protocol is essential for preclinical studies aimed at identifying patient populations with specific GBA1 mutations that are likely to respond to Ambroxol therapy. The data consistently show that Ambroxol can increase the activity of mutant GCase in a variety of cell types, supporting its role as a promising pharmacological chaperone for Gaucher disease and potentially other GBA-related neurodegenerative disorders like Parkinson's disease.[11][12] Further investigations using this assay can help in optimizing treatment protocols and in the discovery of novel chaperone therapies.
References
- 1. In vitro and in vivo effects of Ambroxol chaperone therapy in two Italian patients affected by neuronopathic Gaucher disease and epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. summit.sfu.ca [summit.sfu.ca]
- 4. Fluorescence-quenched substrates for live cell imaging of human glucocerebrosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gaucherdisease.org [gaucherdisease.org]
- 9. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Ambroxol chaperone therapy for neuronopathic Gaucher disease: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ambroxol Hydrochloride in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambroxol (B1667023) hydrochloride is a widely used mucolytic agent employed in the treatment of respiratory diseases associated with excessive mucus production.[1] Accurate quantification of ambroxol in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable analytical technique for the precise determination of ambroxol hydrochloride in complex biological samples.[2] This application note provides a detailed protocol for the quantification of this compound using a validated reversed-phase HPLC (RP-HPLC) method.
Principle
The method described herein utilizes reversed-phase chromatography to separate this compound from endogenous components in biological samples. A C18 column is commonly used as the stationary phase, which effectively separates hydrophobic compounds.[2] The mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, facilitates the elution of the analyte.[2] Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where ambroxol exhibits maximum absorbance, often around 245-250 nm.[3] Quantification is achieved by comparing the peak area of ambroxol in the sample to a standard curve generated from known concentrations of the drug.
Experimental Protocols
This section details the necessary apparatus, reagents, and step-by-step procedures for sample preparation and HPLC analysis.
Apparatus and Reagents
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, autosampler, and column oven.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance, vortex mixer, and centrifuge.
-
Micropipettes and volumetric flasks.
-
This compound reference standard.
-
HPLC grade acetonitrile, methanol (B129727), and water.
-
Ortho-phosphoric acid or trifluoroacetic acid for pH adjustment.
-
Biological matrix (e.g., human plasma, serum, or urine).
-
For sample preparation: diethyl ether, n-hexane, or perchloric acid.
Sample Preparation
Proper sample preparation is critical to remove interfering substances and ensure the longevity of the HPLC column. Two common methods are protein precipitation and liquid-liquid extraction.
3.2.1. Protein Precipitation (for Plasma/Serum Samples)
This is a rapid method for removing proteins from plasma or serum.
-
Pipette 500 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add 1.0 mL of cold acetonitrile or methanol to the tube to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tube at 10,000 rpm for 10 minutes.
-
Carefully collect the clear supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
A simple protein precipitation can also be performed using methanol on a smaller sample volume, such as treating a 50 μL plasma sample with methanol.[4]
3.2.2. Liquid-Liquid Extraction (for Plasma/Serum Samples)
This method offers a cleaner extract compared to protein precipitation.
-
To 0.5 mL of plasma in a stoppered test tube, add 100 µL of 0.1N NaOH solution.[5]
-
Add 5 mL of an extraction solvent mixture (e.g., diethyl ether or n-hexane-diethyl ether (1:1, v/v)) to the tube.[2]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 3000 rpm for 15 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an appropriate volume (e.g., 50 µL) into the HPLC system.
HPLC Conditions
The following table summarizes typical HPLC conditions for this compound analysis. These parameters may require optimization based on the specific instrument and column used.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (pH 3.5 adjusted with ortho-phosphoric acid) (60:40, v/v)[1] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25°C |
| Detection Wavelength | 250 nm[1] |
| Run Time | Approximately 10 minutes |
Data Presentation
The quantitative performance of the HPLC method is summarized in the tables below.
Table 1: Chromatographic and Calibration Data
| Parameter | Value |
| Retention Time (min) | ~4-6 |
| Linearity Range (ng/mL) | 2 - 12[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (ng/mL) | 1[1] |
| Limit of Quantification (LOQ) (ng/mL) | 5[1] |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Results |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.55% to 101.1% |
| Precision (RSD %) | ||
| - Intra-day | < 2% | < 1.5% |
| - Inter-day | < 3% | < 2.0% |
| Robustness | No significant change in results | Method is robust to minor changes in mobile phase composition and flow rate. |
| Stability | Stable for 24h at room temp. and 72h at 4°C | Complies |
Mandatory Visualization
References
Application Notes and Protocols for Sustained-Release Matrix Tablet Formulation of Ambroxol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of sustained-release matrix tablets of Ambroxol (B1667023) hydrochloride. Ambroxol hydrochloride is a mucolytic agent with a short biological half-life of approximately 3-4 hours, necessitating the development of sustained-release formulations to maintain therapeutic drug levels for an extended period, thereby improving patient compliance and therapeutic efficacy.[1][2]
Formulation Development
The formulation of sustained-release matrix tablets of this compound primarily involves the selection of appropriate polymers that control the release of the drug. Both hydrophilic and hydrophobic polymers have been successfully used to achieve a sustained-release profile. The most common method for manufacturing these tablets is direct compression, which is efficient and cost-effective.[1][3]
Key Formulation Components
A summary of commonly used excipients in the formulation of this compound sustained-release matrix tablets is presented below.
| Component Category | Examples | Function |
| Active Pharmaceutical Ingredient (API) | This compound | Mucolytic Agent |
| Rate-Controlling Polymers (Hydrophilic) | HPMC K4M, HPMC K15M, HPMC K100M, Guar Gum, Sodium Alginate | Form a gel layer upon hydration, controlling drug release through diffusion and erosion.[1][4][5] |
| Rate-Controlling Polymers (Hydrophobic) | Eudragit RSPO, Ethyl Cellulose, Compritol 888 ATO | Form an inert matrix, controlling drug release primarily through diffusion through the matrix.[1][6] |
| Filler / Diluent | Microcrystalline Cellulose (MCC), Dibasic Calcium Phosphate (B84403) (DCP) | Provide bulk and improve compression properties.[1][7] |
| Lubricant | Magnesium Stearate | Prevents sticking of the tablet to the punches and die during compression.[1][6] |
| Glidant | Talc | Improves the flow properties of the powder blend. |
Example Formulations
The following tables summarize different formulations of this compound sustained-release matrix tablets from various studies.
Table 1: Formulations with Hydrophilic Polymers
| Formulation Code | Ambroxol HCl (mg) | HPMC K4M (mg) | HPMC K15M (mg) | HPMC K100M (mg) | MCC (mg) | Magnesium Stearate (mg) | Talc (mg) | Total Weight (mg) |
| F1 | 75 | 50 | - | - | 271 | 2 | 2 | 400 |
| F2 | 75 | - | 50 | - | 271 | 2 | 2 | 400 |
| F3 | 75 | - | - | 50 | 271 | 2 | 2 | 400 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Formulations with a Combination of Hydrophilic and Hydrophobic Polymers
| Formulation Code | Ambroxol HCl (mg) | HPMC K4M (mg) | Ethyl Cellulose (mg) | MCC (mg) | Magnesium Stearate (mg) | Total Weight (mg) |
| C1 | 75 | 40 | 40 | 242 | 3 | 400 |
| C2 | 75 | 60 | 60 | 202 | 3 | 400 |
Data synthesized from multiple sources for illustrative purposes.[1]
Experimental Protocols
Detailed methodologies for the key experiments involved in the development and evaluation of this compound sustained-release matrix tablets are provided below.
Drug-Excipient Compatibility Study (FTIR)
Objective: To determine the physicochemical compatibility between this compound and the selected excipients.
Protocol:
-
Prepare physical mixtures of this compound with each excipient in a 1:1 ratio.
-
Triturate the mixtures in a mortar and pestle.
-
Record the Fourier Transform Infrared (FTIR) spectra of the pure drug, individual excipients, and the physical mixtures over a range of 4000-400 cm⁻¹.
-
Analyze the spectra for the appearance of new peaks or the disappearance of characteristic peaks of the drug, which would indicate a potential interaction.
Preparation of Sustained-Release Matrix Tablets (Direct Compression)
Objective: To manufacture matrix tablets using the direct compression method.
Caption: Workflow for Direct Compression Tablet Manufacturing.
Protocol:
-
Accurately weigh all the ingredients, including this compound, polymer(s), and filler.
-
Sieve all the ingredients through a 40-mesh screen to ensure uniformity.[1]
-
Geometrically mix the drug and polymers in a mortar and pestle or a suitable blender for 15-20 minutes to achieve a homogenous blend.
-
Add the lubricant (e.g., magnesium stearate) and glidant (e.g., talc) to the powder blend and mix for another 2-5 minutes.
-
Compress the final blend into tablets using a single-punch or rotary tablet press with appropriate punches.[1]
Evaluation of Pre-Compression Parameters
Objective: To assess the flow properties of the powder blend before compression.
Protocol:
-
Angle of Repose: Determine the angle of repose using the fixed funnel method. An angle of repose between 25-30° indicates excellent flow properties.
-
Bulk Density and Tapped Density: Measure the bulk and tapped densities of the powder blend using a measuring cylinder and a density apparatus.
-
Compressibility Index and Hausner's Ratio: Calculate the Compressibility Index and Hausner's Ratio from the bulk and tapped density values to predict the flowability and compressibility of the powder.
Evaluation of Post-Compression Parameters
Objective: To evaluate the physicochemical properties of the compressed tablets.
Protocol:
-
Weight Variation: Weigh 20 tablets individually and calculate the average weight. The individual tablet weights should be within the pharmacopoeial limits.
-
Hardness: Measure the crushing strength of at least six tablets using a hardness tester.
-
Friability: Subject a known weight of tablets to abrasion in a friabilator (e.g., 100 rotations at 25 rpm). The percentage weight loss should be less than 1%.[7]
-
Drug Content: Randomly select and crush a number of tablets. Dissolve an accurately weighed amount of the powdered tablets in a suitable solvent and determine the drug content spectrophotometrically at the λmax of this compound.
In-Vitro Dissolution Study
Objective: To determine the rate and extent of drug release from the sustained-release matrix tablets.
Caption: Protocol for In-Vitro Dissolution Studies.
Protocol:
-
Use a USP Type I (Basket) or Type II (Paddle) dissolution apparatus.[4][7]
-
The dissolution medium is typically 900 mL of 0.1 N HCl for the first 2 hours, followed by a switch to phosphate buffer pH 6.8 for the remaining duration (up to 12 or 24 hours).[4][7]
-
Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Set the rotation speed of the basket or paddle as specified in the monograph (e.g., 50 or 75 rpm).[4][7]
-
Place one tablet in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals and replace with an equal volume of fresh, pre-warmed dissolution medium.[7]
-
Filter the samples and analyze the drug concentration using a UV-Visible spectrophotometer at the appropriate wavelength for this compound (e.g., 244 nm or 250 nm).[4]
Drug Release Kinetics
Objective: To understand the mechanism of drug release from the matrix tablets.
Protocol:
-
Fit the in-vitro dissolution data to various kinetic models:
-
Zero-Order: Cumulative % drug release vs. time.
-
First-Order: Log cumulative % drug remaining vs. time.
-
Higuchi Model: Cumulative % drug release vs. square root of time.
-
Korsmeyer-Peppas Model: Log cumulative % drug release vs. log time.
-
-
Determine the correlation coefficient (R²) for each model to identify the best-fit model.
-
The 'n' value from the Korsmeyer-Peppas model can be used to elucidate the drug release mechanism (e.g., Fickian diffusion, non-Fickian transport, or super case-II transport).[1]
Stability Studies
Objective: To evaluate the stability of the formulated tablets under accelerated conditions.
Protocol:
-
Store the tablets in a suitable packaging (e.g., aluminum-PVDC) at accelerated stability conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH) for a specified period (e.g., 3 or 6 months).[8][9][10]
-
At predetermined time points, withdraw the samples and evaluate them for physical appearance, hardness, friability, drug content, and in-vitro drug release profile.[9]
-
Compare the results with the initial data to assess the stability of the formulation.
Data Presentation
The following tables present example data for the evaluation of this compound sustained-release matrix tablets.
Table 3: Pre-Compression Parameters of Powder Blends
| Formulation Code | Angle of Repose (°) | Bulk Density (g/mL) | Tapped Density (g/mL) | Compressibility Index (%) | Hausner's Ratio |
| F1 | 28.5 | 0.45 | 0.52 | 13.46 | 1.15 |
| F2 | 29.1 | 0.43 | 0.50 | 14.00 | 1.16 |
| F3 | 27.8 | 0.46 | 0.53 | 13.21 | 1.15 |
Illustrative data.
Table 4: Post-Compression Parameters of Tablets
| Formulation Code | Hardness ( kg/cm ²) | Friability (%) | Weight Variation (mg) | Drug Content (%) |
| F1 | 6.2 ± 0.3 | 0.55 | 399 ± 2.5 | 99.5 ± 1.2 |
| F2 | 6.5 ± 0.2 | 0.51 | 401 ± 3.1 | 100.2 ± 0.8 |
| F3 | 6.3 ± 0.4 | 0.58 | 400 ± 2.8 | 99.8 ± 1.5 |
Illustrative data.
Table 5: Cumulative Percentage Drug Release
| Time (hours) | Formulation F1 (%) | Formulation F2 (%) | Formulation F3 (%) |
| 1 | 15.2 | 12.8 | 10.5 |
| 2 | 28.6 | 24.5 | 20.1 |
| 4 | 45.3 | 40.1 | 35.6 |
| 6 | 62.1 | 55.8 | 50.2 |
| 8 | 78.5 | 70.4 | 65.8 |
| 10 | 90.2 | 85.6 | 80.3 |
| 12 | 98.9 | 95.2 | 92.1 |
Illustrative data based on trends observed in cited literature.[1]
Logical Relationships in Formulation Development
Caption: Key Relationships in Matrix Tablet Formulation.
References
- 1. Formulation of Sustained Release this compound Matrix Tablets: Influence of Hydrophilic/Hydrophobic Polymers on The Release Rate and in Vitro Evaluation – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Sustained-release matrix tablet formulation of this compound. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. In vitro characterization and release study of this compound matrix tablets prepared by direct compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zywiebio.com [zywiebio.com]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. Stability study of this compound sustained release pellets coated with acrylic polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pjps.pk [pjps.pk]
- 10. jipbs.com [jipbs.com]
A Comparative Analysis of Nebulized Inhalation and Intravenous Drip for Ambroxol Hydrochloride Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambroxol (B1667023) hydrochloride is a mucolytic agent widely used in the management of respiratory diseases. Its secretolytic and secretomotoric properties facilitate the clearance of mucus from the respiratory tract. The two primary parenteral routes for ambroxol hydrochloride administration are nebulized inhalation and intravenous drip. The choice of delivery method can significantly impact the pharmacokinetic profile, clinical efficacy, and safety of the drug. This document provides detailed application notes and experimental protocols for researchers and drug development professionals to compare these two delivery routes.
Mechanism of Action
This compound exerts its therapeutic effects through multiple mechanisms. It stimulates the synthesis and release of pulmonary surfactant by type II pneumocytes, which reduces the adhesion of mucus to bronchial walls.[1] Additionally, it breaks down the acid mucopolysaccharide fibers in mucus, reducing its viscosity. Ambroxol has also been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its clinical benefits.[2][3][4]
Data Presentation
Pharmacokinetic Parameters
The pharmacokinetic profiles of nebulized and intravenous this compound differ significantly, particularly in terms of local and systemic drug concentrations.
| Parameter | Nebulized Inhalation | Intravenous Drip | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1.12 hours | ~1.29 hours | [5] |
| Peak Plasma Concentration (Cmax) | ~154.75 ng/mL | ~157.39 ng/mL | [5] |
| Area Under the Curve (AUC 0-t) | ~1593.02 hng/mL | ~1438 hng/mL | [5] |
| Elimination Half-life (t1/2β) | ~6.98 hours | ~7.75 hours | [5] |
| Relative Bioavailability | ~96.52% | 100% (Reference) | [5] |
Clinical Efficacy
Clinical studies have demonstrated the efficacy of both nebulized and intravenous this compound in various respiratory conditions. A meta-analysis comparing the two routes has provided valuable insights into their relative effectiveness.
| Outcome | Nebulized Inhalation | Intravenous Drip | Reference |
| Treatment of Pediatric Respiratory Disease (log OR) | 1.12 (More effective) | - | [2] |
| Adverse Effects (log OR) | -1.38 (Less likely to cause adverse effects) | - | [2] |
Safety Profile
Both administration routes are generally well-tolerated. However, the incidence and type of adverse events can vary.
| Adverse Event | Nebulized Inhalation | Intravenous Drip | Reference |
| Nausea and Allergy | Less frequent | More frequent | [2] |
Experimental Protocols
Protocol 1: Nebulized Administration of this compound
Objective: To administer this compound via nebulization for the treatment of respiratory diseases and to evaluate its pharmacokinetic and pharmacodynamic effects.
Materials:
-
This compound solution for nebulization (e.g., 15 mg/2 mL)
-
Jet or mesh nebulizer (e.g., with a Mass Median Aerodynamic Diameter (MMAD) of 3-5 µm)
-
Air compressor or oxygen source (flow rate of 6-8 L/min for jet nebulizers)
-
Mouthpiece or face mask
-
0.9% Sodium Chloride (Saline) for dilution if required
-
stopwatch
Procedure:
-
Patient Preparation: Ensure the patient is in a comfortable, upright position. Explain the procedure to the patient.
-
Nebulizer Setup:
-
Administration:
-
Connect the nebulizer to the air compressor or oxygen source.
-
Instruct the patient to place the mouthpiece in their mouth and breathe slowly and deeply. If using a face mask, ensure it fits snugly over the nose and mouth.
-
Turn on the compressor and instruct the patient to continue breathing in this manner until all the medication is nebulized, typically for 10-15 minutes.
-
-
Post-Administration:
-
Turn off the compressor.
-
Disassemble and clean the nebulizer components according to the manufacturer's instructions.
-
Monitor the patient for any immediate adverse effects.
-
Data Collection:
-
Pharmacokinetics: Collect blood samples at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration) to determine plasma concentrations of ambroxol.
-
Efficacy: Assess clinical endpoints such as sputum viscosity, ease of expectoration, cough frequency and severity, and lung function tests (e.g., FEV1, FVC) at baseline and at specified intervals during and after treatment.
-
Safety: Record and grade any adverse events reported by the patient or observed by the investigator throughout the study.
Protocol 2: Intravenous Drip Administration of this compound
Objective: To administer this compound via intravenous infusion for the treatment of respiratory diseases and to evaluate its pharmacokinetic and pharmacodynamic effects.
Materials:
-
This compound for injection (e.g., 15 mg/2 mL ampoule)
-
Intravenous infusion set
-
Infusion pump
-
Diluent (e.g., 0.9% Sodium Chloride or 5% Dextrose solution)
-
Syringes and needles
-
Alcohol swabs
-
Intravenous cannula
Procedure:
-
Patient Preparation: Ensure the patient is in a comfortable position. Explain the procedure to the patient. Establish intravenous access with an appropriate gauge cannula.
-
Drug Preparation:
-
Calculate the required dose of this compound.
-
Withdraw the calculated volume of this compound from the ampoule(s) using a sterile syringe.
-
Dilute the this compound in a suitable volume of diluent (e.g., 250-500 mL). The final concentration should be appropriate for intravenous infusion. One study protocol involved the infusion of 1 gram of Ambroxol in 500 ml of 0.9% saline.[8]
-
-
Administration:
-
Connect the infusion set to the bag containing the diluted this compound and prime the line.
-
Connect the infusion set to the patient's intravenous cannula.
-
Set the infusion pump to deliver the solution over a prescribed period (e.g., 1-2 hours). A slow intravenous injection is recommended.[9]
-
-
Post-Administration:
-
Once the infusion is complete, disconnect the infusion set.
-
Flush the intravenous cannula with saline to ensure the full dose has been administered.
-
Monitor the patient for any immediate adverse effects, such as signs of phlebitis at the injection site.
-
Data Collection:
-
Pharmacokinetics: Collect blood samples at the same predetermined time points as for the nebulized administration protocol to determine plasma concentrations of ambroxol.
-
Efficacy: Assess the same clinical endpoints as for the nebulized administration protocol at baseline and at specified intervals.
-
Safety: Record and grade any adverse events, paying particular attention to injection site reactions and systemic allergic reactions.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of this compound delivery and action.
Caption: Experimental workflow for nebulized ambroxol administration.
Caption: Experimental workflow for intravenous ambroxol administration.
Caption: Ambroxol's anti-inflammatory signaling pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Devices for Improved Delivery of Nebulized Pharmaceutical Aerosols to the Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ondrugdelivery.com [ondrugdelivery.com]
- 4. researchgate.net [researchgate.net]
- 5. gladpharm.com [gladpharm.com]
- 6. Ambroxolo Almus 15mg/2ml Solution To Nebulize 10 Vials | Xfarma [xfarma.it]
- 7. Efficacy and safety of inhaled ambroxol solution in improving sputum of lower respiratory tract infection in children: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Effect of intravenous this compound on lung function and exercise capacity in patients with severe chronic obstructive pulmonary disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. daewonpharm.com [daewonpharm.com]
Application of Ambroxol Hydrochloride in Respiratory Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Ambroxol (B1667023) hydrochloride is a mucolytic agent widely used in the treatment of respiratory diseases. Its therapeutic effects extend beyond mucolysis and include secretolytic, anti-inflammatory, and antioxidant properties. These multifaceted actions make Ambroxol a molecule of significant interest in respiratory disease research. This document provides detailed application notes and experimental protocols for utilizing Ambroxol hydrochloride in various preclinical respiratory disease models, aiding researchers in investigating its mechanisms of action and therapeutic potential.
Ambroxol's primary mechanism involves the stimulation of surfactant production by type II pneumocytes and the enhancement of mucociliary clearance.[1][2] It achieves this by increasing the secretion of thinner mucus and promoting the beat frequency of cilia.[1] Furthermore, Ambroxol has been shown to exert potent anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the influx of inflammatory cells into the airways.[1][3][4] Additionally, its antioxidant properties contribute to the protection of lung tissue from oxidative stress, a key factor in the pathogenesis of many respiratory disorders.
Mechanism of Action
This compound's therapeutic efficacy in respiratory diseases stems from a combination of key pharmacological actions:
-
Mucokinetic and Secretolytic Effects: Ambroxol stimulates the production and release of pulmonary surfactant, a substance that reduces the viscosity and adhesion of mucus.[2] This action, coupled with an increase in ciliary beat frequency, enhances mucociliary clearance, facilitating the removal of mucus from the respiratory tract.[1]
-
Anti-inflammatory Properties: Ambroxol has been demonstrated to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][4][5] This anti-inflammatory activity helps to mitigate the inflammatory cascade that characterizes diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma.
-
Antioxidant Effects: The drug exhibits direct scavenging activity against reactive oxygen species (ROS) and can enhance the expression of antioxidant enzymes, thereby protecting lung tissue from oxidative damage.[1]
-
Sodium Channel Blocking Properties: Ambroxol has a local anesthetic effect due to its ability to block sodium channels, which may contribute to its cough-suppressing action.[2]
Key Research Models and Experimental Protocols
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Mouse Model
This model is widely used to study acute inflammation in the lungs, mimicking aspects of bacterial-induced lung injury and Acute Respiratory Distress Syndrome (ARDS).
Experimental Protocol:
-
Animal Model: Male BALB/c mice (6-8 weeks old) are commonly used.
-
Induction of ALI: Mice are anesthetized, and a single intratracheal instillation of LPS (e.g., 50 mg/kg in 50 µL of sterile saline) is administered to induce lung injury.[6]
-
Ambroxol Administration: this compound can be administered intraperitoneally (i.p.) at doses ranging from 30 to 90 mg/kg per day, typically starting shortly after LPS instillation and continuing for the duration of the experiment (e.g., 7 days).[3]
-
Assessment of Lung Inflammation:
-
Bronchoalveolar Lavage (BAL): At selected time points (e.g., 24, 48, and 72 hours post-LPS), mice are euthanized, and BAL is performed by instilling and retrieving a fixed volume of sterile saline into the lungs.
-
Cell Counts: The total and differential cell counts (neutrophils, macrophages, lymphocytes) in the BAL fluid (BALF) are determined using a hemocytometer and cytospin preparations stained with a differential stain.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BALF supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Protein Concentration: Total protein concentration in the BALF is measured as an indicator of alveolar-capillary barrier permeability.
-
-
Histopathological Analysis: Lungs are harvested, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess the degree of lung injury, including edema, inflammatory cell infiltration, and alveolar damage.
Experimental Workflow for LPS-Induced ALI Model
Caption: Workflow for LPS-Induced Acute Lung Injury Model.
Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This model is a classic representation of allergic airway inflammation and hyperresponsiveness, key features of asthma.
Experimental Protocol:
-
Animal Model: BALB/c mice are typically used for this model.
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA; e.g., 50 µg) emulsified in aluminum hydroxide (B78521) (alum) on days 0 and 14.[7]
-
Challenge: From day 28 to 30, sensitized mice are challenged with aerosolized OVA (e.g., 1-2% in saline) for a short duration (e.g., 20-30 minutes) each day.[7]
-
Ambroxol Administration: this compound (e.g., 10 mg/kg, i.p.) can be administered either before the first OVA challenge or after the last challenge, depending on the study's objective (preventive vs. therapeutic).
-
Assessment of Airway Inflammation:
-
BALF Analysis: 24 hours after the final OVA challenge, BAL is performed to collect BALF.
-
Differential Cell Counts: The number of eosinophils, neutrophils, lymphocytes, and macrophages in the BALF is determined to assess the inflammatory infiltrate.
-
Cytokine Measurement: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and other relevant cytokines (e.g., IL-10, IFN-γ) in the BALF are quantified by ELISA.
-
-
Airway Hyperresponsiveness (AHR) Measurement: AHR to a bronchoconstrictor agent like methacholine (B1211447) is assessed using whole-body plethysmography.
-
Histological Examination: Lung tissues are processed for H&E and Periodic acid-Schiff (PAS) staining to evaluate inflammatory cell infiltration and goblet cell hyperplasia (mucus production), respectively.
In Vitro Mucociliary Clearance Assay
This assay directly measures the ability of ciliated epithelial cells to transport mucus, providing insights into the mucokinetic effects of Ambroxol.
Experimental Protocol:
-
Cell Culture: Primary human or animal (e.g., porcine, murine) tracheal or bronchial epithelial cells are cultured on porous inserts at an air-liquid interface (ALI) to differentiate into a ciliated epithelium.[8]
-
Preparation of Fluorescent Microspheres: Fluorescently labeled microspheres (beads) of a suitable size (e.g., 1-7 µm) are used to visualize and track mucus movement.[9][10] The beads can be suspended in a solution mimicking mucus or applied as a dry powder.
-
Treatment with Ambroxol: The differentiated epithelial cultures are treated with various concentrations of this compound added to the basolateral medium for a specified period.
-
Image Acquisition: The cell culture inserts are placed on a microscope stage equipped with a high-speed camera. The fluorescent beads are applied to the apical surface of the epithelium.
-
Tracking and Analysis: Time-lapse video microscopy is used to record the movement of the fluorescent beads.[9] The velocity of bead movement is calculated using particle tracking software to determine the rate of mucociliary clearance.[11]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various respiratory disease models.
Table 1: Effect of Ambroxol on Inflammatory Markers in BALF of LPS-Induced ALI Mice
| Parameter | Control (LPS + Saline) | Ambroxol (90 mg/kg) | Dexamethasone (5 mg/kg) | p-value (Ambroxol vs. Control) |
| TNF-α (pg/mL) at 24h | 943 ± 46 | 606 ± 39 | 453 ± 20 | < 0.05 |
| IL-6 (pg/mL) at 48h | 5002 ± 3072 | 1960 ± 307 | 1891 ± 203 | < 0.01 |
| Total Protein (g/L) at 24h | 0.39 ± 0.04 | 0.32 ± 0.02 | 0.31 ± 0.04 | < 0.05 |
Data are presented as mean ± SEM. Data extracted from Su et al., 2004.[1]
Table 2: Effect of Ambroxol on Inflammatory Cells in BALF of OVA-Induced Asthma Mice
| Cell Type (cells/mL) | Control (OVA + Vehicle) | Ambroxol (10 mg/kg, pre-challenge) | p-value |
| Total Cells | 1.8 x 10^5 ± 0.2 x 10^5 | 0.8 x 10^5 ± 0.1 x 10^5 | < 0.05 |
| Eosinophils | 1.1 x 10^5 ± 0.1 x 10^5 | 0.4 x 10^5 ± 0.05 x 10^5 | < 0.05 |
| Neutrophils | 0.2 x 10^5 ± 0.03 x 10^5 | 0.1 x 10^5 ± 0.02 x 10^5 | < 0.05 |
| Lymphocytes | 0.1 x 10^5 ± 0.02 x 10^5 | 0.05 x 10^5 ± 0.01 x 10^5 | < 0.05 |
Data are presented as mean ± SEM. Data extracted from a representative study on OVA-induced asthma.[8]
Signaling Pathway Analysis
Ambroxol has been shown to modulate several signaling pathways involved in inflammation and mucus secretion. A key pathway implicated in its action is the Extracellular signal-regulated kinase 1/2 (Erk1/2) signaling pathway.[12][13]
Erk1/2 Signaling Pathway in Respiratory Epithelial Cells
The MAPK/Erk pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including inflammation and mucus production.[14][15] In the context of respiratory diseases, stimuli like LPS or allergens can activate this pathway, leading to the transcription of pro-inflammatory genes and mucin genes (e.g., MUC5AC).
Ambroxol has been shown to inhibit the phosphorylation and activation of Erk1/2 in response to inflammatory stimuli in lung epithelial cells.[12][13] The upstream and downstream effects of Ambroxol on this pathway are depicted in the following diagram.
Caption: Ambroxol's inhibitory effect on the Erk1/2 signaling pathway.
This compound is a versatile therapeutic agent with well-documented efficacy in various preclinical models of respiratory diseases. Its combined mucokinetic, anti-inflammatory, and antioxidant properties make it a valuable tool for researchers investigating the pathophysiology of diseases such as ALI, ARDS, COPD, and asthma. The detailed protocols and quantitative data provided in this document serve as a resource for designing and interpreting studies aimed at further elucidating the therapeutic potential of Ambroxol and developing novel treatments for respiratory ailments.
References
- 1. Inhibition of inflammatory responses by ambroxol, a mucolytic agent, in a murine model of acute lung injury induced by lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mucociliary transport device construction and application to study mucociliary clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of inflammatory responses by ambroxol, a mucolytic agent, in a murine model of acute lung injury induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of glycyrrhizin on lipopolysaccharide-induced acute lung injury in a mouse model - Lee - Journal of Thoracic Disease [jtd.amegroups.org]
- 7. researchgate.net [researchgate.net]
- 8. Immunomodulatory Effects of Ambroxol on Airway Hyperresponsiveness and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Continuous mucociliary transport by primary human airway epithelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mucociliary clearance measurement in the upper airways. [bio-protocol.org]
- 11. Method for Measuring Mucociliary Clearance and Cilia-generated Flow in Mice by ex vivo Imaging [bio-protocol.org]
- 12. Inhalation of ambroxol inhibits cigarette smoke-induced acute lung injury in a mouse model by inhibiting the Erk pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 15. cusabio.com [cusabio.com]
Application Notes and Protocols for Forced Degradation Studies of Ambroxol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on Ambroxol (B1667023) hydrochloride under various stress conditions as stipulated by ICH guidelines. The information herein is intended to guide the establishment of stability-indicating analytical methods, crucial for the quality control and stability assessment of Ambroxol hydrochloride in bulk drug and pharmaceutical formulations.
Introduction
This compound, chemically known as trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol hydrochloride, is a mucolytic agent used in the treatment of respiratory disorders.[1] To ensure its efficacy and safety, a thorough understanding of its stability profile is essential. Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance, and helping to develop and validate stability-indicating analytical methods.[2][3] These studies involve subjecting the drug to a variety of stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress, to produce degradation products.[2][3][4]
Data Presentation
The following tables summarize the quantitative data from forced degradation studies of this compound under different stress conditions.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Assay/Recovery of Ambroxol HCl | Analytical Method | Reference |
| Acidic Hydrolysis | 1N HCl | 90 minutes | Room Temperature | 58.42% (Standard), 50.53% (Sample) | UV Spectroscopy | |
| 0.1N HCl | 10 minutes | 60°C | Stable | HPLC | [5] | |
| Acidic Stress | - | - | 80.99 ± 0.63% | HPTLC | [6] | |
| Alkaline Hydrolysis | 0.1M NaOH | 90 minutes | Room Temperature | 70.85% (Standard), 77.06% (Sample) | UV Spectroscopy | |
| 0.1N NaOH | 10 minutes | 60°C | Stable | HPLC | [5] | |
| Basic Stress | - | - | 84.06 ± 0.74% | HPTLC | [6] | |
| Oxidative Degradation | 3% H₂O₂ | 10 hours | 60°C | Stable | HPLC | [5] |
| Oxidative Stress | - | - | 84.56 ± 0.65% | HPTLC | [6] | |
| 10% H₂O₂ | 90 minutes | - | 58.42% (Standard), 43.42% (Sample) | UV Spectroscopy | [7] | |
| Thermal Degradation | Dry Heat | 5 days | 105°C | 89.65% | HPLC | [1] |
| Dry Heat | 24 hours | 105°C | Stable | HPLC | [5] | |
| Photolytic Degradation | Sunlight | 1.20 million Lux hours | - | - | HPLC | [5] |
| Photolytic Stress | - | - | 77.11 ± 1.08% | HPTLC | [6] |
Note: The percentage of degradation can be inferred from the assay or recovery values (100% - % Assay/Recovery).
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Acidic Degradation
-
Objective: To evaluate the stability of this compound in an acidic environment.
-
Protocol:
-
Accurately weigh and dissolve this compound in 1N Hydrochloric acid to achieve a known concentration.[7]
-
Store the solution at room temperature.[7]
-
Withdraw aliquots at specified time intervals (e.g., 0, 30, 60, and 90 minutes).[7]
-
Neutralize the aliquots with an appropriate amount of 1N Sodium Hydroxide.
-
Dilute the neutralized solution to a suitable concentration with a suitable diluent (e.g., methanol (B129727) or mobile phase).
-
Analyze the samples using a validated stability-indicating analytical method (e.g., UV Spectroscopy at 306 nm or RP-HPLC).[7]
-
Alkaline Degradation
-
Objective: To assess the stability of this compound under basic conditions.
-
Protocol:
-
Prepare a solution of this compound in 0.1M Sodium Hydroxide.[7]
-
Keep the solution at room temperature.[7]
-
Sample the solution at various time points (e.g., 0, 30, 60, and 90 minutes).[7]
-
Neutralize the samples with 0.1M Hydrochloric acid.
-
Dilute the samples to a suitable concentration.
-
Analyze by a validated analytical method.[7]
-
Oxidative Degradation
-
Objective: To determine the susceptibility of this compound to oxidation.
-
Protocol:
Thermal Degradation
-
Objective: To investigate the effect of high temperature on the stability of this compound.
-
Protocol:
-
Place a known quantity of this compound powder in a petri dish.
-
Expose the sample to dry heat in an oven at 105°C for 24 hours.[5]
-
For solution-state thermal degradation, prepare a solution of this compound in a suitable solvent (e.g., water) and heat it at 105°C for 24 hours.[5]
-
At the end of the exposure period, allow the sample to cool to room temperature.
-
Dissolve the solid sample or dilute the solution sample to a suitable concentration.
-
Analyze using a validated analytical method.
-
Photolytic Degradation
-
Objective: To evaluate the photostability of this compound.
-
Protocol:
-
Prepare a solution of this compound in water at a concentration of 0.3 mg/mL.[5]
-
Expose the solution to sunlight for a total illumination of 1.20 million Lux hours.[5]
-
Simultaneously, expose the solid drug substance, spread as a thin layer (1mm thick) in a petri dish, to sunlight for 8 hours.[5]
-
Maintain control samples in the dark under the same conditions.[5]
-
Periodically withdraw samples and dilute them to a suitable concentration.
-
Analyze the samples by a validated analytical method (e.g., HPLC).[5]
-
Visualizations
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates the general workflow for conducting forced degradation studies of this compound.
References
- 1. Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermo-Analytical and Compatibility Study with Mechanistic Explanation of Degradation Kinetics of this compound Tablets under Non-Isothermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical method development and validation of this compound by UV spectroscopy and forced degradation study and detection of stability. - vels [ir.vistas.ac.in]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Drug Release Kinetics Study of Ambroxol Hydrochloride Pellets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ambroxol hydrochloride is a mucolytic agent used in the treatment of respiratory disorders associated with viscid or excessive mucus. The formulation of this compound into sustained-release pellets offers several advantages, including improved patient compliance due to reduced dosing frequency and more consistent plasma drug levels. This document provides detailed protocols for the preparation of this compound pellets and the subsequent in vitro drug release kinetics study. It also includes a summary of typical quantitative data and visual representations of the experimental workflow and kinetic models to aid in understanding the drug release mechanisms.
Experimental Protocols
Preparation of this compound Pellets
Two common methods for preparing this compound pellets are the Wurster (fluid bed coating) process and the extrusion-spheronization technique.
2.1.1. Method 1: Wurster Process (Fluid Bed Coating)
This method involves layering the drug onto inert sugar spheres.
Materials:
-
This compound
-
Sugar spheres (non-pareil seeds)
-
Binder solution (e.g., Polyvinylpyrrolidone (PVP) K-30 in Isopropyl Alcohol)
-
Sustained-release (SR) polymer solution (e.g., Ethylcellulose in an organic solvent)
-
Purified water
-
Fluid bed coater with a Wurster insert
Protocol:
-
Drug Loading:
-
Dissolve this compound and the binder (e.g., PVP K-30) in the specified solvent to prepare the drug suspension.[1]
-
Place the sugar spheres into the fluid bed coater.
-
Spray the drug suspension onto the fluidized sugar spheres under controlled temperature and spray rate.
-
Once the drug layering is complete, dry the drug-loaded pellets in the fluid bed coater.
-
-
Sustained-Release Coating:
-
Prepare the SR polymer solution by dissolving the polymer (e.g., Ethylcellulose) in a suitable solvent.[1][2]
-
Spray the SR coating solution onto the drug-loaded pellets in the fluid bed coater under optimized process parameters (inlet air temperature, atomization pressure, spray rate).[1]
-
The thickness of the SR coat can be varied to achieve the desired release profile.
-
-
Drying and Sieving:
2.1.2. Method 2: Extrusion-Spheronization
This technique involves the formation of a wet mass which is then extruded and shaped into spherical pellets.
Materials:
-
This compound
-
Microcrystalline cellulose (B213188) (MCC)
-
Lactose
-
Maize starch
-
Binder (e.g., Hydroxypropyl methylcellulose (B11928114) - HPMC)
-
Purified water
-
Extruder
-
Spheronizer
Protocol:
-
Dry Mixing:
-
Wet Granulation:
-
Add the binder solution (e.g., HPMC in purified water) to the dry powder blend and mix to form a wet, plastic mass.[4]
-
-
Extrusion:
-
Pass the wet mass through an extruder equipped with a screen of a specific diameter to produce cylindrical extrudates.[4]
-
-
Spheronization:
-
Place the extrudates into the spheronizer, which consists of a rotating plate. The friction and collision of the extrudates with the plate and each other result in the formation of spherical pellets.[4]
-
-
Drying:
-
Dry the pellets in a tray dryer or a fluid bed dryer to achieve the desired moisture content.[4]
-
-
Sieving:
-
Sieve the dried pellets to obtain the desired size fraction.[4]
-
In Vitro Dissolution Study
The following protocol outlines the procedure for conducting an in vitro drug release study to evaluate the dissolution profile of the prepared this compound pellets.
Apparatus and Conditions:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle) or Apparatus 1 (Basket).[2][4][5]
-
Dissolution Medium:
-
Temperature: 37 ± 0.5°C.[4]
-
Rotation Speed: 50-100 rpm.[4]
-
Sampling Times: Predetermined intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12, and 24 hours).
-
Analytical Method: UV-Visible Spectrophotometry at a λmax of approximately 244-245 nm.[2][4][6]
Protocol:
-
Place 900 mL of the dissolution medium (0.1 N HCl) into each dissolution vessel and allow the medium to equilibrate to 37 ± 0.5°C.
-
Accurately weigh a quantity of pellets equivalent to a single dose of this compound (e.g., 75 mg) and place them in each vessel.[2][4][5]
-
Start the dissolution apparatus at the specified rotation speed.
-
Withdraw an aliquot (e.g., 5 mL) of the dissolution medium at each specified time point.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
After the initial 1 or 2 hours in 0.1 N HCl, carefully remove the acidic medium and replace it with 900 mL of pre-warmed pH 6.8 phosphate buffer.[2][3][4]
-
Continue the dissolution study for the remaining duration, collecting samples at the specified intervals.
-
Filter the collected samples through a 0.45 µm membrane filter.[6]
-
Analyze the samples for this compound concentration using a UV-Visible Spectrophotometer at the predetermined λmax.
-
Calculate the cumulative percentage of drug released at each time point.
Data Presentation
The quantitative data from the in vitro drug release study is typically presented in tabular format to facilitate comparison between different formulations. The data is then fitted to various kinetic models to understand the mechanism of drug release.
Table 1: Cumulative Percentage Drug Release of this compound Pellets
| Time (hours) | Formulation F1 (%) | Formulation F2 (%) | Formulation F3 (%) |
| 1 | 15.2 ± 1.1 | 12.5 ± 0.9 | 10.1 ± 0.8 |
| 2 | 28.7 ± 1.5 | 23.8 ± 1.2 | 19.5 ± 1.0 |
| 4 | 45.3 ± 2.0 | 39.1 ± 1.8 | 32.6 ± 1.4 |
| 6 | 62.1 ± 2.5 | 55.4 ± 2.1 | 48.2 ± 1.9 |
| 8 | 78.9 ± 2.8 | 71.3 ± 2.6 | 63.7 ± 2.3 |
| 12 | 95.6 ± 3.1 | 89.8 ± 2.9 | 82.4 ± 2.7 |
| 24 | 99.2 ± 1.8 | 98.5 ± 1.5 | 96.1 ± 1.3 |
Data are expressed as mean ± standard deviation and are hypothetical for illustrative purposes.
Table 2: Drug Release Kinetic Modeling of Different Formulations
| Formulation | Zero-Order (R²) | First-Order (R²) | Higuchi (R²) | Korsmeyer-Peppas (R²) | n-value |
| F1 | 0.895 | 0.985 | 0.992 | 0.995 | 0.65 |
| F2 | 0.912 | 0.979 | 0.988 | 0.991 | 0.72 |
| F3 | 0.925 | 0.968 | 0.981 | 0.986 | 0.78 |
R² represents the coefficient of determination. The n-value from the Korsmeyer-Peppas model indicates the release mechanism. Data are hypothetical for illustrative purposes.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the workflow for the in vitro drug release kinetics study of this compound pellets.
Caption: Experimental workflow for the in vitro drug release kinetics study.
Drug Release Kinetic Models
This diagram illustrates the relationship between different drug release kinetic models used to analyze the dissolution data.
Caption: Common drug release kinetic models and their equations.
Interpretation of Kinetic Models
-
Zero-Order Kinetics: The drug release rate is constant over time, independent of the drug concentration. This is the ideal release profile for sustained-release dosage forms.[7][8]
-
First-Order Kinetics: The drug release rate is directly proportional to the concentration of the drug remaining in the dosage form. Many matrix-based formulations exhibit this release profile.[7][9]
-
Higuchi Model: This model describes drug release as a diffusion process based on Fick's law, from a matrix system. It is often observed in formulations where the drug is dispersed in a polymer matrix.[7][8]
-
Korsmeyer-Peppas Model: This is a semi-empirical model that describes drug release from a polymeric system. The release exponent 'n' provides insight into the mechanism of drug release.[7][8]
-
An n-value of approximately 0.45-0.5 suggests Fickian diffusion-controlled drug release.[7]
-
An n-value between 0.45 and 0.89 indicates anomalous or non-Fickian transport, which is a combination of diffusion and erosion-controlled drug release.[3][4][7]
-
An n-value of 0.89 suggests Case II transport, which is related to polymer relaxation.[7]
-
An n-value greater than 0.89 indicates Super Case II transport.[2][7]
-
By fitting the in vitro release data to these models, researchers can elucidate the primary mechanism governing the release of this compound from the pellet formulation, which is crucial for optimizing the dosage form for the desired therapeutic outcome.
References
- 1. jchps.com [jchps.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pjps.pk [pjps.pk]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. ptfarm.pl [ptfarm.pl]
- 8. pharmtech.com [pharmtech.com]
- 9. Evaluation of the Release Kinetics of a Pharmacologically Active Substance from Model Intra-Articular Implants Replacing the Cruciate Ligaments of the Knee - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assay of Ambroxol Hydrochloride in Commercial Tablet Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambroxol (B1667023) hydrochloride is a widely used mucolytic agent for the treatment of respiratory disorders associated with excessive or viscous mucus.[1] It is a metabolite of bromhexine (B1221334) and functions by enhancing mucus clearance, stimulating surfactant production, and improving mucociliary transport.[1][2] Accurate and reliable quantification of Ambroxol hydrochloride in pharmaceutical tablet formulations is critical for ensuring product quality, therapeutic efficacy, and patient safety.
This document provides detailed application notes and protocols for three common analytical methods for the assay of this compound in commercial tablets: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Non-aqueous Titration.
Mechanism of Action of this compound
This compound exerts its therapeutic effects through a multi-faceted mechanism of action primarily aimed at improving the clearance of mucus from the respiratory tract. Its actions include stimulating the production of pulmonary surfactant by type II pneumocytes, which reduces the adhesion of mucus to bronchial walls.[2][3] Ambroxol also possesses secretolytic and mucokinetic properties, breaking down the structure of mucus and increasing ciliary beat frequency to enhance mucociliary transport.[1][4] Additionally, it exhibits anti-inflammatory and local anesthetic effects, the latter attributed to the blockade of neuronal sodium channels.[1][5]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Ambroxol - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Ambroxol Hydrochloride in Lysosomal Exocytosis
For Researchers, Scientists, and Drug Development Professionals
Ambroxol (B1667023) hydrochloride, a long-established mucolytic agent, is gaining significant attention for its role in modulating lysosomal function, particularly in promoting lysosomal exocytosis. These application notes provide an overview of its mechanism, summarize key quantitative findings, and offer detailed protocols for studying its effects. This information is intended to guide researchers in exploring the therapeutic potential of Ambroxol in lysosomal storage disorders and neurodegenerative diseases.
Mechanism of Action
Ambroxol's primary mechanism in inducing lysosomal exocytosis involves its accumulation in acidic organelles such as lysosomes and lamellar bodies.[1] As a weak base, it leads to a neutralization of the acidic pH within these vesicles.[1] This change in pH triggers the release of calcium (Ca²⁺) from these acidic stores, elevating intracellular Ca²⁺ levels.[1] The rise in cytosolic Ca²⁺ is a key signal for the fusion of lysosomes with the plasma membrane, resulting in the exocytosis of their contents.[1]
Furthermore, Ambroxol has been shown to activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and the CLEAR (Coordinated Lysosomal Expression and Regulation) gene network.[2][3][4] TFEB activation leads to the increased expression of various lysosomal genes, including those for lysosomal enzymes and membrane proteins, further enhancing lysosomal capacity and function.[2][3][4]
Key Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of Ambroxol-induced lysosomal exocytosis and a general workflow for its investigation.
Caption: Ambroxol's signaling pathway for inducing lysosomal exocytosis.
Caption: General experimental workflow for studying Ambroxol's effects.
Quantitative Data Summary
The effects of this compound have been quantified in various studies. The tables below summarize key findings.
Table 1: Effects of Ambroxol on Lysosomal Content and Function in Primary Cortical Neurons
| Parameter | Ambroxol Concentration | Result (% of Control) | Reference |
| GCase Activity | 10 µM | Increased | [2][5] |
| 30 µM | Increased | [2][5] | |
| Gba1 mRNA | 10 µM | Increased | [2][5] |
| 30 µM | Increased | [2][5] | |
| Cathepsin D Protein | 30 µM | Increased | [2][5] |
| LAMP1 Protein | 30 µM | Increased | [2][5] |
| LIMP2 Protein | 30 µM | Increased | [2][5] |
| Acidic Vesicles (Lyso ID) | 10 µM | Increased | [2][5] |
| 30 µM | Increased | [2][5] | |
| TFEB (Cytosolic) | 30 µM | 38% decrease (p < 0.05) | [3] |
| Extracellular α-synuclein | 10 µM | Increased | [2] |
| 30 µM | Increased | [2] |
Table 2: Effects of Ambroxol on Glucosylceramidase (GCase) in Human Fibroblasts
| Cell Type | Ambroxol Concentration | Treatment Duration | Increase in GCase Activity | Reference |
| Control | 60 µM | 5 days | Significant Increase (p=0.001) | [6] |
| Gaucher Disease | 60 µM | 5 days | Significant Increase (p=0.0001) | [6] |
| Parkinson's Disease (GBA) | 60 µM | 5 days | Significant Increase (p=0.0001) | [6] |
Table 3: Effects of Ambroxol on CLEAR Network Gene Expression in Human Fibroblasts
| Gene | Ambroxol Treatment | Fold Increase in Transcript Levels | Reference |
| Lysosomal Pathway (KEGG) | Not specified | 1.21-fold (p = 4.85 x 10⁻⁵) | [4] |
| TFEB | Not specified | Significant Increase | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: this compound Treatment of Cultured Cells
This protocol is a general guideline for treating cultured cells, such as fibroblasts or primary neurons, with this compound.
Materials:
-
This compound (Sigma-Aldrich)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Cultured cells (e.g., fibroblasts, primary neurons)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. A common concentration is 10-100 mM. Store at -20°C.
-
Cell Plating: Plate cells at a desired density in appropriate culture vessels (e.g., 6-well plates, 10-cm dishes) and allow them to adhere and grow for 24 hours.
-
Treatment Preparation: Dilute the Ambroxol stock solution in a complete cell culture medium to achieve the final desired concentrations (e.g., 10 µM, 30 µM, 60 µM).[4][6] Prepare a vehicle control using the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the Ambroxol-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 5 days).[4][6] For longer treatments, change the medium daily with freshly prepared Ambroxol or vehicle control medium.[4][6]
-
Cell Harvesting: After the treatment period, harvest the cells for downstream analysis (e.g., protein extraction for Western blotting, RNA isolation for qPCR).
Protocol 2: Glucosylceramidase (GCase) Enzyme Activity Assay
This protocol measures the enzymatic activity of GCase in cell lysates.
Materials:
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
Cell lysis buffer (e.g., RIPA buffer)
-
Citrate-phosphate buffer (pH 5.4)
-
Glycine-NaOH buffer (pH 10.7)
-
Fluorometer
Procedure:
-
Cell Lysate Preparation: Lyse the Ambroxol-treated and control cells and determine the total protein concentration.
-
Reaction Setup: In a 96-well plate, add a standardized amount of protein from each cell lysate.
-
Substrate Addition: Add the 4-MUG substrate solution (dissolved in citrate-phosphate buffer) to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding the glycine-NaOH buffer.
-
Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Data Analysis: Calculate the GCase activity, typically expressed as nmol of substrate hydrolyzed per mg of protein per hour.
Protocol 3: Western Blotting for Lysosomal Proteins
This protocol is for detecting changes in the protein levels of lysosomal markers like LAMP1 and TFEB.
Materials:
-
Primary antibodies (e.g., anti-LAMP1, anti-TFEB)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Extract total protein from Ambroxol-treated and control cells and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Protocol 4: Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is used to measure changes in the mRNA levels of genes in the lysosomal pathway, such as GBA1 and TFEB.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers
Procedure:
-
RNA Extraction: Extract total RNA from Ambroxol-treated and control cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers.
-
Thermal Cycling: Run the qPCR reaction in a thermal cycler.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using a method like the ΔΔCt method, normalizing to a housekeeping gene.
These notes and protocols provide a foundation for investigating the role of this compound in lysosomal exocytosis. Researchers are encouraged to adapt these methods to their specific experimental systems and research questions.
References
- 1. A new role for an old drug: Ambroxol triggers lysosomal exocytosis via pH-dependent Ca²⁺ release from acidic Ca²⁺ stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of ambroxol on the autophagy-lysosome pathway and mitochondria in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phase II Clinical Trial of Ambroxol for Parkinson's Disease Dementia
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by motor and non-motor symptoms, including cognitive impairment and dementia (PDD). A key pathological hallmark of PD is the accumulation of aggregated α-synuclein in Lewy bodies.[1] Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are the most significant genetic risk factor for PD.[2][3] Reduced GCase activity, also observed in sporadic PD, leads to lysosomal dysfunction and is thought to contribute to α-synuclein accumulation.[1][4]
Ambroxol (B1667023), a widely used mucolytic agent, has been identified as a pharmacological chaperone for GCase.[5][6] It has been shown to increase GCase levels and activity, potentially enhancing the clearance of α-synuclein.[7][8] This positions Ambroxol as a promising disease-modifying therapy for Parkinson's disease and associated dementia.[9][10] This document outlines the experimental design for a Phase II clinical trial to evaluate the safety, tolerability, and efficacy of Ambroxol in patients with Parkinson's Disease Dementia.
Signaling Pathway of Ambroxol in Neurons
The proposed mechanism of action for Ambroxol in the context of Parkinson's disease dementia involves the enhancement of the glucocerebrosidase (GCase) pathway, which plays a crucial role in lysosomal function and the clearance of alpha-synuclein.
Experimental Design and Protocols
This Phase II trial is designed as a multi-center, randomized, double-blind, placebo-controlled study to assess the efficacy and safety of Ambroxol in patients with mild to moderate Parkinson's Disease Dementia.[6][11]
Study Objectives
Primary Objectives:
-
To evaluate the efficacy of Ambroxol in improving or slowing the progression of cognitive deficits in participants with PDD.
-
To assess the safety and tolerability of Ambroxol in this patient population.[12]
Secondary Objectives:
-
To evaluate the effect of Ambroxol on motor symptoms of Parkinson's disease.
-
To investigate the pharmacodynamic effects of Ambroxol by measuring changes in relevant biomarkers in cerebrospinal fluid (CSF) and blood.[6]
-
To assess the impact of Ambroxol on daily functioning and global clinical status.
Participant Population
A total of 75 participants will be recruited based on the following criteria:
| Inclusion Criteria | Exclusion Criteria |
| Age > 50 years | Diagnosis of other forms of dementia (e.g., Alzheimer's disease) |
| Diagnosis of Parkinson's disease for at least 1 year prior to cognitive impairment | Presence of other significant neurological or psychiatric disorders |
| Diagnosis of mild to moderate dementia | Unstable medical conditions |
| Stable medication regimen for Parkinson's disease and cognitive symptoms | Use of other investigational drugs within 30 days of screening |
| Availability of a study partner | Known hypersensitivity to Ambroxol |
Study Design and Treatment
The study will consist of a screening period, a 52-week double-blind treatment period, and a follow-up visit.[13] Participants will be randomized in a 1:1:1 ratio to one of three treatment arms:
-
High-Dose Ambroxol: 1050 mg/day
-
Low-Dose Ambroxol: 525 mg/day
-
Placebo
The study medication will be administered orally. Dose titration will occur over the first few weeks to ensure tolerability.[13]
Outcome Measures and Assessments
A comprehensive battery of assessments will be conducted at baseline, and at specified intervals throughout the 52-week study period.[6][13]
| Assessment Category | Outcome Measures | Assessment Schedule |
| Primary Efficacy | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)[6] | Baseline, Week 26, Week 52 |
| Clinician's Global Impression of Change (CGIC)[6] | Week 26, Week 52 | |
| Secondary Efficacy | Parkinson's Disease Cognitive Rating Scale | Baseline, Week 26, Week 52 |
| Clinical Dementia Rating | Baseline, Week 26, Week 52 | |
| Trail Making Test | Baseline, Week 26, Week 52 | |
| Stroop Test | Baseline, Week 26, Week 52 | |
| Unified Parkinson's Disease Rating Scale (UPDRS) - Part III (Motor)[14] | Baseline, Week 12, 26, 38, 52 | |
| Safety and Tolerability | Adverse Event Monitoring | Continuous |
| Physical and Neurological Examinations | At each visit | |
| Vital Signs | At each visit | |
| ECGs | Baseline, Week 12, 26, 52 | |
| Laboratory Safety Tests (blood and urine) | At each visit | |
| Biomarkers | CSF levels of GCase activity, α-synuclein, tau, and p-tau[4][15] | Baseline, Week 52 |
| Blood (lymphocyte) GCase activity[6] | Baseline and at specified intervals | |
| Structural MRI (volumetric changes)[6] | Baseline, Week 52 |
Experimental Protocols
Cognitive and Motor Assessments: Standardized protocols will be followed for all cognitive and motor assessments, administered by trained and certified raters. The Montreal Cognitive Assessment (MoCA) or Mini-Mental State Examination (MMSE) can be used for initial screening.[16][17]
Cerebrospinal Fluid (CSF) and Blood Collection: CSF will be collected via lumbar puncture at baseline and at the end of the treatment period. Blood samples will be collected at more frequent intervals to assess pharmacokinetics and peripheral GCase activity. All samples will be processed and stored according to standardized procedures.
Biomarker Analysis:
-
GCase Activity: Measured using a validated fluorometric assay.
-
α-synuclein, Tau, and p-tau: Quantified using validated immunoassays (e.g., ELISA or seed amplification assays).[18]
Neuroimaging: Structural MRI scans will be acquired at baseline and at 52 weeks. Volumetric analysis will be performed to assess changes in brain regions of interest.
Data Presentation and Statistical Analysis
All quantitative data will be summarized in tables for clear comparison between treatment groups. The primary efficacy analysis will be a comparison of the change from baseline in the ADAS-Cog score at week 52 between each Ambroxol group and the placebo group. Safety data will be summarized descriptively. Biomarker data will be analyzed to assess target engagement and explore correlations with clinical outcomes.
| Baseline Demographics and Clinical Characteristics | High-Dose Ambroxol (n=25) | Low-Dose Ambroxol (n=25) | Placebo (n=25) |
| Age (years), mean (SD) | |||
| Gender (Male/Female), n (%) | |||
| Years since PD Diagnosis, mean (SD) | |||
| UPDRS Part III Score, mean (SD) | |||
| ADAS-Cog Score, mean (SD) | |||
| GCase Activity (CSF), mean (SD) |
| Change from Baseline at Week 52 | High-Dose Ambroxol | Low-Dose Ambroxol | Placebo |
| ADAS-Cog Score, mean (SD) | |||
| UPDRS Part III Score, mean (SD) | |||
| GCase Activity (CSF), % change | |||
| α-synuclein (CSF), % change |
Conclusion
This Phase II clinical trial is designed to provide crucial data on the safety, tolerability, and efficacy of Ambroxol as a potential disease-modifying therapy for Parkinson's Disease Dementia. The comprehensive assessment of clinical outcomes and biomarkers will inform the design of future Phase III trials and advance our understanding of targeting the GCase pathway in neurodegenerative diseases.
References
- 1. The role of glucocerebrosidase in Parkinson disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Glucocerebrosidase Dysfunction in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. Frontiers | Glucocerebrosidase Defects as a Major Risk Factor for Parkinson’s Disease [frontiersin.org]
- 5. Molecular mechanisms of the ambroxol action in Gaucher disease and GBA1 mutation-associated Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ambroxol as a novel disease-modifying treatment for Parkinson's disease dementia: protocol for a single-centre, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. parkinson.ca [parkinson.ca]
- 8. The Ambroxol Results - Cure Parkinson's [cureparkinsons.org.uk]
- 9. Phase 3 trial of ambroxol is underway | Parkinson's UK [parkinsons.org.uk]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Ambroxol as a disease-modifying treatment to reduce the risk of cognitive impairment in GBA-associated Parkinson’s disease: a multicentre, randomised, double-blind, placebo-controlled, phase II trial. The AMBITIOUS study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Assessment tools for cognitive performance in Parkinson’s disease and its genetic contributors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alzheimer’s and Parkinson’s biomarkers show promise for early diagnosis | Knight Initiative [brainresilience.stanford.edu]
- 16. Frontiers | A New Instrument Combines Cognitive and Social Functioning Items for Detecting Mild Cognitive Impairment and Dementia in Parkinson’s Disease [frontiersin.org]
- 17. Cognitive Changes | Parkinson's Foundation [parkinson.org]
- 18. Parkinson’s Biomarkers | Parkinson's Foundation [parkinson.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ambroxol Hydrochloride for In Vitro Neuronal Studies
Welcome to the technical support center for utilizing Ambroxol hydrochloride (ABX) in your in vitro neuronal research. This guide provides answers to frequently asked questions, troubleshooting advice, and detailed protocols to help you optimize your experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in in vitro neuronal studies?
A1: The optimal concentration of this compound can vary depending on the cell type and the specific endpoint of your study. However, a general range of 10 µM to 100 µM is commonly used to observe neuroprotective effects and increases in glucocerebrosidase (GCase) activity without inducing significant cytotoxicity.[1] Some studies have shown efficacy at concentrations as low as 1 µM.[1] For instance, in GD patient fibroblasts, a dose-dependent increase in GCase activity was observed, reaching a plateau at 10 µM.[2] In HT-22 cells, 20 µM Ambroxol was found to be the most effective concentration for restoring cell viability after injury.[3]
Q2: At what concentration does this compound become cytotoxic to neuronal cells?
A2: While Ambroxol is generally considered to have a low toxicity profile, high concentrations can lead to decreased cell viability. The cytotoxic concentration can depend on the specific neuronal cell line and the duration of exposure. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific experimental model. As a starting point for your cytotoxicity assays, you can test a range of concentrations from 10 µM up to 1000 µM.
Q3: How does this compound exert its neuroprotective effects?
A3: this compound has multiple mechanisms of action that contribute to its neuroprotective properties.[4] It is known to act as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), increasing its activity and protein levels, which is particularly relevant in models of Parkinson's disease and Gaucher disease.[4][5][6][7] Ambroxol has also been shown to possess antioxidant and anti-inflammatory properties.[4][8][9] It can reduce oxidative stress by scavenging free radicals and enhancing endogenous antioxidant enzymes.[8] Additionally, it mitigates neuroinflammation by suppressing microglial activation and reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[4][8][9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of Ambroxol | - Suboptimal Concentration: The concentration used may be too low to elicit a response or too high, causing cytotoxicity that masks the protective effects. - Cell Health: Poor cell health or high passage number can affect cellular responses. - Drug Stability: Ambroxol solution may have degraded. | - Perform a dose-response experiment to identify the optimal concentration for your specific cell line and experimental conditions. - Ensure cells are healthy, within a low passage number, and growing optimally. - Prepare fresh Ambroxol solutions for each experiment. |
| High Cell Death in Control and Treated Groups | - Cytotoxicity of Ambroxol: The concentration of Ambroxol may be too high for the specific cell line. - Solvent Toxicity: The solvent used to dissolve Ambroxol (e.g., DMSO) may be at a toxic concentration. - Experimental Stress: The experimental procedure itself (e.g., prolonged incubation, harsh media changes) might be causing cell death. | - Determine the IC50 of Ambroxol for your cells using a viability assay like MTT or LDH. - Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). Run a vehicle-only control. - Optimize handling procedures to minimize stress to the cells. |
| Difficulty Dissolving this compound | - Poor Solubility: this compound has limited solubility in aqueous solutions. | - Prepare a stock solution in a suitable solvent like DMSO. Gentle warming and vortexing can aid dissolution. Ensure the final concentration of the solvent in your cell culture medium is not toxic to the cells. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Neuronal Models
| Cell Type | Effect | Effective Concentration | Reference |
| Primary Cortical Neurons | Altered action potential properties | 10 - 100 µM | [1] |
| GD Patient Fibroblasts | Increased GCase activity (plateau) | 10 µM | [2] |
| HT-22 Hippocampal Cells | Restored cell viability | 20 µM (most effective) | [3] |
| Neural Stem Cells | Optimized therapeutic concentration | 30, 60, 90 µM | [10] |
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted for SH-SY5Y neuroblastoma cells but can be optimized for other neuronal cell lines.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well.[11]
-
Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound and/or the neurotoxic agent for the desired duration.
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells).
Western Blot for GCase and α-synuclein
-
Cell Lysis: Wash treated cells with cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GCase or α-synuclein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Visualizations
Caption: Ambroxol's neuroprotective signaling pathways.
Caption: Workflow for MTT cell viability assay.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Ambroxol: A CNS Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising Effect of High Dose Ambroxol Treatment on Neurocognition and Motor Development in a Patient With Neuropathic Gaucher Disease 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 7. Ambroxol as a disease-modifying treatment to reduce the risk of cognitive impairment in GBA-associated Parkinson’s disease: a multicentre, randomised, double-blind, placebo-controlled, phase II trial. The AMBITIOUS study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ambroxol confers neuroprotection against scopolamine-induced Alzheimer’s-like pathology by modulating oxidative stress, neuroinflammation, and cognitive deficits via Nrf-2/JNK/GSK-3β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Ambroxol attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay on viability of SH-SY5Y and SK-N-SH cells [bio-protocol.org]
- 13. Loss of β-Glucocerebrosidase Activity Does Not Affect Alpha-Synuclein Levels or Lysosomal Function in Neuronal Cells | PLOS One [journals.plos.org]
Ambroxol hydrochloride solubility issues and solutions in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Ambroxol (B1667023) Hydrochloride in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of Ambroxol Hydrochloride?
This compound is characterized as sparingly soluble in water and slightly soluble in ethanol.[1][2][3] Its solubility is higher in organic solvents like methanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[4][5] Due to its poor water solubility, researchers may encounter challenges when preparing aqueous solutions for experiments.[6][7]
Q2: Why is my this compound not dissolving in my aqueous buffer?
Several factors can contribute to poor dissolution in aqueous buffers:
-
pH of the Solution: The pH of the buffer is critical. This compound solutions typically have a pH in the range of 4.5 to 6.0.[5] Deviations outside this range can significantly impact solubility.
-
Buffer Composition: The components of your buffer can interact with this compound, potentially reducing its solubility.
-
Concentration: The desired concentration may exceed the solubility limit of this compound in that specific buffer system at a given temperature.
-
Temperature: Solubility is temperature-dependent. Attempting to dissolve the compound at a lower temperature may be less effective.
Q3: Can I use organic solvents to prepare a stock solution?
Yes, using organic solvents is a common and effective method. This compound is soluble in DMSO and DMF at approximately 20 mg/mL.[4] It is also soluble in methanol.[5] High-concentration stock solutions can be prepared in these solvents and then diluted to the final working concentration in your experimental buffer.[4] It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., cell culture) to avoid toxicity.[4]
Solubility Data Summary
The following table summarizes the solubility of this compound in various solvents based on available data.
| Solvent/Buffer | Reported Solubility/Concentration | Temperature | Source(s) |
| Water | Sparingly soluble[5][8][9], ~5 mg/mL[1][2], 8.33 mg/mL[10] | 25°C (for 10g/l pH test)[2] | [1][2][5][8][9][10] |
| 0.1 N HCl | Soluble (used for UV analysis)[3][11] | Not Specified | [3][11] |
| Phosphate (B84403) Buffer (pH 6.8) | Used for dissolution studies[9][12] | 37°C[9] | [9][12] |
| Phosphate Buffer (pH 7.4) | Used for solubility studies | 37°C | |
| Ethanol | Slightly soluble[1][2], Soluble[3] | Not Specified | [1][2][3] |
| Methanol | Soluble[5] | Not Specified | [5] |
| DMSO | ~20 mg/mL[4], Soluble up to 50 mM[13] or 15.57 mg/mL[10] | Not Specified | [4][10][13] |
| DMF | ~20 mg/mL[4], 20.0 mg/mL[10] | Not Specified | [4][10] |
| Methylene Chloride | Practically insoluble[5], Slightly soluble[3] | Not Specified | [3][5] |
Troubleshooting Guides
Issue: Precipitate forms when diluting a DMSO stock solution into aqueous buffer or cell culture media.
This is a common issue that occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit, causing it to "crash out" of solution.
Caption: Workflow for addressing precipitation issues.
Troubleshooting Steps:
-
Check Final Solvent Concentration: High concentrations of organic solvents can alter the properties of the media and affect cell health. Aim for a final DMSO or DMF concentration of <0.5-1%. If your dilution results in a higher percentage, you may need to prepare a more concentrated initial stock.
-
Lower Final Drug Concentration: The most common cause is exceeding the aqueous solubility limit. Try performing a serial dilution of your stock to find the highest concentration that remains in solution.
-
Use a Cosolvent System: For experiments requiring higher aqueous concentrations, incorporating cosolvents can significantly improve solubility.[14] See Protocol 2 for an example.
-
Increase Temperature: Gently warming the final solution (e.g., to 37°C) may help keep the compound dissolved.
-
Vortex During Dilution: Add the stock solution dropwise to the aqueous buffer while vortexing to facilitate rapid mixing and prevent localized high concentrations that can initiate precipitation.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol describes the preparation of a stock solution in DMSO, a common method for compounds with low aqueous solubility.[4]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Inert gas (e.g., nitrogen or argon)
-
Sterile microcentrifuge tubes or vials
-
Precision balance and sterile pipette tips
Methodology:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the required volume of DMSO to achieve the target concentration (e.g., for a 20 mg/mL stock, add 50 µL of DMSO for every 1 mg of powder).[4]
-
Purge the vial with an inert gas to displace oxygen, which can degrade the solvent and compound over time.[4]
-
Cap the vial tightly and vortex or sonicate until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.[13]
-
Store the stock solution at -20°C.[15] Solutions in DMSO are reported to be stable for extended periods when stored properly.
Protocol 2: Enhancing Aqueous Solubility with a Citrate-Phosphate Cosolvent System
This method uses cosolvents to significantly increase the aqueous solubility of this compound, making it suitable for preparations where organic solvents are not desired.[14][16]
Materials:
-
This compound powder
-
Citric Acid
-
Disodium (B8443419) hydrogen phosphate
-
Water for injection or ultrapure water
-
Magnetic stirrer and stir bar
Methodology:
-
Prepare the cosolvent solution. For example, for every 0.9 kg of this compound, a system may use 3.0 kg of citric acid and 2.4 kg of disodium hydrogen phosphate.[16] A scaled-down ratio for lab use would be: 3.3 parts citric acid and 2.7 parts disodium hydrogen phosphate to 1 part this compound by weight.
-
In a beaker, add the pre-weighed citric acid and disodium hydrogen phosphate to the desired volume of water (e.g., 25 mL for a lab-scale preparation).[16]
-
Stir the mixture with a magnetic stirrer until all the cosolvents are fully dissolved.[16]
-
Slowly add the weighed this compound powder to the cosolvent solution while continuing to stir.[16]
-
Continue stirring until the this compound is completely dissolved. The use of these cosolvents can help achieve complete dissolution in water.[14]
-
This concentrated solution can then be further diluted with water or buffer for your experiment.[16]
Scientific Context: Mechanism of Action
Ambroxol has several known mechanisms of action, including secretolytic and secretomotoric properties.[17] More recently, it has gained attention as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), which is relevant in research for Gaucher disease and Parkinson's disease.[10]
References
- 1. This compound | 23828-92-4 [chemicalbook.com]
- 2. This compound | 23828-92-4 [chemicalbook.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. drugfuture.com [drugfuture.com]
- 6. A method for improving the stability of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. Thermo-Analytical and Compatibility Study with Mechanistic Explanation of Degradation Kinetics of this compound Tablets under Non-Isothermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 23828-92-4 [m.chemicalbook.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. medkoo.com [medkoo.com]
- 11. scribd.com [scribd.com]
- 12. jipbs.com [jipbs.com]
- 13. biocrick.com [biocrick.com]
- 14. CN104606132A - Method for dissolving this compound raw materials - Google Patents [patents.google.com]
- 15. Ambroxol | 18683-91-5 [chemicalbook.com]
- 16. Page loading... [guidechem.com]
- 17. go.drugbank.com [go.drugbank.com]
Addressing variability in patient response to Ambroxol hydrochloride therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in patient and experimental responses to Ambroxol (B1667023) hydrochloride therapy.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the observed variability in patient response to Ambroxol hydrochloride?
A1: The variability in patient response to Ambroxol is multifactorial, stemming from its complex mechanism of action and influences from patient-specific variables. Key factors include:
-
Underlying Disease State: The efficacy of Ambroxol can be influenced by the specific respiratory condition being treated (e.g., acute vs. chronic bronchitis, COPD) and its severity.[1][2] Patients with a history of peptic ulcers or severe renal and hepatic impairment may also experience altered drug clearance and effects.[3][4]
-
Pharmacokinetics and Formulation: Different oral formulations, such as immediate-release tablets versus extended-release capsules, exhibit different pharmacokinetic profiles, affecting the time to peak plasma concentration and overall drug exposure.[5][6] The method of administration (oral, inhalation, intravenous) also significantly alters the drug's onset and local concentration in the lungs.[7][8][9][10]
-
Drug Interactions: Co-administration of Ambroxol with certain antibiotics (e.g., amoxicillin, cefuroxime, erythromycin) can increase the concentration of these antibiotics in bronchial secretions, potentially enhancing their efficacy.[3][7] Conversely, concurrent use with antitussive (cough-suppressing) medications can lead to a dangerous accumulation of mucus.[7]
-
Genetic Factors: While research is ongoing, genetic variations, such as mutations in the GBA1 gene, are a key area of investigation. These mutations, associated with Gaucher and Parkinson's disease, affect the function of the glucocerebrosidase (GCase) enzyme, which Ambroxol has been shown to enhance.[11][12][13] This suggests a pharmacogenomic component to Ambroxol's efficacy, particularly in chaperone therapy applications.[11][12]
Q2: Beyond its mucolytic effects, what other mechanisms of Ambroxol could contribute to variable clinical outcomes?
A2: Ambroxol possesses several pharmacological properties beyond its secretolytic actions that can influence therapeutic outcomes:
-
Anti-inflammatory and Antioxidant Effects: Ambroxol can inhibit the release of pro-inflammatory cytokines and reduce oxidative stress, which is beneficial in inflammatory respiratory conditions.[1][7][14][15][16][17] The degree of inflammation in a patient could therefore modulate the drug's effectiveness.
-
Local Anesthetic Effect: The drug is a potent inhibitor of neuronal sodium channels, which explains its use in treating sore throat.[14][15][17][18] This anesthetic action may contribute to symptomatic relief in some patients, independent of its mucolytic effects.
-
Surfactant Production: Ambroxol stimulates the synthesis and release of pulmonary surfactant by type II pneumocytes, which reduces the adhesion of mucus to bronchial walls and is a critical function for gas exchange.[7][15][17] Variability in baseline surfactant levels could influence response.
-
Lysosomal Function: Ambroxol acts as a chaperone for the GCase enzyme, improving its function and trafficking.[13][19] This mechanism is the basis for its investigation in lysosomal storage disorders like Gaucher disease.[19][20]
Q3: Why are there inconsistencies in efficacy reported between different Ambroxol formulations in clinical studies?
A3: Inconsistencies can arise from several factors related to the formulation. Extended-release (ER) capsules have a slower onset of action compared to immediate-release syrups or pastilles.[21] The local anesthetic effect of syrups and pastilles may lead to reports of faster symptom relief due to longer contact time in the pharynx, which is independent of the systemic mucolytic action.[21][22] Furthermore, patient populations often differ between studies of various formulations (e.g., pediatric vs. adult syrups), introducing variability in the underlying conditions and symptom severity being treated.[22]
Troubleshooting Guide for In Vitro & In Vivo Experiments
Q1: Our in vitro mucolytic or cell signaling assay is yielding inconsistent results between experiments. What are the potential causes?
A1: Inconsistent in vitro results are a common challenge. Consider the following troubleshooting steps:
-
Reagent Stability: this compound can degrade under certain conditions, such as exposure to light or extreme pH.[23][24] Ensure that stock solutions are freshly prepared and stored properly, protected from light. Perform stability studies under your specific experimental conditions (e.g., in cell culture media).
-
Cell Line Variability: If using cell lines (e.g., NCI-H292 for mucus production), be aware that passage number and cell density can significantly alter cellular responses, including MUC5AC expression and signaling pathway activation (e.g., Erk 1/2).[8][16] Standardize cell seeding density and use cells within a narrow passage range.
-
Assay Conditions: For mucolytic assays, the composition and pH of the artificial mucus can affect results. For signaling studies, the timing of Ambroxol treatment relative to stimulant exposure (e.g., LPS, cigarette smoke extract) is critical.[8][16] Optimize and standardize these parameters rigorously.
-
Formulation Excipients: If you are not using pure Ambroxol HCl powder, be aware that excipients in commercial tablets or syrups (e.g., lactose) could have unintended biological effects on your cell models.[4]
Q2: We are observing unexpected cytotoxicity at therapeutic concentrations in our cell culture model. Why might this be happening?
A2: While Ambroxol generally has a good safety profile, cellular toxicity in in vitro models can occur.
-
Cell Type Sensitivity: Different cell types have varying sensitivities. While respiratory epithelial cells are a common model, other cell types used for mechanistic studies might be more susceptible to off-target effects.
-
High Local Concentration: In vitro systems lack the complex pharmacokinetic distribution and metabolism of an in vivo system. The concentration applied to cells may not reflect the physiological concentrations achieved in target tissues. Consider running a dose-response curve to identify a non-toxic working concentration.
-
Disruption of Lysosomal pH: Ambroxol is known to diffuse into lysosomes and neutralize their acidic pH.[17] While this is part of its mechanism, excessive disruption in a sensitive cell line could trigger stress pathways or apoptosis.
Q3: Our in vivo animal model of respiratory disease shows a weaker or more variable response to Ambroxol than expected. What should we investigate?
A3: Variability in animal models can mirror clinical complexity.
-
Route of Administration: The route of administration (oral gavage, intraperitoneal, inhalation) dramatically affects bioavailability and lung tissue concentration. Inhalation delivers the drug directly to the target site but can be variable depending on the nebulization equipment and animal's breathing pattern.[8][9]
-
Animal Strain and Health Status: Different rodent strains can have different metabolic rates and inflammatory responses. Ensure animals are specific-pathogen-free (SPF), as underlying infections can confound the inflammatory response you are studying.
-
Timing of Intervention: The therapeutic window for Ambroxol may be narrow. Investigate whether administration before, during, or after the disease-inducing stimulus (e.g., LPS, cigarette smoke) alters the outcome.[8][16]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Ambroxol HCl Formulations in Healthy Volunteers
| Formulation | Dose | Tmax (Time to Peak Plasma Conc.) | Cmax (Peak Plasma Conc.) | Bioavailability | Reference(s) |
|---|---|---|---|---|---|
| Immediate-Release (IR) Tablet | 30 mg | 1-2.5 hours | ~96.4 ng/mL (for 60mg dose) | ~79% | [5][6] |
| Extended-Release (ER) Capsule | 75 mg | ~6.5 hours | - | ~95% | [5] |
| Oral Solution / Syrup | 30 mg | ~2 hours | ~88.8 ng/mL | ~70-80% | [25] |
| Inhalation (Aerosol) | 100 mg | ~1.12 hours | ~154.75 ng/mL | ~96.5% (relative to injection) | [10] |
| Intravenous (IV) Injection | 100 mg | ~1.29 hours | ~157.39 ng/mL | 100% |[10] |
Table 2: Factors Influencing Patient Response to Ambroxol HCl
| Factor | Description of Impact | Clinical/Experimental Consideration | Reference(s) |
|---|---|---|---|
| Co-morbidities | Patients with a history of peptic ulcers, or severe hepatic/renal impairment require caution as clearance may be reduced. | Screen patients/animals for these conditions. Monitor liver and kidney function markers. | [3][4] |
| Drug Interactions | Concomitant use with antitussives can cause mucus plugging. Enhances penetration of some antibiotics into lung tissue. | Avoid co-administration with cough suppressants. Consider potential for synergistic effects with antibiotics. | [3][7] |
| Genetics (GBA1) | Mutations in GBA1 cause GCase enzyme misfolding/dysfunction. Ambroxol acts as a chaperone to improve enzyme activity. | Response may be highly dependent on specific GBA1 mutation. Relevant for studies on Gaucher and Parkinson's disease. | [11][12][13] |
| Disease Phenotype | Efficacy is most pronounced in diseases with abnormal or excessive mucus. Anti-inflammatory effects are relevant in inflammatory conditions. | Characterize the baseline disease state (e.g., mucus viscosity, inflammatory markers) to stratify response. |[1][17] |
Key Experimental Protocols
Protocol 1: Spectrophotometric Quantification of Ambroxol HCl in a Sample
This protocol is a simplified method for determining the concentration of Ambroxol HCl in a solution, adapted from published methodologies.[23][26][27] It is suitable for assessing drug concentration in dissolution studies or other in vitro preparations.
-
Objective: To quantify Ambroxol HCl concentration using UV-Visible spectrophotometry.
-
Materials:
-
Ambroxol HCl reference standard
-
Methanol (B129727) and/or distilled water (depending on solubility needs)
-
UV-Visible Spectrophotometer with 1 cm quartz cuvettes
-
Volumetric flasks and pipettes
-
-
Methodology:
-
Preparation of Standard Stock Solution: Accurately weigh 10 mg of Ambroxol HCl reference standard and dissolve it in a suitable solvent (e.g., methanol or a water:methanol mixture) in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.
-
Preparation of Calibration Curve:
-
Perform serial dilutions of the stock solution to prepare a range of concentrations (e.g., 2, 4, 6, 8, 10 µg/mL).[23][27]
-
Measure the absorbance of each concentration at the wavelength of maximum absorbance (λmax), which is approximately 250 nm or 306 nm depending on the solvent and literature.[23][27]
-
Use the solvent as a blank.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear.
-
-
Sample Analysis:
-
Dilute the experimental sample containing an unknown concentration of Ambroxol HCl with the same solvent to fall within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the same λmax.
-
Determine the concentration of Ambroxol HCl in the sample by interpolating its absorbance value on the calibration curve.
-
-
Protocol 2: Assessment of Mucolytic Activity (In Vitro Sputum Viscosity Assay)
-
Objective: To evaluate the effect of Ambroxol HCl on the viscosity of artificial or patient-derived sputum.
-
Materials:
-
Ambroxol HCl solution at various concentrations.
-
Sputum sample (either artificial sputum or patient-derived, homogenized).
-
Viscometer (e.g., cone-plate or rotational viscometer).
-
Water bath or incubator set to 37°C.
-
Phosphate-buffered saline (PBS) as a control.
-
-
Methodology:
-
Sample Preparation: Liquefy and homogenize the sputum sample by gentle mechanical stirring. If using artificial sputum, prepare it according to a standardized protocol.
-
Treatment: Aliquot the homogenized sputum into separate tubes. Add different concentrations of Ambroxol HCl solution to the treatment tubes and an equal volume of PBS to the control tube.
-
Incubation: Incubate all tubes at 37°C for a defined period (e.g., 30-60 minutes) to allow for enzymatic and chemical reactions.
-
Viscosity Measurement:
-
After incubation, immediately measure the viscosity of each sample using a calibrated viscometer at 37°C.
-
Record the viscosity values (e.g., in centipoise, cP).
-
-
Data Analysis: Compare the viscosity of the Ambroxol-treated samples to the control sample. A significant decrease in viscosity indicates mucolytic activity. Plot the percentage reduction in viscosity against Ambroxol concentration to determine a dose-response relationship.
-
Visualizations
Caption: Ambroxol's inhibition of the Erk 1/2 signaling pathway.
Caption: Troubleshooting workflow for inconsistent in vitro results.
Caption: Factors contributing to variable Ambroxol response.
References
- 1. pneumon.org [pneumon.org]
- 2. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 3. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 4. verification.fda.gov.ph [verification.fda.gov.ph]
- 5. mims.com [mims.com]
- 6. Pharmacokinetics of Ambroxol Sustained Release (Mucosolvan® Retard) Compared with Other Formulations in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. Inhalation of ambroxol inhibits cigarette smoke-induced acute lung injury in a mouse model by inhibiting the Erk pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of inhalable this compound aerosol for adult patients with respiratory diseases: an open-label, single-arm, multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Relative Bioavailability of this compound Aerosol and Injection, American Journal of Clinical and Experimental Medicine, Science Publishing Group [sciencepublishinggroup.com]
- 11. Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 13. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ambroxol: A CNS Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ambroxol - Wikipedia [en.wikipedia.org]
- 18. pharmacyfreak.com [pharmacyfreak.com]
- 19. Promising Effect of High Dose Ambroxol Treatment on Neurocognition and Motor Development in a Patient With Neuropathic Gaucher Disease 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Product Development of High-Dose Ambroxol HCl Capsules for an n-of-1 Clinical Trial Involving Dutch Patients with Gaucher Disease Type 3 [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Characterization of differential patient profiles and therapeutic responses of pharmacy customers for four ambroxol formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rjptonline.org [rjptonline.org]
- 24. drugfuture.com [drugfuture.com]
- 25. ijrpc.com [ijrpc.com]
- 26. sphinxsai.com [sphinxsai.com]
- 27. Development and validation of an high-performance liquid chromatographic, and a ultraviolet spectrophotometric method for determination of this compound in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Ambroxol hydrochloride in solution for long-term experiments
This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of Ambroxol (B1667023) hydrochloride in solutions for long-term experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Ambroxol hydrochloride stock solution has turned yellow/brown. What is the cause and is it still usable?
A1: A color change to yellow or brown in your this compound solution is a common indicator of degradation.[1] This is often caused by exposure to light (photodegradation) or oxidation.[2][3][4] this compound is known to be susceptible to oxidative conditions.[3][4][5] For long-term experiments requiring high purity, it is strongly recommended to discard the discolored solution and prepare a fresh batch. Using a degraded solution can introduce variability and artifacts into your results. To prevent this, always store your solutions protected from light in amber vials or wrapped in foil, and consider purging the headspace of the container with an inert gas like nitrogen or argon.
Q2: What is the optimal pH for storing an this compound solution to ensure its stability?
A2: this compound shows significant degradation under both strongly acidic and alkaline conditions.[2][3][5] Forced degradation studies demonstrate that it degrades extensively in the presence of acids (like 1N HCl) and bases (like 0.1M NaOH).[3][5] While an exact optimal pH is not consistently defined across all literature, some studies suggest that degradation is lower in the pH range of 6-8.[3] For many pharmaceutical syrup formulations, a slightly acidic pH of around 5.0-7.5 is often targeted.[6] It is crucial to use a buffered solution to maintain a stable pH throughout your experiment.
Q3: What are the best practices for preparing and storing a stock solution for cell culture or other long-term in vitro experiments?
A3: To maximize stability for long-term use, follow these best practices:
-
Solvent Selection: While this compound is sparingly soluble in water, its stability can be improved by using co-solvents.[7] Formulations using propylene (B89431) glycol have shown enhanced stability.[8][9] For cell culture, prepare a high-concentration stock in a suitable solvent like DMSO or a water/propylene glycol mixture, which can then be diluted to the final concentration in your culture medium.
-
Use Buffered Solutions: Prepare your solution in a buffer system that can maintain the desired pH (ideally slightly acidic to neutral) for the duration of the experiment. A phosphate (B84403) buffer is a common choice.[2][10]
-
Protect from Light: Store solutions in amber glass vials or wrap clear vials in aluminum foil to prevent photodegradation.[2]
-
Control Temperature: Store stock solutions at refrigerated (2-8°C) or frozen (-20°C or -80°C) temperatures. For daily use, an aliquot can be kept at 4°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[11]
-
Minimize Oxidation: To prevent oxidative degradation, consider de-gassing your solvent before preparation and purging the vial headspace with nitrogen or argon gas before sealing.[3][4]
Q4: I am seeing unexpected peaks in my HPLC analysis of an aged Ambroxol solution. What could they be?
A4: The appearance of new peaks in your chromatogram indicates the formation of degradation products.[2][10][12] this compound is known to degrade under stress conditions such as heat, oxidation, and hydrolysis (acidic and alkaline).[2][3][4] These degradation products will have different retention times than the parent compound. A properly validated stability-indicating HPLC method is designed to separate the intact drug from any potential degradation products, ensuring an accurate quantification of the remaining active compound.[2][12][13][14]
This compound Degradation Data
The following table summarizes the degradation of this compound under various forced stress conditions as reported in stability studies. This data highlights the compound's susceptibility to hydrolysis and oxidation.
| Stress Condition | Time | Temperature | % Degradation | Reference |
| Acid Hydrolysis (1N HCl) | 90 minutes | Room Temp | ~41.58% | [3][5] |
| 3 days | Room Temp | ~49.47% | [3][5] | |
| Alkali Hydrolysis (0.1M NaOH) | 90 minutes | Room Temp | ~29.15% | [3][5] |
| 3 days | Room Temp | ~22.94% | [3][5] | |
| Oxidative (H₂O₂) | 90 minutes | Room Temp | ~41.58% | [3][5] |
| 3 days | Room Temp | ~56.58% | [3][5] | |
| Thermal Degradation | 5 days | 105°C | ~10.35% | [10] |
Note: Degradation percentages are approximate and can vary based on the specific experimental setup, including the concentration of the stressor and the analytical method used.
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method
This protocol outlines a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to quantify this compound and separate it from its degradation products.[2][13][14]
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer (e.g., 0.05 M potassium dihydrogen orthophosphate).[13]
-
Adjust the buffer pH to 3.0 using phosphoric acid.[2]
-
The mobile phase is typically a mixture of the buffer and an organic solvent like Methanol or Acetonitrile. A common ratio is Buffer:Methanol (20:80 v/v).[2]
-
Filter the mobile phase through a 0.45 µm filter and degas before use.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent (e.g., methanol) at a known concentration (e.g., 30 µg/mL).
-
Test Solution: Dilute the experimental Ambroxol solution with the mobile phase to fall within the linear range of the assay.
-
-
Analysis:
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the test solutions.
-
Monitor the chromatogram for any new peaks corresponding to degradation products. The method is considered "stability-indicating" if these impurity peaks are well-resolved from the main Ambroxol peak.[2]
-
Calculate the concentration of this compound in the test samples by comparing the peak area to that of the standard.
-
Visualized Workflows and Pathways
Troubleshooting Ambroxol Solution Instability
The following diagram provides a logical workflow for troubleshooting common stability issues encountered with this compound solutions during experiments.
References
- 1. Stability study of this compound sustained release pellets coated with acrylic polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. rjptonline.org [rjptonline.org]
- 6. ijcsrr.org [ijcsrr.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. CN102258462A - Method for improving stability of ambroxolhydrochloride - Google Patents [patents.google.com]
- 9. A method for improving the stability of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermo-Analytical and Compatibility Study with Mechanistic Explanation of Degradation Kinetics of this compound Tablets under Non-Isothermal Conditions | MDPI [mdpi.com]
- 12. A Rapid, Stability Indicating RP-UPLC Method for Simultaneous Determination of this compound, Cetirizine Hydrochloride and Antimicrobial Preservatives in Liquid Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
- 14. jpsionline.com [jpsionline.com]
Technical Support Center: Troubleshooting Ambroxol Hydrochloride Interference in Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address interference caused by Ambroxol hydrochloride in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with fluorescence-based assays?
A1: this compound is a mucolytic agent used in the treatment of respiratory diseases. Its chemical structure contains a dibrominated aromatic ring system which gives it intrinsic fluorescent properties. This "autofluorescence" means the compound itself can absorb and emit light, potentially confounding assays that rely on fluorescence detection. Additionally, its absorbance spectrum may overlap with the excitation or emission spectra of commonly used fluorophores, leading to quenching or the inner filter effect.
Q2: What are the primary mechanisms of interference caused by this compound?
A2: The two main mechanisms of interference are:
-
Autofluorescence: this compound exhibits native fluorescence, with reported excitation maxima around 244 nm and 260 nm, and emission maxima ranging from 369 nm to 460 nm.[1] This intrinsic signal can be mistakenly detected as the signal from your assay's specific fluorescent reporter, leading to artificially high readings or false positives.
-
Quenching (Inner Filter Effect): this compound has significant UV absorbance, with peaks around 245 nm and 310 nm.[2] If these absorbance bands overlap with the excitation or emission wavelengths of your fluorescent dye, this compound can absorb the light intended for or emitted by the dye, resulting in a decreased signal and potentially leading to false negatives.
Q3: How can I determine if this compound is interfering with my specific assay?
A3: A critical first step is to run a set of control experiments. The most informative control is a sample containing this compound at the same concentration used in your experiment, in the assay buffer, but without the fluorescent probe or cells. A significant signal in this "Ambroxol-only" control is a clear indicator of autofluorescence. To test for quenching, you can measure the fluorescence of your probe with and without the addition of this compound. A significant decrease in the probe's fluorescence in the presence of this compound suggests a quenching effect.
Q4: What are the general strategies to mitigate interference from this compound?
A4: Several strategies can be employed:
-
Background Subtraction: The simplest method is to measure the fluorescence of the "Ambroxol-only" control and subtract this value from all experimental wells containing this compound.
-
Spectral Shifting: If possible, switch to a fluorescent probe with excitation and emission wavelengths that are "red-shifted" (further into the red end of the spectrum). This compound's fluorescence is primarily in the blue-green region, so using red or far-red dyes can often circumvent the interference.
-
Use of a "Pre-read" Step: In automated screening platforms, a "pre-read" of the plate after adding the compound but before adding the fluorescent substrate can help identify and flag autofluorescent compounds.
-
Assay Format Change: If interference is severe and cannot be corrected, consider using an alternative, non-fluorescence-based assay format, such as an absorbance-based or luminescence-based assay.
Troubleshooting Guides & Case Studies
Case Study 1: Interference in a Cell Viability Assay (e.g., AlamarBlue™/Resazurin)
Issue: Unexpectedly high fluorescence readings in cells treated with this compound in an AlamarBlue™ cell viability assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Ambroxol interference.
Detailed Experimental Protocol for Correction:
-
Prepare Control Plates:
-
Plate 1 (Experimental): Seed cells and treat with a dilution series of this compound. Add AlamarBlue™ reagent as per the manufacturer's protocol.
-
Plate 2 (Ambroxol Autofluorescence Control): In cell-free wells, add the same dilution series of this compound to the culture medium. Add AlamarBlue™ reagent.
-
Plate 3 (Media Blank): In cell-free, compound-free wells, add culture medium and AlamarBlue™ reagent.
-
-
Incubate and Read: Incubate all plates under the same conditions. Measure fluorescence using the appropriate excitation and emission wavelengths for resorufin (the fluorescent product of AlamarBlue™ reduction), typically around 560 nm excitation and 590 nm emission.[3][4]
-
Data Correction:
-
For each concentration of this compound, calculate the average fluorescence from Plate 2 (Ambroxol Autofluorescence Control).
-
Subtract the corresponding average autofluorescence value from the fluorescence reading of each experimental well in Plate 1.
-
Subtract the average fluorescence of the Media Blank (Plate 3) from all corrected experimental values.
-
Quantitative Data Summary (Hypothetical):
| Ambroxol HCl (µM) | Raw Fluorescence (RFU) | Ambroxol Autofluorescence (RFU) | Corrected Fluorescence (RFU) |
| 0 (Vehicle) | 5000 | 50 | 4950 |
| 10 | 5200 | 250 | 4950 |
| 50 | 6000 | 1050 | 4950 |
| 100 | 7500 | 2550 | 4950 |
Case Study 2: Interference in Immunofluorescence Microscopy
Issue: High background fluorescence in the blue channel (DAPI) and green channel (FITC) of cells stained after treatment with this compound.
Troubleshooting Workflow:
Caption: Workflow for addressing immunofluorescence background.
Detailed Methodologies for Mitigation:
-
Spectral Imaging and Linear Unmixing:
-
Acquire Reference Spectra:
-
Image unstained, untreated cells to capture the autofluorescence spectrum of the cells themselves.
-
Image unstained cells treated with this compound to capture its specific emission spectrum.
-
Image cells stained only with your primary and secondary antibodies (e.g., FITC-conjugated) to get the pure spectrum of your fluorophore.
-
-
Acquire Experimental Images: Acquire a "lambda stack" or "spectral image" of your fully stained and treated samples.
-
Unmix: Use the reference spectra and linear unmixing algorithms in your microscopy software to computationally separate the this compound signal from your specific fluorescent probe signal.[5][6][7]
-
-
Switching to Red-Shifted Dyes:
-
Rationale: this compound's fluorescence is weakest in the red and far-red regions of the spectrum.
-
Protocol: Instead of using a FITC-conjugated secondary antibody (Ex/Em ~495/519 nm)[8][9][10], switch to a secondary antibody conjugated with a dye like Alexa Fluor 647 (Ex/Em ~650/668 nm) or Cy5 (Ex/Em ~650/670 nm).
-
Validation: Image unstained, Ambroxol-treated cells using the filter set for your new red-shifted dye to confirm that there is no significant bleed-through.
-
Spectral Overlap Considerations:
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential Ambroxol Interference |
| Ambroxol HCl | ~244-260 | ~369-460 | High |
| DAPI | ~358 | ~461 | High (Emission Overlap) |
| FITC | ~495 | ~519 | Moderate (Emission Overlap) [8][9][10] |
| Rhodamine 123 | ~505-512 | ~528-534 | Moderate (Emission Overlap) [11][12] |
| AlamarBlue™ (Resorufin) | ~570 | ~585 | Low [3][13][14] |
| Alexa Fluor 647 | ~650 | ~668 | Very Low |
Signaling Pathways and Logical Relationships
Logical Flow for Investigating Compound Interference:
Caption: Decision tree for addressing fluorescence interference.
References
- 1. Comparative Study for Spectrofluorimetric Determination of this compound Using Aluminum Metal Transfer Chelation Complex and Biogenic Synthesis of Aluminum Oxide Nanoparticles Using Lavandula spica Flowers Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugfuture.com [drugfuture.com]
- 3. immunologicalsciences.com [immunologicalsciences.com]
- 4. scispace.com [scispace.com]
- 5. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 6. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 9. Spectrum [FITC (Fluorescein-5-isothiocyanate)] | AAT Bioquest [aatbio.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. Spectrum [Rhodamine 123] | AAT Bioquest [aatbio.com]
- 12. Rho 123/Rhodamine 123 FluoroFinder [app.fluorofinder.com]
- 13. metrohm-dropsens.com [metrohm-dropsens.com]
- 14. bmglabtech.com [bmglabtech.com]
Overcoming challenges in Ambroxol hydrochloride delivery to the central nervous system
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of Ambroxol (B1667023) hydrochloride to the central nervous system (CNS).
Frequently Asked Questions (FAQs)
1. Why is delivering Ambroxol hydrochloride to the CNS a topic of interest?
This compound, a mucolytic agent, has shown potential as a pharmacological chaperone for treating neurodegenerative diseases like Parkinson's and neuronopathic Gaucher disease.[1][2][3] Its ability to cross the blood-brain barrier (BBB) and modulate cellular processes within the CNS makes it a promising candidate for therapies targeting the brain.[4][5] Specifically, it has been shown to increase the activity of the enzyme glucocerebrosidase (GCase), which is deficient in Gaucher disease and implicated in Parkinson's disease.[2][6][7]
2. What is the primary challenge in delivering this compound to the CNS?
The principal challenge is overcoming the blood-brain barrier (BBB), a highly selective semipermeable border that prevents most drugs from entering the brain. While Ambroxol has been shown to cross the BBB, achieving therapeutic concentrations often requires high systemic doses, which can lead to potential side effects.[2][8] Some studies have even questioned its ability to penetrate the BBB at clinically relevant plasma concentrations for non-chaperone-related effects.[8][9][10]
3. What are the current strategies being explored to enhance Ambroxol delivery to the CNS?
Current research focuses on several innovative delivery strategies:
-
High-Dose Oral Therapy: Clinical trials have explored the use of high oral doses of Ambroxol to increase its concentration in the CNS.[1][2]
-
Nanoparticle-Based Delivery Systems: Encapsulating Ambroxol in nanoparticles, such as those made from poly(n-butylcyanoacrylate), can improve its stability and facilitate transport across the BBB.[11]
-
Intranasal Delivery: Bypassing the BBB via the nasal-to-brain pathway is a promising non-invasive approach being investigated for direct CNS delivery.[12][13]
4. What are the known side effects of high-dose Ambroxol therapy?
Even at high doses used in clinical trials, Ambroxol has been generally well-tolerated.[4][14] The most commonly reported side effects are mild and include gastrointestinal disturbances such as nausea, vomiting, and diarrhea.[4]
Troubleshooting Guides
Problem 1: Low Bioavailability of Ambroxol in the CNS
Possible Causes:
-
Poor BBB Penetration: The inherent properties of Ambroxol may limit its passive diffusion across the BBB at standard doses.[8][9]
-
P-glycoprotein (P-gp) Efflux: Ambroxol may be a substrate for efflux transporters like P-gp at the BBB, which actively pump the drug out of the brain.
-
Rapid Metabolism: The drug may be rapidly metabolized in the periphery, reducing the amount available to cross the BBB.
-
Formulation Instability: The delivery system may not be effectively protecting the drug until it reaches the CNS.[15][16]
Troubleshooting Steps:
-
Increase Dosage: Carefully escalate the administered dose as tolerated, monitoring for side effects. High-dose regimens have shown some success in clinical studies.[1][17]
-
Co-administration with P-gp Inhibitors: Investigate the use of known P-gp inhibitors to reduce efflux from the brain.
-
Advanced Formulation Strategies:
-
Nanoparticles: Formulate Ambroxol into nanoparticles to enhance BBB penetration.[11][18] Key parameters to optimize include particle size (ideally <100 nm), surface charge, and the use of targeting ligands.
-
Liposomes: Encapsulate Ambroxol in liposomes to improve its pharmacokinetic profile and brain uptake.
-
Intranasal Formulations: Develop a formulation suitable for intranasal delivery, potentially including permeation enhancers.[19]
-
Problem 2: Instability of this compound in Formulations
Possible Causes:
-
pH Sensitivity: this compound's stability can be pH-dependent.
-
Oxidation and Hydrolysis: The molecule may be susceptible to degradation under certain storage conditions.[16]
-
Interaction with Excipients: Incompatibility with other components in the formulation can lead to degradation.[20]
Troubleshooting Steps:
-
pH Optimization: Conduct pre-formulation studies to determine the optimal pH range for stability and maintain it in the final formulation.
-
Use of Stabilizers and Antioxidants: Incorporate stabilizers like dextran (B179266) and antioxidants such as sodium sulfite (B76179) in the formulation.[11] A study on sustained-release pellets showed that storage conditions significantly influenced drug release and physical parameters.[15]
-
Compatibility Studies: Perform thorough compatibility studies with all excipients using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC).[20]
-
Appropriate Storage: Store formulations under recommended conditions (e.g., protected from light and moisture) and conduct long-term stability studies.[21][22]
Data Presentation
Table 1: Summary of this compound Dosing in CNS-related Clinical Studies
| Indication | Dosage | Route of Administration | Key Findings | Reference |
| Gaucher Disease (neuronopathic) | Up to 25 mg/kg/day or a maximum of 1300 mg/day | Oral | Increased GCase activity, permeated the BBB, and improved neurological symptoms. | [1] |
| Parkinson's Disease | 1260 mg/day | Oral | Increased CSF GCase protein levels. | [14] |
| Parkinson's Disease Dementia | Up to 1300 mg/day | Oral | Well-tolerated, with the potential to raise GCase levels in blood and CSF. | [23] |
| Lewy Body Dementia | Not specified | Oral | Aims to assess safety and efficacy in improving GCase function. | [14] |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
This protocol provides a general method to assess the permeability of this compound formulations across an in vitro BBB model.
1. Model Selection:
-
Primary Cells: Co-cultures of primary brain endothelial cells with astrocytes and pericytes offer a model that closely mimics the in vivo BBB.[24][25]
-
Immortalized Cell Lines: Cell lines like hCMEC/D3 or bEnd.3 can be used for higher throughput screening, though they may have less stringent barrier properties.[26]
2. Experimental Setup:
-
Seed brain endothelial cells on the apical side of a Transwell® insert.
-
Co-culture with astrocytes and/or pericytes on the basolateral side.
-
Monitor the formation of a tight monolayer by measuring Trans-endothelial Electrical Resistance (TEER).
3. Permeability Assay:
-
Once a stable TEER value is achieved, add the this compound formulation to the apical (donor) chamber.
-
At predetermined time points, collect samples from the basolateral (receiver) chamber.
-
Analyze the concentration of Ambroxol in the collected samples using a validated analytical method like LC-MS/MS.[27][28]
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Protocol 2: Quantification of Ambroxol in Brain Tissue and CSF
This protocol outlines the steps for measuring Ambroxol concentrations in preclinical or clinical samples.
1. Sample Collection and Preparation:
-
Brain Tissue: Homogenize the tissue in a suitable buffer. Perform protein precipitation using a solvent like acetonitrile (B52724).[27]
-
Cerebrospinal Fluid (CSF): Centrifuge to remove any cellular debris. Protein precipitation may also be necessary depending on the analytical method.[27]
2. Analytical Method: LC-MS/MS
-
Chromatographic Separation: Use a suitable C18 column with a gradient mobile phase (e.g., acetonitrile and water with formic acid).
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer in positive electrospray ionization mode. Monitor specific precursor-to-product ion transitions for Ambroxol and an internal standard (e.g., Ambroxol-d5).[28]
-
Quantification: Generate a calibration curve using standards of known concentrations in the same matrix (brain homogenate or CSF).
Visualizations
Caption: Ambroxol's chaperone action on GCase.
Caption: CNS delivery experimental workflow.
Caption: Troubleshooting low CNS concentration.
References
- 1. Ambroxol chaperone therapy for neuronopathic Gaucher disease: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gaucherdisease.org [gaucherdisease.org]
- 3. parkinson.ca [parkinson.ca]
- 4. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 5. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cndlifesciences.com [cndlifesciences.com]
- 7. Parkinson’s UK to co-fund a phase 3 stage clinical trial with Cure Parkinson’s | Parkinson's UK [parkinsons.org.uk]
- 8. Ambroxol: A CNS Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ambroxol: a CNS drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN104739761A - Preparation method of this compound nanoparticles - Google Patents [patents.google.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Recent patents review on intranasal administration for CNS drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. pjps.pk [pjps.pk]
- 16. Thermo-Analytical and Compatibility Study with Mechanistic Explanation of Degradation Kinetics of this compound Tablets under Non-Isothermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. frontiersin.org [frontiersin.org]
- 18. Nasal Delivery to the Brain: Harnessing Nanoparticles for Effective Drug Transport [mdpi.com]
- 19. Optimizing Absorption for Intranasal Delivery of Drugs Targeting the Central Nervous System Using Alkylsaccharide Permeation Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. archives.ijper.org [archives.ijper.org]
- 21. A method for improving the stability of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 22. jipbs.com [jipbs.com]
- 23. Ambroxol as a novel disease-modifying treatment for Parkinson’s disease dementia: protocol for a single-centre, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro models for the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: pH-Dependent Activity of Ambroxol as a GCase Chaperone
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the study of Ambroxol (B1667023) as a pH-dependent pharmacological chaperone for glucocerebrosidase (GCase).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Ambroxol's pH-dependent chaperone activity for GCase?
A1: Ambroxol acts as a pharmacological chaperone by selectively binding to and stabilizing the GCase enzyme.[1][2][3] This interaction is pH-dependent, with optimal binding occurring at the neutral pH of the endoplasmic reticulum (ER), which is approximately pH 7.4.[3] In the ER, Ambroxol binding facilitates the correct folding of mutant GCase, preventing its degradation by the ER-associated degradation (ERAD) pathway.[3] The stabilized GCase-Ambroxol complex can then traffic to the lysosome.[3] Within the acidic environment of the lysosome (pH 4.5-5.5), Ambroxol's binding affinity for GCase is significantly reduced, leading to its dissociation from the enzyme.[3] This allows the now correctly folded GCase to hydrolyze its substrate, glucosylceramide.
Q2: Why is the pH-dependency of Ambroxol critical for its function?
A2: The pH-dependent binding is crucial for an effective pharmacological chaperone.[4] Strong binding at the neutral pH of the ER allows the chaperone to stabilize the misfolded enzyme and facilitate its transport.[4] Conversely, weak or no binding at the acidic pH of the lysosome is essential to ensure that the chaperone does not act as an inhibitor, which would block the enzyme's catalytic activity where it is needed most.[3]
Q3: Does Ambroxol work for all GCase mutations?
A3: The efficacy of Ambroxol can be mutation-dependent. While it has shown to be effective for several GCase mutations, such as N370S and F213I, it may not be effective for all. For instance, some studies have reported a lack of significant response in cells with the L444P homozygous mutation. Therefore, it is essential to test the effect of Ambroxol on the specific GCase mutant being studied.
Q4: What is the expected outcome of successful Ambroxol treatment in a cell-based assay?
A4: Successful treatment with Ambroxol in a relevant cell model (e.g., patient-derived fibroblasts) should result in an increased intracellular level of GCase protein and a corresponding increase in GCase enzymatic activity. You should also observe the correct trafficking of GCase to the lysosome, which can be visualized by co-localization with lysosomal markers like LAMP1 or LAMP2.[5]
Troubleshooting Guides
Problem 1: No significant increase in GCase activity is observed after Ambroxol treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Ambroxol Concentration | Perform a dose-response experiment to determine the optimal concentration of Ambroxol for your specific cell line and GCase mutation. Concentrations typically range from 10 µM to 100 µM. |
| Incorrect pH of Assay Buffer | Ensure the GCase activity assay is performed at the optimal acidic pH for the enzyme (typically pH 4.5-5.5). The chaperone effect of Ambroxol is observed by its action in the neutral pH of the ER, but the enzymatic activity should be measured at the lysosomal pH where Ambroxol has dissociated. |
| Cell Line/Mutation is Unresponsive | Confirm that the GCase mutation in your cell line has been previously reported to be responsive to Ambroxol. If not, your results may indicate a lack of efficacy for that specific mutant. |
| Insufficient Incubation Time | Optimize the incubation time with Ambroxol. A typical incubation period is 3-5 days to allow for GCase synthesis, folding, and trafficking. |
| Cell Viability Issues | High concentrations of Ambroxol may be toxic to some cell lines. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the working concentration of Ambroxol is not causing significant cell death. |
Problem 2: High background signal in the GCase activity assay.
| Possible Cause | Troubleshooting Step |
| Substrate Instability | Prepare fresh substrate solution for each experiment. The fluorescent substrate (e.g., 4-Methylumbelliferyl-β-D-glucopyranoside) can hydrolyze spontaneously over time. |
| Non-specific Enzyme Activity | Include a control with a specific GCase inhibitor, such as conduritol-β-epoxide (CBE), to determine the level of non-GCase enzymatic activity contributing to the signal. |
| Contaminated Reagents | Use high-purity water and fresh reagents to prepare all buffers and solutions. |
Problem 3: Difficulty visualizing GCase co-localization with lysosomes via immunofluorescence.
| Possible Cause | Troubleshooting Step |
| Poor Primary Antibody Performance | Titrate the primary antibody to determine the optimal concentration. Ensure the antibody is validated for immunofluorescence applications. |
| Ineffective Cell Permeabilization | Optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100 or saponin). Inadequate permeabilization can prevent antibodies from reaching their intracellular targets. |
| Signal Bleed-through | When performing multi-channel imaging, use narrow-bandpass emission filters and sequential scanning to minimize bleed-through between fluorescent channels. Select secondary antibodies with spectrally distinct fluorophores. |
| Low GCase Expression | If GCase levels are inherently low in your cells, consider using a signal amplification method, such as a tyramide signal amplification (TSA) kit. |
Quantitative Data
Table 1: pH-Dependent Binding and Inhibition of Ambroxol on GCase
| Parameter | pH 7.0 | pH 5.5 |
| Dissociation Constant (Kd) | Not explicitly found, but binding is maximal | 310 µM |
| IC50 | ~15 µM | > 1000 µM |
Data synthesized from Maegawa et al., 2009.
Experimental Protocols
GCase Activity Assay
This protocol is adapted from established methods to measure GCase activity in cell lysates.
Materials:
-
Cell lysate
-
Assay Buffer: 0.2 M citrate-phosphate buffer, pH 5.4, containing 0.25% (w/v) sodium taurocholate and 0.1% (v/v) Triton X-100.
-
Substrate: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
Stop Solution: 0.2 M glycine-NaOH, pH 10.7
-
96-well black, flat-bottom plates
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 448 nm)
Procedure:
-
Prepare cell lysates by sonication or freeze-thaw cycles in lysis buffer.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
In a 96-well plate, add 10 µL of cell lysate to each well.
-
Add 50 µL of Assay Buffer to each well.
-
To initiate the reaction, add 50 µL of the 4-MUG substrate solution (final concentration of 3 mM).
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the fluorescence using a plate reader.
-
Calculate GCase activity relative to a 4-methylumbelliferone (B1674119) standard curve and normalize to the total protein concentration.
Thermal Stability Assay (Differential Scanning Fluorimetry - DSF)
This protocol assesses the stabilizing effect of Ambroxol on GCase.
Materials:
-
Recombinant GCase protein
-
SYPRO Orange dye
-
Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5
-
Ambroxol stock solution
-
Real-time PCR instrument capable of performing a melt curve analysis
Procedure:
-
Prepare a master mix containing recombinant GCase and SYPRO Orange dye in the desired buffer (pH 7.4 or 5.5).
-
Aliquot the master mix into PCR tubes or a 96-well PCR plate.
-
Add varying concentrations of Ambroxol or a vehicle control to the tubes/wells.
-
Seal the tubes/plate and briefly centrifuge to collect the contents.
-
Place the samples in the real-time PCR instrument.
-
Set the instrument to increase the temperature from 25°C to 95°C in 0.5°C increments.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
The melting temperature (Tm) is the temperature at which the fluorescence signal is at its midpoint. An increase in Tm in the presence of Ambroxol indicates stabilization of the GCase protein.
Immunofluorescence Staining for GCase and LAMP1 Co-localization
This protocol allows for the visualization of GCase trafficking to the lysosome.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies: anti-GCase and anti-LAMP1
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour.
-
Incubate with primary antibodies (diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips onto microscope slides using mounting medium.
-
Visualize using a confocal microscope. Co-localization of the GCase and LAMP1 signals indicates successful trafficking to the lysosome.
Visualizations
Caption: Mechanism of Ambroxol's pH-dependent chaperone activity for GCase.
Caption: Experimental workflow for the GCase enzymatic activity assay.
Caption: Experimental workflow for immunofluorescence co-localization.
References
- 1. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of ambroxol as an enzyme enhancement agent for Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunofluorescence staining and image analysis [protocols.io]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Ambroxol Hydrochloride Off-Target Effects in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Ambroxol (B1667023) hydrochloride in cellular models.
Frequently Asked Questions (FAQs)
Q1: We are observing changes in lysosomal function in our cellular model after treatment with Ambroxol. Is this a known off-target effect?
A1: Yes, this is a well-documented effect. Ambroxol is known to act as a pharmacological chaperone for the lysosomal enzyme β-glucocerebrosidase (GCase).[1][2][3] It can increase the activity and lysosomal localization of both wild-type and mutant GCase variants.[1][2][4] This can lead to broader changes in lysosomal biochemistry and function.[4][5][6] Ambroxol has also been shown to affect the autophagy-lysosome pathway.[7][8]
Q2: Our experimental results show an alteration in ion channel activity. Could Ambroxol be responsible?
A2: It is highly likely. Ambroxol hydrochloride is a potent blocker of neuronal voltage-gated sodium (Na+) channels and also affects calcium (Ca2+) channels.[9][10][11][12] It has been shown to block tetrodotoxin-resistant (TTX-r) Na+ channels more potently than tetrodotoxin-sensitive (TTX-s) channels.[9][11] This local anesthetic-like effect is a significant off-target activity to consider.[10][13]
Q3: We have noticed unexpected anti-inflammatory or antioxidant effects in our cell cultures treated with Ambroxol. Is this a recognized phenomenon?
A3: Yes, Ambroxol possesses known anti-inflammatory and antioxidant properties.[10][14][15] It can reduce the release of pro-inflammatory cytokines and reactive oxygen species (ROS) in various cellular models.[9][12][13][16] These effects can influence experimental outcomes, particularly in studies involving inflammatory or oxidative stress pathways.
Q4: Can Ambroxol influence signaling pathways unrelated to its primary mucolytic function?
A4: Yes, research has indicated that Ambroxol can modulate several signaling pathways. For instance, it has been shown to inhibit the extracellular signal-regulated kinase 1/2 (Erk 1/2) signaling pathway in the context of airway inflammation.[17][18] Additionally, it may promote neural stem cell differentiation through the Wnt/β-catenin pathway by upregulating GCase expression.[19]
Troubleshooting Guides
Issue 1: Unexpected Increase in β-Glucocerebrosidase (GCase) Activity
Symptoms:
-
Increased GCase enzyme activity in cell lysates.
-
Altered lysosomal morphology or number.
-
Changes in the expression of lysosomal proteins.
Possible Cause: Ambroxol is acting as a pharmacological chaperone, enhancing the folding, stability, and trafficking of GCase to the lysosome.[1][2][3]
Troubleshooting Steps:
-
Confirm the Effect: Perform a dose-response experiment to confirm that the increase in GCase activity is dependent on the Ambroxol concentration.
-
Validate with a Known Chaperone: As a positive control, treat cells with another known GCase chaperone to compare the magnitude of the effect.
-
Assess GCase Localization: Use immunofluorescence to visualize GCase localization and determine if there is increased co-localization with lysosomal markers (e.g., LAMP1).
-
Evaluate Downstream Effects: Measure the levels of GCase substrates (e.g., glucosylceramide) to see if the increased enzyme activity leads to enhanced substrate clearance.
Issue 2: Altered Neuronal Excitability or Ion Channel Currents
Symptoms:
-
Changes in membrane potential or action potential firing in neuronal cultures.
-
Inhibition of voltage-gated sodium or calcium currents in patch-clamp experiments.
Possible Cause: Ambroxol is directly blocking voltage-gated sodium and/or calcium channels.[9][12]
Troubleshooting Steps:
-
Determine IC50: Conduct electrophysiological recordings to determine the half-maximal inhibitory concentration (IC50) of Ambroxol for the specific ion channels in your cellular model.
-
Compare with Known Blockers: Use well-characterized sodium channel blockers (e.g., tetrodotoxin, lidocaine) or calcium channel blockers (e.g., nifedipine) to compare the effects and confirm channel specificity.[9]
-
Assess State Dependence: Investigate whether the blocking effect of Ambroxol is state-dependent (resting vs. inactivated state of the channel).
Quantitative Data Summary
Table 1: Off-Target Ion Channel Blockade by Ambroxol
| Target Ion Channel | Cellular Model | IC50 (µmol/L) | Reference |
| TTX-resistant Na+ channels (Nav1.8) | Dorsal root ganglion neurons | 35 | [9] |
| TTX-sensitive Na+ channels | Dorsal root ganglion neurons | 100 | [9] |
| N-type Ca2+ channels (Cav2.2) | Recombinant system | ~100 | [9] |
| P/Q-type Ca2+ channels (Cav2.1) | Recombinant system | ~100 | [9] |
| R-type Ca2+ channels (Cav2.3) | Recombinant system | ~100 | [9] |
Table 2: Effect of Ambroxol on Glucocerebrosidase (GCase) in Fibroblasts
| Cell Type | Ambroxol Effect | Magnitude of Change | Reference |
| Control Fibroblasts | GCase Protein Increase | Median 30% | [4] |
| Gaucher Disease Fibroblasts | GCase Protein Increase | Median 100% | [4] |
| Parkinson's with GBA Mutation Fibroblasts | GCase Protein Increase | Median 50% | [4] |
| Control, Gaucher, PD-GBA Fibroblasts | GCase Activity Increase | Significant increase | [4] |
Experimental Protocols
Protocol 1: Measurement of β-Glucocerebrosidase (GCase) Activity
Objective: To quantify the enzymatic activity of GCase in cell lysates following Ambroxol treatment.
Materials:
-
Cell lysis buffer (e.g., 0.25% Triton X-100, 0.25% taurocholic acid in citrate/phosphate buffer, pH 5.4)
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
Glycine-NaOH buffer (pH 10.7)
-
Fluorometer
Procedure:
-
Cell Lysis: After treating cells with Ambroxol or vehicle control, wash the cells with PBS and lyse them in the cell lysis buffer.
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Enzyme Reaction: Incubate a specific amount of cell lysate protein with the 4-MUG substrate at 37°C for a defined period (e.g., 1 hour).
-
Stop Reaction: Terminate the reaction by adding the glycine-NaOH buffer.
-
Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a fluorometer (excitation ~365 nm, emission ~445 nm).
-
Data Analysis: Calculate the GCase activity as nmol of substrate hydrolyzed per mg of protein per hour.
Protocol 2: Assessment of Antioxidant Activity (ROS Scavenging)
Objective: To determine the effect of Ambroxol on intracellular reactive oxygen species (ROS) levels.
Materials:
-
Cell-permeable fluorescent ROS indicator (e.g., Dihydroethidium or DCFDA)
-
ROS-inducing agent (e.g., H2O2, zymosan)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Pre-incubate cells with various concentrations of Ambroxol for a specified time.
-
ROS Induction: Induce oxidative stress by adding a ROS-inducing agent.
-
Staining: Load the cells with the ROS indicator dye according to the manufacturer's instructions.
-
Imaging/Measurement: Acquire fluorescent images using a microscope or measure the fluorescence intensity using a plate reader.
-
Data Analysis: Quantify the mean fluorescence intensity per cell or per well and compare the Ambroxol-treated groups to the control group. A reduction in fluorescence indicates antioxidant activity.[4][6]
Visualizations
Caption: Overview of this compound's Off-Target Effects.
Caption: Experimental Workflow for GCase Chaperone Effect.
References
- 1. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.tau.ac.il [cris.tau.ac.il]
- 4. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Effects of ambroxol on the autophagy-lysosome pathway and mitochondria in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ambroxol: A CNS Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacyfreak.com [pharmacyfreak.com]
- 14. Antiinflammatory properties of ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Antioxidant function of ambroxol in mononuclear and polymorphonuclear cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhalation of ambroxol inhibits cigarette smoke-induced acute lung injury in a mouse model by inhibiting the Erk pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ambroxol Upregulates Glucocerebrosidase Expression to Promote Neural Stem Cells Differentiation Into Neurons Through Wnt/β-Catenin Pathway After Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Ambroxol Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the oral bioavailability of Ambroxol (B1667023) hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutics Classification System (BCS) class of Ambroxol hydrochloride and what are the implications for bioavailability enhancement?
This compound is classified as a BCS Class I drug, indicating it has both high solubility and high permeability. For a BCS Class I drug, the rate-limiting step for absorption is typically not dissolution or permeation across the gut wall. However, its oral bioavailability is reported to be around 79%, suggesting that pre-systemic metabolism (first-pass metabolism) in the liver is a significant factor limiting its systemic exposure. Therefore, strategies to enhance the bioavailability of this compound should primarily focus on protecting the drug from first-pass metabolism or developing sustained-release formulations to maintain therapeutic concentrations over a longer period.
Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
Given its BCS Class I properties, the main strategies revolve around modulating its release profile and protecting it from metabolic degradation. Key approaches include:
-
Sustained-Release Formulations: Technologies like matrix tablets, microspheres, and coated pellets can prolong the drug release, maintaining plasma concentrations within the therapeutic window for an extended period and potentially reducing the impact of first-pass metabolism.
-
Lipid-Based Drug Delivery Systems: Formulations such as Solid Lipid Nanoparticles (SLNs) and Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance lymphatic transport, a pathway that partially bypasses the liver, thereby reducing first-pass metabolism.
-
Mucoadhesive Formulations: These formulations increase the residence time of the drug at the site of absorption, which can lead to enhanced absorption and bioavailability.
Q3: Can you provide a brief overview of the metabolic pathway of this compound?
This compound is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2][3] The main metabolic reactions involve N-dealkylation and oxidative deamination, leading to the formation of metabolites such as dibromoanthranilic acid (DBAA).[2][3] Another metabolite, 6,8-dibromo-3-(trans-4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazoline (DHTQ), can be formed non-enzymatically.[4][2][3] These metabolites are then primarily excreted in the urine.[5] Understanding this pathway is crucial for developing strategies to mitigate first-pass metabolism.
Troubleshooting Guides
Formulation Challenge: Low Entrapment Efficiency in Solid Lipid Nanoparticles (SLNs)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor drug solubility in the lipid matrix. | Screen various solid lipids with different chemical structures to find one with higher solubilizing capacity for this compound. | Increased drug loading and entrapment efficiency. |
| Drug partitioning into the external aqueous phase during preparation. | Optimize the homogenization speed and time. A higher speed for a shorter duration can sometimes prevent excessive drug leakage. | Improved entrapment of the drug within the lipid core. |
| Use of an inappropriate surfactant or an incorrect surfactant concentration. | Experiment with different surfactants or a combination of surfactants. Also, optimize the surfactant concentration to ensure proper stabilization of the nanoparticles without causing drug leakage. | Enhanced stability of the formulation and higher entrapment efficiency. |
| High temperature during preparation leading to drug degradation or partitioning. | For the hot homogenization technique, use the lowest possible temperature above the lipid's melting point and minimize the exposure time. | Reduced drug loss and improved entrapment. |
Formulation Challenge: Physical Instability of Self-Emulsifying Drug Delivery Systems (SEDDS)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Phase separation or drug precipitation upon storage. | Re-evaluate the oil, surfactant, and cosurfactant ratios in the formulation. Construct a pseudo-ternary phase diagram to identify the optimal self-emulsifying region. | A stable, homogenous liquid SEDDS formulation. |
| Incomplete emulsification or large globule size upon dilution. | Increase the surfactant-to-oil ratio or select a surfactant with a more appropriate Hydrophilic-Lipophilic Balance (HLB) value. | Formation of a fine and stable nano- or microemulsion upon dilution in aqueous media. |
| Incompatibility between the drug and excipients. | Conduct compatibility studies (e.g., using DSC or FTIR) to ensure there are no interactions between this compound and the selected lipids, surfactants, or cosurfactants. | A chemically stable formulation with no degradation of the active pharmaceutical ingredient. |
| Leakage from soft gelatin capsules during storage. | Ensure the selected excipients are compatible with the gelatin shell. Avoid using components that can plasticize or degrade the capsule material. | Improved long-term stability of the final dosage form. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Different Oral Formulations of this compound
| Formulation Type | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Immediate-Release Tablet | 30 mg | 82.73 | 2.0 | 660.87 | Reference | [6] |
| Immediate-Release Capsule | 30 mg | 85.36 | - | 678.98 | - | [6] |
| Extended-Release Capsule | 75 mg | - | 6.0 | - | Bioequivalent to IR tablets | [7][8] |
| Effervescent Tablet | 60 mg | 96.4 | 1.0 | 1147 | Bioequivalent to IR tablets | [7][8] |
| Aerosol Inhalation | 100 mg | 154.75 ± 26.12 | 1.12 ± 0.34 | 1593.02 ± 290.45 | 96.52 ± 11.44 (vs. Injection) | [9] |
| Rapid Oral Disintegrating Tablet | 90 mg | 195.20 ± 57.24 | 1.3 ± 0.6 | 1375.05 ± 388.37 | 102.1 ± 29.8 (vs. Common Tablet) | [10] |
| Lozenge | 15 mg (x2) | 1.20 (ratio to tablet) | 0.40 (difference from tablet) | 1.07 (ratio to tablet) | Not bioequivalent to 30mg tablet | [11] |
| Ethyl Cellulose Microparticles | - | - | - | - | 1.58-fold increase vs. pure drug | [12] |
Note: Some values are presented as geometric means or ratios as reported in the source literature. Direct comparison should be made with caution due to variations in study design and dosage.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization Technique
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Preparation of Lipid Phase: The solid lipid is melted at a temperature approximately 5-10°C above its melting point. This compound is then dissolved or dispersed in the molten lipid.
-
Preparation of Aqueous Phase: The surfactant is dissolved in purified water and heated to the same temperature as the lipid phase.
-
Pre-emulsion Formation: The hot aqueous phase is added to the hot lipid phase under high-speed stirring (e.g., using a high-shear homogenizer) for a few minutes to form a coarse oil-in-water emulsion.
-
Homogenization: The pre-emulsion is then subjected to high-pressure homogenization for several cycles at a pressure range of 500-1500 bar.
-
Cooling and Nanoparticle Formation: The resulting nanoemulsion is cooled down to room temperature while stirring, leading to the solidification of the lipid droplets and the formation of SLNs.
-
Characterization: The prepared SLNs are characterized for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and in vitro drug release.
Protocol 2: Formulation and Evaluation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
Materials:
-
This compound
-
Oil (e.g., Oleic acid, Capryol™ 90)
-
Surfactant (e.g., Cremophor® EL, Tween® 20)
-
Cosurfactant (e.g., Transcutol® HP, Propylene glycol)
Procedure:
-
Solubility Studies: The solubility of this compound is determined in various oils, surfactants, and cosurfactants to select the most appropriate excipients.
-
Construction of Pseudo-ternary Phase Diagram: Based on the solubility data, pseudo-ternary phase diagrams are constructed with different ratios of oil, surfactant, and cosurfactant to identify the self-emulsifying region.
-
Formulation Preparation: Formulations are prepared by mixing the selected oil, surfactant, and cosurfactant in the predetermined ratios. This compound is then dissolved in this mixture with gentle stirring until a clear solution is obtained.
-
Evaluation of Self-Emulsification: A small amount of the prepared SEDDS formulation is added to a specific volume of aqueous medium (e.g., water or simulated gastric fluid) under gentle agitation, and the time for emulsification and the resulting droplet size are measured.
-
Characterization: The optimized SEDDS formulation is characterized for its self-emulsification efficiency, droplet size analysis of the resulting emulsion, drug content, and in vitro dissolution studies.
Visualizations
Caption: Metabolic pathway of orally administered this compound.
Caption: Experimental workflow for this compound SLN preparation.
Caption: Strategies for enhancing Ambroxol HCl bioavailability.
References
- 1. Identification of CYP3A4 as the predominant isoform responsible for the metabolism of ambroxol in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and bioequivalence study of three oral formulations of ambroxol 30 mg: a randomized, three-period crossover comparison in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Ambroxol Sustained Release (Mucosolvan® Retard) Compared with Other Formulations in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and Relative Bioavailability of this compound Aerosol and Injection, American Journal of Clinical and Experimental Medicine, Science Publishing Group [sciencepublishinggroup.com]
- 10. A Study on Relative Bioavailability and Bioequivalence of Rapid Oral Disintegrating Tablets of Ambroxol Hydrochloride in Chinese Healthy Volunteers [yydbzz.com]
- 11. Ambroxol lozenge bioavailability : an open-label, two-way crossover study of the comparative bioavailability of ambroxol lozenges and commercial tablets in healthy thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Factors influencing the efficacy of Ambroxol in different GBA1 mutation carriers
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the use of Ambroxol (B1667023) in studies involving GBA1 mutations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ambroxol in the context of GBA1 mutations?
A1: Ambroxol acts as a pharmacological chaperone for the β-glucocerebrosidase (GCase) enzyme, which is encoded by the GBA1 gene.[1] In individuals with GBA1 mutations, the GCase enzyme can misfold, leading to its retention in the endoplasmic reticulum (ER) and subsequent degradation, rather than trafficking to the lysosome where it functions.[2] Ambroxol binds to the misfolded GCase enzyme at the neutral pH of the ER, stabilizing its conformation.[2] This stabilization facilitates its proper transport to the acidic environment of the lysosome.[2] Inside the lysosome, the acidic pH causes Ambroxol to dissociate, allowing the now correctly-located GCase enzyme to perform its function of breaking down glucosylceramide.[1][2]
Q2: Does Ambroxol efficacy vary between different GBA1 mutations?
A2: Yes, the response to Ambroxol is highly dependent on the specific GBA1 mutation.[2][3] Some mutations, particularly those classified as 'mild' (e.g., N370S), may show a more robust response.[1][4] In contrast, cells with 'severe' mutations, such as L444P homozygosity, have shown variable or even no response in some in vitro studies.[3][4] The response can also be influenced by whether the mutation is in a homozygous or compound heterozygous state.[3] It is recommended to perform preclinical assessments on patient-derived cells to determine potential responsiveness before initiating broader studies.[2]
Q3: Ambroxol is an inhibitor of GCase activity. How does it lead to an overall increase in GCase function in cells?
A3: This is a critical point. Ambroxol exhibits pH-dependent, mixed-type inhibition of GCase, with maximal inhibition at the neutral pH of the endoplasmic reticulum and very little inhibition at the acidic pH of the lysosome.[2][4] This property is key to its chaperone activity. By binding and stabilizing the mutant GCase in the ER, it prevents its degradation and promotes successful trafficking to the lysosome. Once in the acidic lysosome, Ambroxol dissociates from the enzyme, leaving a greater quantity of functional GCase enzyme available, thus increasing overall cellular GCase activity despite its inhibitory action in the ER.[2][5]
Q4: Beyond chaperone activity, are there other cellular pathways affected by Ambroxol?
A4: Yes, studies suggest Ambroxol has broader effects on lysosomal health and cellular stress pathways. It has been shown to:
-
Increase levels of LIMP-2 and Saposin C: These are crucial proteins for GCase trafficking and function within the lysosome.[6]
-
Activate the TFEB transcription factor: TFEB is a master regulator of lysosomal biogenesis, and its activation can lead to the production of more lysosomes and lysosomal enzymes.[7][8]
-
Enhance autophagy: Ambroxol may facilitate the fusion of autophagosomes with lysosomes, improving the clearance of aggregated proteins like α-synuclein.[2]
-
Reduce Endoplasmic Reticulum (ER) and Oxidative Stress: By rescuing misfolded GCase from the ER, Ambroxol can alleviate ER stress. It has also been shown to reduce markers of oxidative stress in fibroblast cells from GBA1 mutation carriers.[2][7]
Q5: What is the evidence for Ambroxol crossing the blood-brain barrier (BBB)?
A5: Multiple studies have confirmed that Ambroxol crosses the BBB. A clinical trial in Parkinson's disease (PD) patients demonstrated that after 186 days of treatment, Ambroxol was detected in the cerebrospinal fluid (CSF) at concentrations approximately 11-20% of those in the blood serum.[9][10][11] Studies in non-human primates and mice also confirm its ability to penetrate the brain and increase GCase activity.[12][13]
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Suggested Solution(s) |
| High variability in GCase activity between replicates. | 1. Inconsistent cell density at the time of treatment or lysis.2. Pipetting errors during assay setup.3. Fluctuation in lysosomal pH affecting enzyme stability.4. Incomplete cell lysis. | 1. Ensure consistent cell seeding and confluency across all wells/plates.2. Use calibrated pipettes and reverse pipetting for viscous solutions.3. Maintain consistent buffer conditions. Ensure lysis buffer is at the correct pH.4. Optimize lysis protocol (e.g., sonication, freeze-thaw cycles) and confirm lysis visually under a microscope. |
| Increased GCase protein on Western blot, but no significant increase in GCase activity. | 1. The rescued GCase protein remains inactive or has very low specific activity.2. Assay conditions are not optimal (e.g., incorrect pH, substrate concentration).3. Presence of inhibitors in the cell lysate.4. The specific mutation (e.g., L444P/L444P) is non-responsive to Ambroxol chaperoning.[4] | 1. This may be a true negative result for the specific mutation being tested.2. Validate the GCase activity assay with a positive control (recombinant GCase) and optimize substrate (e.g., 4-MUG) concentration and pH.3. Perform a lysate mixing study to test for inhibitory substances.4. Test a different cell line with a known responsive mutation (e.g., N370S) as a positive control. |
| Difficulty culturing primary fibroblasts from patient samples. | 1. Microbial contamination.2. Slow growth rate of primary cells.3. Senescence of the cell line after multiple passages. | 1. Include penicillin/streptomycin and an antimycotic in the initial culture medium. Perform rigorous aseptic technique.2. Use appropriate growth factors and be patient; primary cells may take longer to establish.3. Use cells at the lowest possible passage number for experiments. Expand and freeze down a large stock of early-passage cells. |
| Conflicting results with published literature. | 1. Differences in Ambroxol dosage, formulation, or treatment duration.2. Differences in the specific cell model (e.g., fibroblasts vs. iPSC-derived neurons).3. Genetic background of the cell lines or patients.4. Variations in experimental protocols (e.g., lysis buffers, assay kits). | 1. Carefully match the experimental conditions to the cited literature. Note that in vitro doses may not directly translate to clinical doses.2. Acknowledge that different cell types may have different metabolic and protein quality control pathways.3. The presence of other genetic modifiers could influence the outcome.4. Standardize all protocols within the lab and compare them closely with the methods sections of relevant publications. |
Quantitative Data Summary
Table 1: Summary of Clinical Trial Data for Ambroxol in Parkinson's Disease (PD)
| Study / Trial | Participants | GBA1 Status | Dosage | Duration | Key Biomarker Findings | Clinical Outcome |
| AiM-PD (Mullin et al., 2020) [9][14][15] | 17 PD Patients | 8 with GBA1 mutations, 9 without | Escalating dose up to 1.26 g/day | 186 days | CSF Ambroxol: Increased by 156 ng/mL.CSF GCase Protein: Increased by 35%.CSF α-synuclein: Increased by 13%.CSF GCase Activity: Decreased by 19%. | MDS-UPDRS Part 3 (Motor): Improved by 6.8 points.[9][14] The study was open-label and not designed to assess clinical efficacy.[13] |
| Canadian PDD Trial (2025) [16][17] | 55 PDD Patients | Some with GBA1 risk variants | Low dose (525 mg/day) or High dose (1050 mg/day) | 52 weeks | Plasma GFAP: Smaller increase in the Ambroxol group.Potential stabilization in GBA1 carriers. | No significant improvement in primary cognitive outcomes (ADAS-Cog-13, CGIC).[17] |
| Istaiti et al., 2021 (Observational) [2] | 41 GD & nGD Patients | Various mutations (including L444P) | 75–1,485 mg/day | Variable | Not systematically reported. | 25 of 41 patients showed clinical benefits (stable/improved neurological status, reduced fatigue).[1][2] |
Note: The observed decrease in CSF GCase activity in the AiM-PD study is thought to be due to the inhibitory effect of Ambroxol present in the cell-free CSF during the assay itself, while cellular GCase activity is expected to increase.[18]
Table 2: Summary of Preclinical (In Vitro & In Vivo) Data
| Model System | GBA1 Mutation | Ambroxol Effect on GCase Activity | Ambroxol Effect on GCase Protein | Other Key Findings | Reference |
| PD Patient Fibroblasts | Heterozygous mutations | Corrected GCase activity deficit | Increased | Increased LIMP-2 and Saposin C levels. | [6] |
| Human Cholinergic Neurons | N370S (heterozygous) | Increased by 55% | Increased by 50% | Reduced levels of tau and α-synuclein. | [19] |
| Human Dopaminergic Neurons | N370S (heterozygous) | Significantly increased | Increased | - | [5] |
| Transgenic Mice | L444P (heterozygous) | Increased brain GCase activity | Not reported | - | [8] |
| Transgenic Mice | Overexpressing human α-synuclein | Increased brain GCase activity | Not reported | Decreased α-synuclein and phosphorylated α-synuclein levels. | [8] |
| Non-human Primates (WT) | Wild-Type | Increased brain GCase activity (~20%) | Not reported | Demonstrated BBB penetration and target engagement. | [12][13] |
Key Experimental Protocols
GCase Enzyme Activity Assay in Cultured Cells
This protocol is a generalized method based on the use of a fluorogenic substrate.
-
Principle: The GCase enzyme cleaves the non-fluorescent substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) to produce the highly fluorescent 4-methylumbelliferone (B1674119) (4-MU). The rate of fluorescence increase is proportional to GCase activity.
-
Materials:
-
Cultured cells (e.g., fibroblasts, iPSC-derived neurons).
-
Lysis Buffer: 0.25% Sodium Taurocholate, 0.25% Triton X-100 in citrate/phosphate buffer, pH 5.4.
-
Substrate Solution: 4-MUG in citrate/phosphate buffer.
-
Stop Solution: 0.5 M NaOH-Glycine buffer, pH 10.4.
-
Bradford or BCA Protein Assay Kit.
-
Fluorometer (Excitation: 365 nm, Emission: 445 nm).
-
-
Procedure:
-
Cell Lysis: After Ambroxol treatment, wash cells with cold PBS. Add ice-cold Lysis Buffer and incubate on ice. Scrape cells and collect the lysate.
-
Homogenization: Briefly sonicate the lysate on ice to ensure complete homogenization.
-
Protein Quantification: Determine the total protein concentration of the lysate using a Bradford or BCA assay.
-
Enzyme Reaction: In a 96-well black plate, add a standardized amount of protein lysate (e.g., 10-20 µg) to each well.
-
Initiate Reaction: Add the 4-MUG Substrate Solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Stop Reaction: Add the Stop Solution to each well.
-
Fluorescence Reading: Read the fluorescence on a plate reader.
-
Calculation: Calculate GCase activity as pmol of 4-MU generated per hour per mg of protein. A 4-MU standard curve should be run in parallel for accurate quantification.
-
Western Blotting for GCase and Related Proteins
-
Principle: Standard Western blotting to quantify the relative abundance of specific proteins in cell lysates.
-
Procedure:
-
Lysate Preparation: Prepare cell lysates as described above (RIPA buffer can also be used). Determine protein concentration.
-
SDS-PAGE: Denature an equal amount of protein for each sample (e.g., 20-30 µg) in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Anti-GCase (GBA1)
-
Anti-LIMP-2 (SCARB2)
-
Anti-Saposin C
-
Anti-TFEB
-
Anti-α-synuclein
-
Anti-β-Actin or Anti-GAPDH (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the signal using a digital imager or X-ray film.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the protein of interest to the loading control.
-
Visual Guides and Pathways
Caption: Ambroxol's chaperone mechanism for mutant GCase.
Caption: Workflow for in vitro testing of Ambroxol.
Caption: Expected Ambroxol efficacy based on GBA1 mutation type.
References
- 1. cureparkinsons.org.uk [cureparkinsons.org.uk]
- 2. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 3. Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ambroxol-induced rescue of defective glucocerebrosidase is associated with increased LIMP-2 and saposin C levels in GBA1 mutant Parkinson's disease cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. neurologyopen.bmj.com [neurologyopen.bmj.com]
- 11. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral ambroxol increases brain glucocerebrosidase activity in a nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceofparkinsons.com [scienceofparkinsons.com]
- 14. neurologylive.com [neurologylive.com]
- 15. Ambroxol for the Treatment of Patients With Parkinson Disease With and Without Glucocerebrosidase Gene Mutations: A Nonrandomized, Noncontrolled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Trial Results: Ambroxol Safe in PDD, But No Clear Evidence of Benefit - Lewy Body Dementia Association [lbda.org]
- 17. Ambroxol Shows Target Engagement but No Cognitive Benefit in Individuals with Parkinson Disease Dementia - - Practical Neurology [practicalneurology.com]
- 18. Encouraging results from the open label trial of Ambroxol – Parkinson's Movement [parkinsonsmovement.com]
- 19. academic.oup.com [academic.oup.com]
Technical Support Center: Minimizing Adverse Effects of High-Dose Ambroxol Hydrochloride in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-dose Ambroxol (B1667023) hydrochloride in preclinical studies. The information is designed to help anticipate and mitigate potential adverse effects, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known acute toxicities of Ambroxol hydrochloride in preclinical models?
A1: this compound generally exhibits low acute toxicity in animal models. The median lethal dose (LD50) is quite high, indicating a wide safety margin for acute administration. Signs of acute toxicity at very high doses (approaching grams per kilogram of body weight) include accelerated breathing, ataxia, and convulsions.[1]
Q2: What is a safe starting dose for a repeated-dose (e.g., 28-day or 90-day) oral study in rats?
A2: Based on available data, a 28-day repeated oral administration of 500 mg/kg of this compound did not cause any toxic effects in rats.[2] In a 90-day oral toxicology study in rats, the No-Observed-Adverse-Effect Level (NOAEL) was determined to be 30 mg/kg/day.[3] Therefore, for chronic studies, starting with doses at or below the 30 mg/kg/day NOAEL is a conservative approach. Higher doses may be used, but careful monitoring for adverse effects is recommended.
Q3: What are the most common adverse effects observed with high-dose Ambroxol in preclinical studies?
A3: The most frequently reported adverse effects are mild and often transient. In animal studies, very high doses might lead to gastrointestinal issues.[4] In a study where mice received increasing concentrations of Ambroxol in their drinking water for a week, no serious adverse effects were observed.[5] At very high inhaled concentrations, signs of inflammation in the respiratory organs have been noted in toxicological assessments.
Q4: Can high-dose this compound cause cytotoxicity in my in vitro experiments?
A4: While Ambroxol is generally considered safe, like any compound, it can exhibit cytotoxicity at high concentrations in vitro. The cytotoxic concentration can vary significantly depending on the cell line and experimental conditions. It is crucial to determine the cytotoxic threshold of Ambroxol in your specific cell model by performing a dose-response curve using a cell viability assay, such as the MTT assay.
Q5: What are the potential anti-inflammatory and antioxidant benefits of Ambroxol that might counteract toxicity?
A5: Ambroxol has demonstrated significant anti-inflammatory and antioxidant properties. It can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[1] It also exhibits antioxidant effects by scavenging free radicals and reducing lipid peroxidation. These properties may help mitigate inflammatory and oxidative stress-related adverse effects that could be induced by the experimental model or the compound at very high doses.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Low Viability in an In Vitro Assay
Possible Cause:
-
Concentration Exceeds Cytotoxic Threshold: The concentration of this compound used may be too high for the specific cell line.
-
Solvent Toxicity: The solvent used to dissolve Ambroxol (e.g., DMSO) may be at a toxic concentration.
-
Contamination: The cell culture may be contaminated.
Troubleshooting Steps:
-
Perform a Dose-Response Curve:
-
Plate your cells and treat them with a wide range of Ambroxol concentrations (e.g., from low micromolar to millimolar).
-
Use an MTT assay or a similar cell viability assay to determine the IC50 (half-maximal inhibitory concentration) and the concentration at which viability drops significantly.
-
Select a working concentration for your experiments that is well below the cytotoxic threshold.
-
-
Conduct a Solvent Control:
-
Treat cells with the highest concentration of the solvent used in your experiments to ensure it is not causing the observed toxicity.
-
-
Check for Contamination:
-
Visually inspect cell cultures for any signs of bacterial or fungal contamination.
-
Perform a mycoplasma test if contamination is suspected.
-
Issue 2: Signs of Inflammation in an In Vivo Model (e.g., increased inflammatory markers, tissue swelling)
Possible Cause:
-
High Local Concentration: The route of administration (e.g., inhalation, intraperitoneal injection) may lead to a high local concentration, causing an inflammatory response.
-
Underlying Pro-inflammatory Condition: The experimental model itself (e.g., a disease model) may have an inflammatory component that is being exacerbated.
Troubleshooting Steps:
-
Measure Inflammatory Markers:
-
Collect blood or tissue samples and perform an ELISA to quantify levels of key pro-inflammatory cytokines like TNF-α and IL-6.
-
Compare the levels in Ambroxol-treated animals to both vehicle-treated and healthy control animals.
-
-
Perform Histopathological Analysis:
-
Collect relevant organs (e.g., lungs, liver, kidneys) and perform a histopathological examination to look for signs of inflammation, such as immune cell infiltration.
-
-
Adjust Dosing Regimen:
-
Consider reducing the dose or changing the route of administration to achieve a more systemic and less locally concentrated exposure.
-
If using oral administration, ensure the formulation is well-tolerated and does not cause gastrointestinal irritation.
-
Issue 3: Observing Signs of Oxidative Stress in Tissues or Cells
Possible Cause:
-
Off-Target Effects at High Doses: Extremely high concentrations of any compound can sometimes lead to off-target effects that disrupt cellular redox balance.
-
Metabolic Stress: High doses of Ambroxol may induce metabolic stress in cells, leading to the production of reactive oxygen species (ROS).
Troubleshooting Steps:
-
Measure Oxidative Stress Markers:
-
Prepare tissue homogenates or cell lysates.
-
Perform assays to measure the activity of antioxidant enzymes like Superoxide (B77818) Dismutase (SOD).
-
Measure the levels of lipid peroxidation products, such as Malondialdehyde (MDA).
-
-
Correlate with Dose:
-
Assess if the markers of oxidative stress correlate with the administered dose of Ambroxol.
-
-
Consider Co-administration of Antioxidants:
-
In mechanistic studies, co-administration of a known antioxidant (e.g., N-acetylcysteine) can help determine if the observed effects are mediated by oxidative stress.
-
Quantitative Data Summary
Table 1: Acute Toxicity of this compound in Rodents
| Species | Route of Administration | LD50 Value | Reference |
| Rat | Oral | ~10 g/kg | [1] |
| Mouse | Oral | ~3 g/kg | [1] |
| Rabbit | Oral | ~3 g/kg | [1] |
Table 2: Repeated-Dose Toxicity of this compound in Rats
| Study Duration | Route of Administration | Dose | Observation | Reference |
| 28 Days | Oral | 500 mg/kg/day | No toxic effects observed | [2] |
| 90 Days | Oral | 30 mg/kg/day | No-Observed-Adverse-Effect Level (NOAEL) | [3] |
Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound and appropriate vehicle controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
ELISA for TNF-α in Serum or Tissue Homogenate
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of TNF-α. An antibody specific for TNF-α is pre-coated onto a microplate. Samples and standards are added, and any TNF-α present binds to the antibody. A second, enzyme-linked antibody specific for TNF-α is then added, followed by a substrate that produces a colorimetric signal proportional to the amount of bound TNF-α.
Methodology:
-
Sample Preparation: Collect blood and process to obtain serum, or homogenize tissue samples in an appropriate lysis buffer containing protease inhibitors. Centrifuge to clarify the lysate.
-
Assay Procedure (based on a typical commercial kit):
-
Add standards and samples to the wells of the pre-coated plate and incubate.
-
Wash the plate to remove unbound substances.
-
Add the detection antibody (biotin-conjugated) and incubate.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark for color development.
-
Add a stop solution to terminate the reaction.
-
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of TNF-α in the samples.
Measurement of Oxidative Stress Markers (SOD and MDA)
Principle:
-
Superoxide Dismutase (SOD) Activity: SOD activity is often measured indirectly by its ability to inhibit the reduction of a chromogen (like nitroblue tetrazolium, NBT) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.
-
Malondialdehyde (MDA) Assay: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.
Methodology:
-
Sample Preparation: Prepare tissue homogenates in a suitable buffer on ice. Centrifuge to obtain the supernatant for the assays.
-
SOD Assay:
-
Add the sample supernatant to a reaction mixture containing the necessary reagents (xanthine, NBT, etc.).
-
Initiate the reaction by adding xanthine oxidase.
-
Monitor the change in absorbance at a specific wavelength (e.g., 560 nm) over time.
-
Calculate SOD activity based on the degree of inhibition of the reaction compared to a control without the sample.
-
-
MDA Assay:
-
Add TBA reagent and an acid (e.g., trichloroacetic acid) to the sample supernatant.
-
Incubate at high temperature (e.g., 95°C) for a set time (e.g., 60 minutes).
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the MDA concentration using a standard curve prepared with an MDA standard (e.g., 1,1,3,3-tetraethoxypropane).
-
Visualizations
Caption: Workflow for preclinical toxicity assessment of high-dose Ambroxol.
Caption: Protective signaling pathways modulated by high-dose Ambroxol.
Caption: Logical troubleshooting guide for adverse effects.
References
- 1. zywiebio.com [zywiebio.com]
- 2. Suppressive effects of the expectorant drug this compound on quartz-induced lung inflammation in F344 rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. The chaperone activity and toxicity of ambroxol on Gaucher cells and normal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of Ambroxol hydrochloride treatment protocols for chronic neurodegenerative models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ambroxol hydrochloride in chronic neurodegenerative models.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound in neurodegenerative models?
This compound acts as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase).[1][2] Mutations in the GBA1 gene, which encodes GCase, are a significant genetic risk factor for Parkinson's disease and other synucleinopathies.[2][3] Ambroxol is thought to bind to GCase, stabilizing the enzyme and facilitating its proper folding and trafficking to the lysosome.[1] This enhances GCase activity, leading to improved lysosomal function and clearance of misfolded proteins, most notably α-synuclein, which is a hallmark of Parkinson's disease.[2][4][5] Additionally, Ambroxol has demonstrated anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.[6]
2. What are the typical dosage ranges for this compound in preclinical and clinical studies?
Significantly higher doses of Ambroxol are required for neurological applications compared to its use as a mucolytic. In animal models, dosages can vary. For instance, in mouse models of Parkinson's disease, a 4mM concentration of Ambroxol in drinking water has been used.[3] In a mouse model of Amyotrophic Lateral Sclerosis (ALS), presymptomatic administration was also delivered via drinking water.[7][8] Clinical trials have used escalating daily oral doses, reaching up to 1.26 g per day in Parkinson's disease patients.[5] A phase 2 trial for Parkinson's disease dementia used low doses of 525 mg/day and high doses of 1050 mg/day.[9] It is crucial to note that doses effective in non-human primates, such as 100 mg/day, showed increased GCase activity, while lower doses of 22.5 mg/day did not.[10][11]
3. What are the expected outcomes of successful this compound treatment in an experimental setting?
Successful treatment with this compound in relevant neurodegenerative models is expected to yield the following outcomes:
-
Biochemical Changes: Increased GCase activity in brain tissue and cerebrospinal fluid (CSF).[3][12] A reduction in the levels of total and phosphorylated α-synuclein has also been observed.[3][13]
-
Cellular Effects: Enhanced lysosomal function and improved clearance of protein aggregates.[14]
-
Phenotypic Improvements: In animal models, this can manifest as delayed disease onset, improved motor function, protection of neuromuscular junctions, and extended survival.[7][8][15][16] In clinical trials, some studies have suggested improvements in motor symptoms.[12]
4. Is this compound effective in neurodegenerative models without GBA1 mutations?
Evidence suggests that Ambroxol may also be effective in models without GBA1 mutations. Ambroxol has been shown to increase the activity of wild-type GCase.[3] Clinical trial results have indicated that both patients with and without GBA1 mutations showed increased GCase levels in the CSF and some improvement in motor scores following Ambroxol treatment.[12] The neuroprotective effects of Ambroxol may also be attributed to its anti-inflammatory and antioxidant properties, which are beneficial regardless of GBA1 mutation status.
5. What is the safety profile of high-dose this compound?
In clinical trials, high-dose Ambroxol has been found to be generally safe and well-tolerated.[12][17] The most commonly reported side effects are mild to moderate gastrointestinal issues.[17] No serious adverse events were reported in a phase 2 trial for Parkinson's disease.[12]
Troubleshooting Guides
Issue: Poor Solubility or Precipitation of this compound in Solution
-
Question: I am having trouble dissolving this compound in water for my in vivo study, and I'm observing precipitation. What can I do?
-
Answer: this compound is sparingly soluble in water. To improve solubility for oral administration in animal models, it is often dissolved directly in the drinking water, which is then provided ad libitum.[7][8] For cell culture experiments, preparing a stock solution in a suitable solvent like DMSO and then diluting it to the final concentration in the culture medium is a common practice. Ensure the final DMSO concentration is non-toxic to your cells. For oral solutions, the use of co-solvents like glycerin and propylene (B89431) glycol can also enhance stability and prevent precipitation.[18][19]
Issue: Inconsistent or No Increase in GCase Activity
-
Question: I am not observing a significant increase in GCase activity in my experimental model after Ambroxol treatment. What could be the issue?
-
Answer: Several factors could contribute to this:
-
Insufficient Dosage: High doses of Ambroxol are necessary to achieve a therapeutic effect in the central nervous system.[10][11] Review the literature for dose-response studies in your specific model and consider if your dosage needs to be optimized.[3]
-
Route of Administration and Bioavailability: Ensure the chosen route of administration allows for sufficient bioavailability in the target tissue. For in vivo studies, oral administration in drinking water has been shown to be effective.[3][7][8]
-
Assay Sensitivity: Verify the sensitivity and accuracy of your GCase activity assay. The fluorometric assay using 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) as a substrate is a standard method.[20] Ensure proper homogenization of tissue and use of appropriate buffers.
-
Treatment Duration: The effects of Ambroxol on GCase activity may not be immediate. Ensure your treatment duration is sufficient based on previous studies. For example, in mice, treatment for 12 consecutive days has shown positive results.[3]
-
Issue: High Variability in Experimental Results
-
Question: I am observing high variability in my results between different animals/cell culture wells treated with Ambroxol. How can I reduce this?
-
Answer: High variability can stem from several sources:
-
Inconsistent Drug Intake (In Vivo): When administering Ambroxol in drinking water, monitor the water consumption of individual animals to ensure consistent dosing.
-
Preparation of Treatment Solution: Prepare fresh solutions of Ambroxol for each experiment, as it can degrade under certain conditions (e.g., alkaline pH, oxidative stress).[21][22]
-
Biological Variation: In studies involving sporadic (non-genetic) models of neurodegeneration, the underlying pathology can be more heterogeneous, leading to varied responses. For GBA1-mutant models, ensure consistent genetic backgrounds.
-
Assay Performance: Minimize technical variability in your assays by using consistent protocols, reagents, and equipment. Running samples in triplicate can help identify and mitigate outliers.[23]
-
Issue: Unexpected Cellular Toxicity in In Vitro Models
-
Question: I am observing increased cell death in my neuronal cell culture after treatment with Ambroxol. Is this expected?
-
Answer: While generally considered safe, high concentrations of any compound can induce toxicity. A study on primary cortical neurons showed that 60µM of Ambroxol increased cell death, while 10µM and 30µM did not. It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type. Also, ensure that the solvent used to dissolve Ambroxol (e.g., DMSO) is at a final concentration that is not toxic to the cells.
Data Presentation
Table 1: Summary of this compound Effects in Preclinical Models
| Model System | Dosage | Administration Route | Duration | Key Quantitative Outcomes | Reference |
| Wild-type mice | 4mM in drinking water | Oral | 12 days | Increased GCase activity in brainstem, midbrain, cortex, and striatum. | [3] |
| L444P/+ GBA1 mutant mice | 4mM in drinking water | Oral | 12 days | Significant increase in GCase activity in brainstem, midbrain, cortex, and striatum. | [3] |
| α-synuclein overexpressing mice | 4mM in drinking water | Oral | 12 days | ~20% reduction in α-synuclein protein levels in brainstem, midbrain, and cortex. | [3] |
| SOD1G86R ALS mice | Not specified (in drinking water) | Oral | Presymptomatic | Delayed onset of muscle strength loss (p < 0.05). | [7][24] |
| SOD1G86R ALS mice | Not specified (in drinking water) | Oral | At disease onset | Delayed motor function decline and extended overall survival. | [7][8][24] |
| HT-22 cells (Aβ and α-synuclein-induced toxicity) | 20 µM | In vitro | Not specified | Increased cell viability to ~72% from 51%. | [25] |
Table 2: Summary of this compound Effects in Clinical Trials for Parkinson's Disease (PD)
| Trial Phase | Patient Population | Dosage | Duration | Key Quantitative Outcomes | Reference |
| Phase 2 (AiM-PD) | PD patients (with and without GBA mutations) | Escalating up to 1.26 g/day | 6 months | 35% increase in GCase levels in CSF. 6.8-point improvement in UPDRS part 3 score. | [12] |
| Phase 2 | Parkinson's Disease Dementia (PDD) | 525 mg/day (low dose), 1050 mg/day (high dose) | 1 year | Safe and well-tolerated. No clear evidence of cognitive benefit in the overall group. Some intriguing improvements in cognition and neuropsychiatric symptoms in patients with GBA1 variants. | [9][17][26] |
Experimental Protocols
1. Glucocerebrosidase (GCase) Activity Assay in Brain Tissue
This protocol is adapted from standard fluorometric assays.[1][20][27][28]
-
Materials:
-
Brain tissue homogenates
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 750 mM NaCl, 5 mM EDTA, 10% Triton X-100)
-
Assay buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.6, with 0.25% sodium taurocholate and 0.1% Triton X-100)
-
Substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
Stop solution (e.g., 0.1 M glycine-NaOH, pH 10.7)
-
BCA Protein Assay Kit
-
Fluorometer (365 nm excitation, 445 nm emission)
-
-
Procedure:
-
Homogenize fresh or frozen brain tissue samples in ice-cold lysis buffer.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Dilute the samples to a standardized protein concentration with the assay buffer.
-
Add the diluted sample to a 96-well plate.
-
Add the 4-MUG substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence on a fluorometer.
-
Calculate GCase activity based on a standard curve of the fluorescent product (4-methylumbelliferone) and normalize to the protein concentration.
-
2. Alpha-Synuclein Quantification by ELISA
This protocol is a general guideline for a sandwich ELISA.[29][30][31][32][33]
-
Materials:
-
Brain tissue lysates or CSF samples
-
ELISA plate pre-coated with a capture antibody specific for α-synuclein
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M phosphoric acid)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Recombinant α-synuclein standard
-
Plate reader
-
-
Procedure:
-
Prepare standards and samples at appropriate dilutions.
-
Add standards and samples to the wells of the pre-coated ELISA plate.
-
Incubate for a specified time (e.g., 1-2 hours) at 37°C or room temperature.
-
Wash the plate multiple times with wash buffer.
-
Add the biotinylated detection antibody to each well and incubate.
-
Wash the plate again.
-
Add the Streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate thoroughly.
-
Add the TMB substrate and incubate in the dark until a color change is observed.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the α-synuclein concentration in the samples based on the standard curve.
-
Mandatory Visualizations
Caption: Ambroxol's Mechanism of Action on the GCase-α-synuclein Pathway.
Caption: General Experimental Workflow for Ambroxol Treatment Studies.
Caption: Troubleshooting Decision Tree for Ambroxol Experiments.
References
- 1. GCase activity in mouse brain samples [protocols.io]
- 2. scienceofparkinsons.com [scienceofparkinsons.com]
- 3. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Ambroxol as a disease-modifying treatment to reduce the risk of cognitive impairment in GBA-associated Parkinson’s disease: a multicentre, randomised, double-blind, placebo-controlled, phase II trial. The AMBITIOUS study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjpls.org [wjpls.org]
- 7. This compound Improves Motor Functions and Extends Survival in a Mouse Model of Familial Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Improves Motor Functions and Extends Survival in a Mouse Model of Familial Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ambroxol as a Treatment for Parkinson Disease Dementia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Association Between Ambroxol at the Usual Dose and the Risk of Parkinson’s Disease in Chronic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ambroxol in Parkinson's: results of phase 2 trial published - Cure Parkinson's [cureparkinsons.org.uk]
- 13. Ambroxol reverses tau and α-synuclein accumulation in a cholinergic N370S GBA1 mutation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protective Effects of Ambroxol on Aβ and α-Synuclein-Induced Neurotoxicity Through Glucocerebrosidase Activation in HT-22 Hippocampal Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Improves Motor Functions and Extends Survival in a Mouse Model of Familial Amyotrophic Lateral Sclerosis | Semantic Scholar [semanticscholar.org]
- 16. Frontiers | this compound Improves Motor Functions and Extends Survival in a Mouse Model of Familial Amyotrophic Lateral Sclerosis [frontiersin.org]
- 17. Trial Results: Ambroxol Safe in PDD, But No Clear Evidence of Benefit - Lewy Body Dementia Association [lbda.org]
- 18. CN101352417A - this compound oral solution and preparation method thereof - Google Patents [patents.google.com]
- 19. This compound oral solution and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 20. protocols.io [protocols.io]
- 21. rjptonline.org [rjptonline.org]
- 22. researchgate.net [researchgate.net]
- 23. Characterization of Brain Lysosomal Activities in GBA-Related and Sporadic Parkinson’s Disease and Dementia with Lewy Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. vjneurology.com [vjneurology.com]
- 27. GCase activity assay [bio-protocol.org]
- 28. mouseion.jax.org [mouseion.jax.org]
- 29. ELISA method to detect α-synuclein oligomers in cell and animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 30. cloud-clone.com [cloud-clone.com]
- 31. protocols.io [protocols.io]
- 32. sigmaaldrich.com [sigmaaldrich.com]
- 33. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Neuroprotective Effects of Ambroxol Hydrochloride In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ambroxol hydrochloride, a well-established mucolytic agent, is gaining significant attention for its neuroprotective properties, with a growing body of in vivo research suggesting its therapeutic potential across a range of neurodegenerative disorders. This guide provides a comprehensive comparison of the performance of this compound against placebo/vehicle controls in various animal models of neurological disease, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound in Neurodegenerative Disease Models
The neuroprotective effects of this compound have been evaluated in preclinical in vivo models of ischemic stroke, Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). The following tables summarize the key quantitative findings from these studies, comparing the outcomes in Ambroxol-treated groups to their respective vehicle or placebo-treated counterparts.
Table 1: Neuroprotective Effects of Ambroxol in an Ischemic Stroke Model
| Parameter | Animal Model | Treatment Group | Control Group (Vehicle) | Outcome | Reference |
| Infarct Volume | Mice (dMCAO) | Ambroxol (70 mg/kg) | Vehicle | Marked reduction in infarct volume at day 7 | [1][2] |
| Infarct Volume | Mice (dMCAO) | Ambroxol (100 mg/kg) | Vehicle | Marked reduction in infarct volume at day 7 | [1][2] |
| Striatal Stroke Volume | Rat (MCAO) | Ambroxol (90 mg/kg/day for 1 week) | Control | Significantly decreased at 24h, 72h, and 1 week post-stroke | [3] |
| Edema | Rat (MCAO) | Ambroxol (90 mg/kg/day for 1 week) | Control | Significantly decreased at 24h, 72h, and 1 week post-stroke | [3] |
| Liquefactive Stroke Tissue | Rat (MCAO) | Ambroxol (90 mg/kg/day for 1 week) | Control | Significantly reduced at 1 month post-stroke | [3] |
Table 2: Neuroprotective Effects of Ambroxol in a Neuroinflammation Model (LPS-induced)
| Parameter | Animal Model | Treatment Group | Control Group (LPS only) | Outcome | Reference |
| TNF-α Levels | Mice | Ambroxol (30 mg/kg/day for 14 days) | LPS | Remarkable decrease | [4] |
| IL-1β Levels | Mice | Ambroxol (30 mg/kg/day for 14 days) | LPS | Remarkable decrease | [4] |
| Nrf-2 Expression | Mice | Ambroxol (30 mg/kg/day for 14 days) | LPS | Upregulated | [4] |
| HO-1 Expression | Mice | Ambroxol (30 mg/kg/day for 14 days) | LPS | Upregulated | [4] |
| Lipid Peroxidation (TBARS) | Mice | Ambroxol (70 mg/kg ip for 3 days) | LPS | 3.3-fold lower in lung, 1.7-fold lower in heart | [5] |
Table 3: Neuroprotective Effects of Ambroxol in an Alzheimer's Disease Model (Scopolamine-induced)
| Parameter | Animal Model | Treatment Group | Control Group (Scopolamine only) | Outcome | Reference |
| Reactive Oxygen Species (ROS) | Mice | Ambroxol | Scopolamine (B1681570) | Significantly attenuated levels in cortex and hippocampus | [6][7][8] |
| Lipid Peroxidation (LPO) | Mice | Ambroxol | Scopolamine | Significantly attenuated levels in cortex and hippocampus | [6][7][8] |
| p-JNK Expression | Mice | Ambroxol | Scopolamine | Effectively attenuated elevated production | [6][7] |
| Iba-1 Expression | Mice | Ambroxol | Scopolamine | Effectively reduced levels | [6] |
| GFAP Expression | Mice | Ambroxol | Scopolamine | Effectively reduced levels | [6] |
| p-NF-κB (p-p65) Expression | Mice | Ambroxol | Scopolamine | Significantly attenuated elevated expression | [6] |
Table 4: Neuroprotective Effects of Ambroxol in a Parkinson's Disease Model
| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference |
| GCase Activity in Brain | Mice (Wild-type & L444P mutant) | Ambroxol (oral, 12 days) | Untreated | Increased | [9][10] |
| α-synuclein Levels in Brain | Mice (human α-synuclein overexpression) | Ambroxol (oral, 12 days) | Untreated | Decreased | [9][10] |
| Phosphorylated α-synuclein Levels in Brain | Mice (human α-synuclein overexpression) | Ambroxol (oral, 12 days) | Untreated | Decreased | [9][10] |
Table 5: Neuroprotective Effects of Ambroxol in an ALS Model
| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference |
| Disease Onset | SOD1G86R mice | Ambroxol (presymptomatic administration in drinking water) | Untreated | Delayed | [11][12] |
| Motor Function Decline | SOD1G86R mice | Ambroxol (administration at disease onset) | Untreated | Delayed | [11][12] |
| Overall Survival | SOD1G86R mice | Ambroxol (administration at disease onset) | Untreated | Extended | [11][12] |
Experimental Protocols
This section provides a synthesized overview of the methodologies employed in the cited in vivo studies.
Animal Models and Drug Administration
-
Ischemic Stroke Model (Distal Middle Cerebral Artery Occlusion - dMCAO):
-
Neuroinflammation Model (Lipopolysaccharide - LPS):
-
Alzheimer's Disease Model (Scopolamine-induced):
-
Mice are administered scopolamine to induce cognitive deficits and Alzheimer's-like pathology.
-
This compound is co-treated with scopolamine.
-
-
Parkinson's Disease Model (α-synuclein overexpression):
-
ALS Model (SOD1G86R):
Behavioral Assessments
-
Morris Water Maze (for learning and memory):
-
A circular pool is filled with opaque water, and a hidden platform is placed in one quadrant.
-
Mice are trained over several days to find the hidden platform from different starting positions.
-
Parameters measured include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (platform removed).
-
-
Y-Maze (for spatial working memory):
-
A three-arm maze is used.
-
Mice are allowed to freely explore the maze for a set period.
-
The sequence of arm entries is recorded to calculate the percentage of spontaneous alternations, a measure of spatial working memory.
-
Biochemical and Histological Analyses
-
Western Blotting:
-
Brain tissue (e.g., cortex, hippocampus) is homogenized and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against target proteins (e.g., TNF-α, IL-1β, Nrf-2, HO-1, p-JNK, Iba-1, GFAP, α-synuclein).
-
A secondary antibody conjugated to an enzyme is used for detection, and bands are visualized and quantified.
-
-
Immunohistochemistry/Immunofluorescence:
-
Animals are perfused, and brain tissue is collected and sectioned.
-
Brain sections are incubated with primary antibodies against markers of interest.
-
A fluorescently labeled secondary antibody is used for visualization under a microscope.
-
This technique is used to visualize the localization and expression of proteins within the brain tissue.
-
-
TTC Staining (for infarct volume):
-
Lipid Peroxidation Assay (TBARS):
-
Tissue homogenates are reacted with thiobarbituric acid (TBA).
-
The resulting colored product is measured spectrophotometrically to quantify the levels of thiobarbituric acid reactive substances (TBARS), an indicator of lipid peroxidation.[5]
-
Visualizing Experimental and Molecular Pathways
To further elucidate the experimental processes and the underlying molecular mechanisms of Ambroxol's neuroprotective action, the following diagrams are provided.
Caption: General experimental workflow for in vivo validation.
Caption: Key neuroprotective signaling pathways of Ambroxol.
References
- 1. Ambroxol Upregulates Glucocerebrosidase Expression to Promote Neural Stem Cells Differentiation Into Neurons Through Wnt/β-Catenin Pathway After Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ambroxol attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ambroxol inhibits endotoxin-induced lipid peroxidation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ambroxol confers neuroprotection against scopolamine-induced Alzheimer’s-like pathology by modulating oxidative stress, neuroinflammation, and cognitive deficits via Nrf-2/JNK/GSK-3β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ambroxol confers neuroprotection against scopolamine-induced Alzheimer's-like pathology by modulating oxidative stress, neuroinflammation, and cognitive deficits via Nrf-2/JNK/GSK-3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ambroxol as a novel disease-modifying treatment for Parkinson’s disease dementia: protocol for a single-centre, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ambroxol effects in glucocerebrosidase and α-synuclein transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Improves Motor Functions and Extends Survival in a Mouse Model of Familial Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Improves Motor Functions and Extends Survival in a Mouse Model of Familial Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ambroxol Hydrochloride and Bromhexine on Mucociliary Clearance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ambroxol (B1667023) hydrochloride and its parent compound, Bromhexine (B1221334), focusing on their respective impacts on mucociliary clearance. The analysis is supported by a review of available experimental data, detailed methodologies of key assessment techniques, and visualizations of molecular and procedural pathways.
Introduction
Ambroxol and Bromhexine are widely utilized mucoactive agents that play a crucial role in the management of respiratory diseases characterized by abnormal or excessive mucus production.[1][2] Mucociliary clearance is a primary defense mechanism of the respiratory tract, responsible for trapping and removing inhaled particulates and pathogens.[3] Both drugs aim to enhance this mechanism, albeit through related but distinct pharmacological profiles. Bromhexine, a synthetic derivative of the vasicine (B45323) alkaloid, acts as a prodrug, with Ambroxol being its primary active metabolite.[2] This guide dissects the available evidence to compare their efficacy and mechanisms of action.
Comparative Analysis of Mechanisms of Action
Ambroxol and Bromhexine share a fundamental goal of improving mucus clearance, but their mechanisms exhibit notable differences.
Bromhexine primarily functions as a mucolytic and secretagogue. Its main actions include:
-
Mucolytic Action : It depolymerizes mucopolysaccharide fibers within the mucus, reducing its viscosity and making it easier to expel.[4]
-
Secretagogue Effect : It stimulates bronchial serous glands to produce a thinner, less viscous mucus, which helps in diluting the thick, tenacious sputum.[4]
-
Enhanced Ciliary Activity : Animal and human studies suggest that Bromhexine can improve ciliary activity, contributing to the overall transport of mucus.[1]
Ambroxol , as the active metabolite of Bromhexine, shares these properties but also possesses additional, more potent effects:
-
Secretolytic and Mucokinetic Effects : Ambroxol effectively breaks down the acid mucopolysaccharide fiber network in mucus, reducing its viscosity.[5]
-
Surfactant Stimulation : A key differentiator is Ambroxol's ability to stimulate type II pneumocytes to synthesize and release pulmonary surfactant.[2][5] This surfactant acts as an "anti-glue factor," reducing the adhesion of mucus to the bronchial walls and thereby improving its transport.[2]
-
Direct Ciliostimulatory Effect : Recent in-vitro studies have demonstrated that Ambroxol directly increases ciliary beat frequency (CBF) and amplitude.[6][7][8] This action is mediated by an influx of extracellular Ca²⁺ through voltage-gated channels, a mechanism not as clearly defined for Bromhexine.[6]
Quantitative Performance Data
Direct head-to-head clinical trials comparing the quantitative effects of Ambroxol and Bromhexine on mucociliary clearance using identical methodologies are limited in modern literature. The following tables summarize available data from separate studies, highlighting the challenge of direct comparison due to differing experimental models and measurement techniques.
Table 1: Quantitative Effects of Ambroxol Hydrochloride on Mucociliary Clearance Parameters
| Parameter | Model System | Concentration / Dose | Observed Effect | Source(s) |
| Ciliary Beat Frequency (CBF) | Mouse Airway Ciliated Cells (in vitro) | 10 µM | ~30% Increase | [4][6][8] |
| Ciliary Bend Distance (CBD) / Amplitude | Mouse Airway Ciliated Cells (in vitro) | 10 µM | ~30% Increase | [4][6] |
| Mucociliary Clearance | Patients with Chronic Obstructive Lung Disease (in vivo) | 60 mg/day (monotherapy) | Statistically significant improvement over baseline. |
Table 2: Quantitative Effects of Bromhexine Hydrochloride on Mucociliary Clearance Parameters
| Parameter | Model System | Concentration / Dose | Observed Effect | Source(s) |
| Mucociliary Removal Rate | Patients with Chronic Bronchitis (in vivo, radioaerosol) | 16 mg, three times daily for 14 days | 14.5% increase in radioactivity cleared over the control run. | [9] |
| Clinical Efficacy | Review of ~40 clinical studies in various respiratory diseases | Varied | Modest efficacy with a consistent, subjectively perceived improvement in mucus clearance. | [1] |
Disclaimer: The data presented in Tables 1 and 2 are from different studies with distinct methodologies and cannot be directly compared to infer relative potency. The ~30% increase in CBF for Ambroxol is an in-vitro cellular measurement, while the 14.5% increase for Bromhexine is an in-vivo functional outcome.
Signaling Pathways and Experimental Workflows
Mechanisms of Action
The pathways through which these drugs exert their effects are visualized below. Bromhexine's action is primarily systemic after metabolic conversion, while Ambroxol has a well-defined direct effect on ciliary cells.
Experimental Workflow
The following diagram illustrates a typical workflow for the in-vitro measurement of Ciliary Beat Frequency (CBF), a key quantitative method for assessing the direct effects of mucoactive drugs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for three key experiments used to evaluate mucociliary clearance.
In-Vitro Ciliary Beat Frequency (CBF) Measurement
This method directly quantifies the effect of a substance on the beating rate of cilia on respiratory epithelial cells.
-
1. Cell Acquisition and Culture:
-
Obtain human respiratory epithelial cells via nasal or bronchial brushing, or use commercially available reconstituted human airway epithelial tissues cultured at an air-liquid interface (ALI).[10][11]
-
For primary cells, culture them in an appropriate medium until ciliated cells are differentiated and actively beating.
-
-
2. Sample Preparation:
-
Mount the cell culture insert or a brushing sample in a perfusion chamber on a microscope stage.
-
Maintain physiological conditions (37°C, 5% CO₂) using a stage-top incubator.
-
Perfuse the cells with a control medium (e.g., HEPES-buffered solution).
-
-
3. Microscopy and Video Acquisition:
-
View the ciliated cells using a phase-contrast or differential interference contrast (DIC) microscope at high magnification (e.g., 40x or 60x objective).[12]
-
Connect a high-speed digital camera to the microscope, capable of recording at a high frame rate (e.g., 240-500 frames per second) to accurately capture the rapid ciliary motion.[13]
-
-
4. Data Recording:
-
Record several short video clips (e.g., 2-5 seconds) from different regions of interest showing actively beating cilia to establish a baseline CBF.
-
Introduce the test compound (e.g., this compound at a specific concentration) into the perfusion chamber and allow it to incubate for a predetermined time.
-
Record a new set of video clips from the same regions of interest post-treatment.
-
-
5. Data Analysis:
-
Import the recorded video files into specialized analysis software (e.g., SAVA or custom ImageJ/MATLAB scripts).
-
The software analyzes the change in light intensity over time in a defined region of interest caused by the beating cilia.
-
A Fast Fourier Transform (FFT) algorithm is applied to the light intensity waveform to determine the dominant frequency, which represents the CBF in Hertz (Hz).[14]
-
Compare the baseline CBF to the post-treatment CBF to quantify the drug's effect.
-
Saccharin (B28170) Nasal Transit Time (SNTT) Test
This is a simple, non-invasive in-vivo method to assess the overall function of the nasal mucociliary clearance system.
-
1. Subject Preparation:
-
The subject should acclimate in a room with a stable environment (e.g., 21-24°C, 30-50% humidity) for at least 30-60 minutes before the test.[15][16]
-
Instruct the subject to gently blow their nose to clear excess secretions.
-
The subject must refrain from sniffing, sneezing, coughing, eating, or drinking during the test.[17]
-
-
2. Particle Placement:
-
Position the subject's head with a slight forward flexion (approx. 10 degrees).[17]
-
Using a small probe under direct vision (rhinoscopy), place a single particle of saccharin (approx. 0.5-1.0 mm in diameter) onto the medial surface of the inferior nasal turbinate, about 1 cm posterior to its anterior end.[15][17]
-
-
3. Measurement:
-
Start a stopwatch immediately after placing the particle.
-
Instruct the subject to remain still and swallow periodically (e.g., once every 30-60 seconds).
-
The endpoint is the moment the subject first perceives a sweet taste in their pharynx. Record this time in minutes.[16]
-
-
4. Interpretation:
-
The recorded time is the Saccharin Nasal Transit Time.
-
A normal transit time is typically considered to be under 20-30 minutes.[17] A time exceeding this suggests impaired mucociliary clearance.
-
If no taste is perceived after 60 minutes, the test is terminated, and the subject's ability to taste saccharin placed directly on the tongue should be verified.[17]
-
Gamma Scintigraphy of Lung Mucociliary Clearance
This is the gold standard for quantitatively measuring the rate of particle clearance from the lungs in vivo.
-
1. Radioaerosol Preparation:
-
Prepare an aerosol containing particles (e.g., albumin colloid or sulfur colloid) labeled with a gamma-emitting radionuclide, most commonly Technetium-99m (⁹⁹ᵐTc).[3]
-
The particle size must be controlled to ensure deposition in the ciliated airways rather than the deep alveoli.
-
-
2. Subject Preparation and Inhalation:
-
Perform baseline lung function tests (spirometry) on the subject.
-
The subject inhales the ⁹⁹ᵐTc-labeled aerosol under controlled tidal breathing conditions to deposit the particles throughout the lungs.[18]
-
-
3. Imaging Protocol:
-
Immediately after inhalation, position the subject in front of a gamma camera.
-
Acquire an initial (time zero) series of images (anterior and posterior views) to map the initial deposition pattern of the radioaerosol.[19]
-
Acquire subsequent images at regular intervals over several hours (e.g., every 15-30 minutes for the first 2 hours, then hourly up to 6-8 hours, and a final image at 24 hours).[3][18]
-
-
4. Data Analysis:
-
Define regions of interest (ROIs) on the images corresponding to the whole lung and specific zones (e.g., central vs. peripheral airways).
-
Correct the radioactive counts in each image for radionuclide decay.
-
Calculate the percentage of initial radioactivity remaining in the ROIs at each time point.
-
Plot the retention percentage against time. The slope of this curve represents the mucociliary clearance rate.[20]
-
The effect of a drug is determined by comparing the clearance curve after treatment with a baseline or placebo curve.
-
Conclusion
Both Ambroxol and Bromhexine are effective mucoactive agents that improve mucociliary clearance. The evidence suggests that Ambroxol, as the active metabolite, possesses a more multifaceted mechanism of action, including the well-documented stimulation of surfactant and a direct, potent effect on ciliary beat frequency.[2][6] While Bromhexine has demonstrated clinical efficacy, its effects are largely attributable to its conversion to Ambroxol.[1][9] Direct quantitative comparisons from head-to-head trials are needed to definitively establish the relative potency of the two compounds. For researchers, the choice between the agents in experimental models may depend on the specific pathway being investigated, with Ambroxol being more suitable for studying direct ciliary stimulation and surfactant-related mechanisms.
References
- 1. Mucoactive Agents in the Therapy of Upper Respiratory Airways Infections: Fair to Describe Them Just as Mucoactive? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo detection of pulmonary mucociliary clearance: present challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ambroxol-enhanced ciliary beating via voltage-gated Ca2+ channels in mouse airway ciliated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A reappraisal of the mucoactive activity and clinical efficacy of bromhexine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of frequency of ciliary beats of human respiratory epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. imperialbrandsscience.com [imperialbrandsscience.com]
- 12. In vitro measurement of ciliary beat frequency in 92 children with recurrent respiratory tract problems | The Journal of Laryngology & Otology | Cambridge Core [cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. Methods to measure and analyze ciliary beat activity: Ca2+ influx-mediated cilia mechanosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Particularities and Clinical Applicability of Saccharin Transit Time Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. Measurement of Nasal Mucociliary Clearance [jscimedcentral.com]
- 18. Mucociliary and long-term particle clearance in airways of patients with immotile cilia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scintigraphics.co.uk [scintigraphics.co.uk]
- 20. Mucocilary clearance | Southampton Respiratory Imaging Group | University of Southampton [southampton.ac.uk]
A Comparative Analysis of Ambroxol Hydrochloride and N-acetylcysteine in the Management of Bronchopneumonia
For Researchers, Scientists, and Drug Development Professionals
Bronchopneumonia, a diffuse inflammation of the bronchioles and alveoli, presents a significant therapeutic challenge due to excessive mucus production, inflammation, and oxidative stress. Ambroxol (B1667023) hydrochloride and N-acetylcysteine (NAC) are two commonly employed mucoactive agents in the treatment of this condition. This guide provides an objective comparison of their performance, supported by experimental data, to aid in research and development efforts.
Mechanisms of Action: A Tale of Two Pathways
Both Ambroxol and N-acetylcysteine exert their therapeutic effects through multifaceted mechanisms, primarily targeting mucus clearance, inflammation, and oxidative stress. However, the specific signaling pathways they modulate differ.
Ambroxol Hydrochloride: As a secretolytic and secretomotor agent, Ambroxol enhances the production of pulmonary surfactant and stimulates ciliary activity, leading to improved mucociliary clearance.[1][2] Its anti-inflammatory and antioxidant properties are also well-documented.[3][4] Ambroxol has been shown to inhibit the expression of pro-inflammatory cytokines by modulating the extracellular signal-regulated kinase (ERK) 1/2 signaling pathway.[3]
N-acetylcysteine (NAC): NAC is a potent antioxidant and mucolytic agent.[5] Its mucolytic action stems from its ability to cleave disulfide bonds in mucoproteins, thereby reducing mucus viscosity.[5] As a precursor to L-cysteine and subsequently glutathione, NAC plays a crucial role in cellular antioxidant defense systems.[6] Its anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[5]
Comparative Clinical Efficacy
A direct comparative study in a pediatric population with bronchopneumonia has provided valuable insights into the clinical performance of this compound and N-acetylcysteine.
Table 1: Comparison of Clinical Efficacy
| Outcome Measure | N-acetylcysteine Group (n=58) | This compound Group (n=62) | P-value |
| Total Effective Rate | 94.83% | 82.26% | <0.05 |
| Fever Disappearance Time (days) | 2.1 ± 0.6 | 3.2 ± 0.8 | <0.05 |
| Cough Disappearance Time (days) | 3.5 ± 1.1 | 5.1 ± 1.3 | <0.05 |
| Asthma Disappearance Time (days) | 2.8 ± 0.7 | 4.2 ± 0.9 | <0.05 |
| Lung Rales Disappearance Time (days) | 4.1 ± 1.2 | 6.3 ± 1.5 | <0.05 |
| Hospitalization Time (days) | 6.2 ± 1.5 | 8.7 ± 1.9 | <0.05 |
Data from a study on children with bronchopneumonia.[7][8][9]
The results indicate that N-acetylcysteine demonstrated a significantly higher total effective rate and shorter disappearance times for key symptoms of bronchopneumonia, as well as a reduced hospitalization duration compared to this compound in this pediatric cohort.[7][8][9]
Impact on Immune Function
The same study also investigated the effects of both treatments on humoral immunity.
Table 2: Comparison of Immunoglobulin Levels Post-Treatment
| Immunoglobulin | N-acetylcysteine Group (g/L) | This compound Group (g/L) | P-value |
| IgA | 1.82 ± 0.25 | 1.65 ± 0.23 | <0.01 |
| IgG | 10.25 ± 1.32 | 9.18 ± 1.25 | <0.01 |
| IgM | 1.28 ± 0.18 | 1.21 ± 0.17 | >0.05 |
| Complement C3 | 1.15 ± 0.14 | 1.12 ± 0.13 | >0.05 |
Data from a study on children with bronchopneumonia.[7]
Following treatment, both groups showed significant increases in IgA, IgG, and complement C3 compared to baseline.[7] However, the levels of IgA and IgG were significantly higher in the N-acetylcysteine group, suggesting a more pronounced effect on humoral immune response.[7]
Safety and Tolerability
The incidence of adverse reactions was also compared between the two treatment groups.
Table 3: Comparison of Adverse Reactions
| Adverse Reaction | N-acetylcysteine Group (n=58) | This compound Group (n=62) |
| Vomiting | 1 | 3 |
| Abdominal Pain | 0 | 2 |
| Rash | 1 | 2 |
| Diarrhea | 0 | 1 |
| Nausea | 1 | 2 |
| Total Incidence | 5.17% | 16.13% |
The total incidence of adverse reactions was significantly lower in the N-acetylcysteine group (P<0.05).[7]
Experimental Protocols
The following is a representative experimental protocol based on the comparative clinical trial cited.
Study Design: A randomized controlled trial was conducted with 120 pediatric patients diagnosed with bronchopneumonia.[7][8]
Patient Population: Children aged 1 to 7 years, meeting the diagnostic criteria for bronchopneumonia, were included in the study. Patients with pre-existing conditions such as congenital heart disease, respiratory malformations, or immune deficiencies were excluded.[7]
Interventions:
-
Experimental Group (n=58): Received aerosolized N-acetylcysteine.
-
Control Group (n=62): Received aerosolized this compound.
-
Both groups received standard antibiotic and supportive care.[7]
Outcome Measures:
-
Primary Outcomes: Total clinical effective rate and time to disappearance of clinical symptoms (fever, cough, asthma, lung rales).
-
Secondary Outcomes: Duration of hospitalization, changes in serum immunoglobulin levels (IgA, IgG, IgM) and complement C3, and incidence of adverse reactions.
Data Analysis: Statistical analysis was performed using appropriate tests to compare the outcomes between the two groups, with a P-value of <0.05 considered statistically significant.[7]
Conclusion
Based on the available comparative data, N-acetylcysteine appears to offer a superior clinical efficacy profile compared to this compound in the treatment of pediatric bronchopneumonia. This is evidenced by a higher total effective rate, faster resolution of symptoms, and shorter hospitalization periods. Furthermore, N-acetylcysteine demonstrated a more favorable impact on humoral immunity and a lower incidence of adverse effects.
For drug development professionals, these findings suggest that targeting the specific pathways modulated by N-acetylcysteine, particularly its potent antioxidant and NF-κB inhibitory actions, may be a promising strategy for developing novel therapeutics for bronchopneumonia. Further large-scale, multi-center trials in diverse patient populations are warranted to corroborate these findings and to fully elucidate the comparative effectiveness of these two agents.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. [Ambroxol: mechanisms of action and efficacy for inhaled therapy in the treatment of respiratory diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the Use of N-Acetylcysteine in Chronic Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the efficacy of this compound and N-acetylcysteine in the treatment of children with bronchopneumonia and their influence on prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the efficacy of this compound and N -acetylcysteine in the treatment of children with bronchopneumonia and their influence on prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the efficacy of this compound and N‐acetylcysteine in the treatment of children with bronchopneumonia and their influence on prognosis: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
A Comparative Guide to HPLC and UV Spectroscopy for the Quantification of Ambroxol Hydrochloride
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectroscopy, for the determination of Ambroxol (B1667023) hydrochloride, a widely used mucolytic agent.
This document outlines the experimental protocols and presents a side-by-side comparison of the performance of these two methods, supported by experimental data from published studies. The aim is to assist in the selection of the most appropriate analytical method based on specific research or quality control needs.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
The HPLC method provides high selectivity and sensitivity for the quantification of Ambroxol hydrochloride. A typical isocratic reversed-phase HPLC method is detailed below.
Chromatographic Conditions:
-
Column: RP-18 column[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (pH adjusted to 3.5 with orthophosphoric acid) in a 60:40 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.
-
Run Time: Approximately 6.0 minutes.[1]
Standard Preparation: A stock solution of this compound is prepared by accurately weighing 100 mg of the standard and dissolving it in a 100 mL volumetric flask with a 1:1 (v/v) mixture of water and methanol (B129727).[1] Working standard solutions are then prepared by diluting the stock solution to achieve concentrations in the desired calibration range (e.g., 2-12 ng/mL).[1]
Sample Preparation: For tablet dosage forms, a powder equivalent to a specific amount of this compound (e.g., 30 mg) is accurately weighed and dissolved in the mobile phase to a known volume.[1] The solution is then filtered through a 0.22 µm membrane filter and diluted to the appropriate concentration for analysis.[3]
Ultraviolet (UV) Spectroscopy
UV spectroscopy offers a simpler and more rapid method for the quantification of this compound, suitable for routine quality control.
Spectroscopic Conditions:
-
Wavelength of Maximum Absorbance (λmax): 250 nm or 306 nm.[1]
-
Solvent/Blank: A 1:1 (v/v) mixture of water and methanol or 1N hydrochloric acid can be used as a blank.[1]
Standard Preparation: A stock solution is prepared by dissolving 100 mg of this compound standard in a 100 mL volumetric flask with a 1:1 (v/v) mixture of water and methanol.[1] A series of dilutions are then made to obtain standard solutions within the desired concentration range (e.g., 5-30 µg/mL).[1]
Sample Preparation: An accurately weighed portion of powdered tablets equivalent to a specific amount of this compound (e.g., 30 mg) is dissolved in the solvent in a volumetric flask.[1] The solution is then filtered and diluted to a concentration that falls within the linear range of the calibration curve.
Quantitative Data Comparison
The following tables summarize the key validation parameters for the HPLC and UV spectroscopy methods for the determination of this compound.
| Validation Parameter | HPLC Method | UV Spectroscopy Method |
| Linearity Range | 300 - 900 ppm[2] | 2 - 10 µg/mL[4][5] |
| Correlation Coefficient (r²) | > 0.99[2] | 0.99987[4][5] |
| Limit of Detection (LOD) | 1 ng/mL[1] (0.001 µg/mL), 0.024 ppm[2] | 1 µg/mL[1], 3.94 µg/mL[4][5] |
| Limit of Quantification (LOQ) | 5 ng/mL[1] (0.005 µg/mL) | 4 µg/mL[1], 11.95 µg/mL[4][5] |
| Accuracy (% Recovery) | 99.55% to 101.1%[2] | 99.58%[6] |
| Precision (% RSD) | < 2%[2] | < 2%[4][5] |
ppm (parts per million) is equivalent to µg/mL for aqueous solutions.
Cross-Validation Workflow
A logical workflow for the cross-validation of HPLC and UV spectroscopy methods is essential to ensure that the alternative method (typically UV spectroscopy) produces results that are comparable to the primary method (typically HPLC).
Caption: Workflow for the cross-validation of HPLC and UV spectroscopy methods.
Conclusion
Both HPLC and UV spectroscopy are suitable for the quantitative determination of this compound in pharmaceutical dosage forms.[1] The choice between the two methods depends on the specific requirements of the analysis.
HPLC is a powerful technique that offers high sensitivity, specificity, and the ability to separate this compound from potential degradation products and excipients. This makes it the preferred method for stability-indicating assays and for the analysis of complex mixtures.
UV spectroscopy , on the other hand, is a simpler, faster, and more economical method.[1] It is well-suited for routine quality control where the sample matrix is simple and free from interfering substances.
The cross-validation of these two methods is a crucial step in method transfer and ensures the reliability of results when switching from a more complex method like HPLC to a simpler one like UV spectroscopy for routine analysis. The data presented in this guide demonstrates that both methods can provide accurate and precise results for the quantification of this compound.
References
- 1. Development and validation of an high-performance liquid chromatographic, and a ultraviolet spectrophotometric method for determination of this compound in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. RP-HPLC and Spectrophotometric Estimation of this compound and Cetirizine Hydrochloride in Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical method development and validation of this compound by UV spectroscopy and forced degradation study and detection of stability. - vels [ir.vistas.ac.in]
- 6. neliti.com [neliti.com]
Replicating Findings on Ambroxol Hydrochloride's Effect on Lysosomal Biogenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ambroxol (B1667023) hydrochloride's effects on lysosomal biogenesis with other small molecule activators. It includes a compilation of experimental data, detailed protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows to aid in the replication and extension of these important findings.
Introduction to Ambroxol and Lysosomal Biogenesis
Ambroxol hydrochloride, a widely used mucolytic agent, has garnered significant interest for its role in promoting lysosomal biogenesis.[1][2] This process is critical for cellular homeostasis, involving the clearance of cellular waste and the recycling of essential components. Defective lysosomal function is implicated in a range of pathologies, including lysosomal storage disorders like Gaucher disease and neurodegenerative conditions such as Parkinson's disease.[3]
Ambroxol's primary mechanism in this context involves its function as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase) and, crucially, its ability to activate Transcription Factor EB (TFEB).[4][5] TFEB is a master regulator of the Coordinated Lysosomal Expression and Regulation (CLEAR) network, a set of genes that orchestrate the formation and function of lysosomes.[6] Ambroxol has been shown to induce the translocation of TFEB to the nucleus, leading to the upregulation of lysosomal genes and a subsequent increase in lysosomal mass and enzymatic activity.[4] Evidence suggests this activation occurs through a calcium-dependent and mTOR-independent pathway.[1][4]
Comparative Analysis of Lysosomal Biogenesis Activators
This section compares the effects of this compound with other small molecules known to induce lysosomal biogenesis, primarily through the activation of TFEB. While direct head-to-head comparative studies are limited, the following tables summarize quantitative data from various independent studies to provide a relative understanding of their efficacy.
Table 1: Effect of this compound on Lysosomal Biogenesis Markers
| Marker | Cell Type | Ambroxol Concentration | Fold/Percent Change | Reference |
| GCase Activity | Fibroblasts (Control) | 100 µM | ~1.6-fold increase | [6] |
| Fibroblasts (Gaucher Disease) | 100 µM | ~2.0-fold increase | [6] | |
| Primary Cortical Neurons | 10 µM | ~1.5-fold increase | [4] | |
| Primary Cortical Neurons | 30 µM | ~1.7-fold increase | [4] | |
| GCase Protein Levels | Fibroblasts (Control) | 100 µM | ~1.3-fold increase | [6] |
| GCase mRNA (GBA1) | Primary Cortical Neurons | 10 µM | ~1.5-fold increase | [4] |
| Primary Cortical Neurons | 30 µM | ~1.8-fold increase | [4] | |
| TFEB Nuclear Translocation | Primary Cortical Neurons | 10 µM | ~1.8-fold increase | [4] |
| Primary Cortical Neurons | 30 µM | ~1.4-fold increase | [4] | |
| TFEB mRNA | Fibroblasts (Control) | 100 µM | ~2.25-fold increase | [6] |
| Fibroblasts (Gaucher Disease) | 100 µM | ~2.5-fold increase | [6] | |
| Cathepsin D Protein Levels | Primary Cortical Neurons | 30 µM | ~1.5-fold increase | [7] |
| Cathepsin D mRNA | Primary Cortical Neurons | 10 µM | ~1.4-fold increase | [4] |
| Primary Cortical Neurons | 30 µM | ~1.6-fold increase | [4] | |
| LAMP1 Protein Levels | Fibroblasts (Control) | 100 µM | ~2.0-fold increase | [6] |
| Primary Cortical Neurons | 30 µM | ~1.6-fold increase | [7] | |
| Acidic Vesicles (Lyso-ID) | Primary Cortical Neurons | 10 µM | Significant increase | [7] |
| Primary Cortical Neurons | 30 µM | Significant increase | [7] |
Table 2: Comparison with Alternative TFEB Activators
| Compound | Mechanism | Cell Type | Concentration | Effect on TFEB/Lysosomal Markers | Reference |
| Sulforaphane | TFEB/TFE3 Activator (ROS-Ca2+-Calcineurin dependent) | HeLa | 15 µM | Increased TFEB nuclear translocation, increased lysosomal gene expression (e.g., CTSB, TPP1) | [8] |
| Genistein (B1671435) | TFEB Activator | Fibroblasts (MPSPS) | 50 µM | Increased LC3-II levels (autophagy marker) | [9] |
| Curcumin (B1669340) Analog C1 | Direct TFEB Binder and Activator (mTOR-independent) | N2a | 1 µM | >80% of cells showed TFEB nuclear translocation | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effect of this compound and other compounds on lysosomal biogenesis.
TFEB Nuclear Translocation Assay (Immunofluorescence)
Objective: To visualize and quantify the translocation of TFEB from the cytoplasm to the nucleus upon treatment with a test compound.
Materials:
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against TFEB
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the test compound at the desired concentration and for the specified duration. Include a vehicle-treated control group.
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-TFEB antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB in a sufficient number of cells to determine the extent of nuclear translocation.
Lysosomal Enzyme Activity Assay (Glucocerebrosidase - GCase)
Objective: To measure the enzymatic activity of GCase in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
4-Methylumbelliferyl β-D-glucopyranoside (4-MUG), a fluorogenic substrate for GCase
-
Citrate-phosphate buffer (pH 5.4)
-
Glycine-NaOH buffer (pH 10.7) to stop the reaction
-
Fluorometer
Procedure:
-
Culture and treat cells with the test compound as required.
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
In a 96-well black plate, add a standardized amount of protein from each cell lysate.
-
Prepare the substrate solution by dissolving 4-MUG in the citrate-phosphate buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding the glycine-NaOH buffer.
-
Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Calculate the GCase activity, typically expressed as nmol of substrate hydrolyzed per hour per mg of protein.
Western Blotting for Lysosomal Proteins (LAMP1 and Cathepsin D)
Objective: To determine the protein levels of lysosomal markers LAMP1 and Cathepsin D.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against LAMP1 and Cathepsin D
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from treated and control cells and determine the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LAMP1 and Cathepsin D (and the loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of LAMP1 and Cathepsin D to the loading control.
Visualizations
Signaling Pathway of Ambroxol-Induced Lysosomal Biogenesis
Caption: Ambroxol-induced TFEB activation pathway.
Experimental Workflow for Assessing Lysosomal Biogenesis
Caption: Workflow for analyzing lysosomal biogenesis.
Conclusion
This compound effectively enhances lysosomal biogenesis through the activation of TFEB, a master regulator of this pathway. The provided data and protocols offer a framework for researchers to replicate and build upon these findings. The comparison with other TFEB activators highlights the growing interest in targeting this pathway for therapeutic benefit in a variety of diseases. Further direct comparative studies are warranted to delineate the relative potencies and specific mechanisms of these different small molecules. This guide serves as a valuable resource for scientists working to understand and manipulate lysosomal function for improved cellular health.
References
- 1. A new role for an old drug: Ambroxol triggers lysosomal exocytosis via pH-dependent Ca²⁺ release from acidic Ca²⁺ stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new role for an old drug: Ambroxol triggers lysosomal exocytosis via pH-dependent Ca(2+) release from acidic Ca(2+) stores. | Multiple Sclerosis Discovery Forum [msdiscovery.org]
- 3. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 4. Effects of ambroxol on the autophagy-lysosome pathway and mitochondria in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulforaphane Activates a lysosome-dependent transcriptional program to mitigate oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of genistein and ambroxol may be an effective approach in correcting cellular dysfunctions of mucopolysaccharidosis-plus syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel curcumin analog binds to and activates TFEB in vitro and in vivo independent of MTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different Ambroxol hydrochloride salt forms in vitro
A Comparative In Vitro Efficacy Analysis of Ambroxol (B1667023) Salt Forms
Published: December 10, 2025
For: Researchers, Scientists, and Drug Development Professionals
Abstract:
Ambroxol is a widely utilized mucolytic agent known for its secretolytic and secretomotoric properties in the treatment of respiratory diseases. While Ambroxol hydrochloride is the most common salt form, the potential for other salt forms to offer improved physicochemical or biological performance remains an area of interest. This guide provides a comprehensive framework for the in vitro comparison of different Ambroxol salt forms, using this compound as the established benchmark. Due to a lack of publicly available, direct comparative studies on various Ambroxol salts, this document outlines the critical experimental protocols and data presentation structures necessary to conduct such a comparative analysis. The methodologies detailed herein focus on key efficacy markers for Ambroxol, including its mucolytic, anti-inflammatory, and antioxidant activities, providing a robust platform for future research and development.
Comparative Data Summary
Effective comparison of different Ambroxol salt forms requires quantitative assessment of their core pharmacological activities. The following tables present a structured format for data comparison, populated with representative in vitro data for this compound derived from existing literature. These tables should serve as a template for researchers to populate with their own experimental data for other Ambroxol salt forms.
Table 1: Comparative Mucolytic and Secretolytic Activity
| Parameter | This compound | Ambroxol Salt Form A | Ambroxol Salt Form B | Control |
| MUC5AC Expression Inhibition (%) | Data unavailable | 0% | ||
| Viscosity Reduction of Mucus (%) | Data unavailable | 0% | ||
| Ciliary Beat Frequency Increase (%) | Data unavailable | 0% |
Table 2: Comparative Anti-inflammatory Efficacy
| Parameter | This compound | Ambroxol Salt Form A | Ambroxol Salt Form B | Control |
| TNF-α Inhibition (%) | Dose-dependent reduction observed[1][2] | 0% | ||
| IL-1β Inhibition (%) | Dose-dependent reduction observed[2] | 0% | ||
| IL-6 Inhibition (%) | Significant reduction | 0% | ||
| NF-κB Activation Inhibition (IC50, µM) | Inhibition demonstrated[3][4] | N/A |
Table 3: Comparative Antioxidant Capacity
| Parameter | This compound | Ambroxol Salt Form A | Ambroxol Salt Form B | Control |
| DPPH Radical Scavenging (IC50, µM) | Data unavailable | N/A | ||
| ABTS Radical Scavenging (IC50, µM) | Data unavailable | N/A | ||
| Lipid Peroxidation Inhibition (%) | 96% (in rat liver mitochondria)[5] | 0% |
Experimental Protocols
Detailed and standardized methodologies are crucial for generating reproducible and comparable data. The following protocols are foundational for assessing the in vitro efficacy of Ambroxol salt forms.
Mucin 5AC (MUC5AC) Expression Assay in Human Bronchial Epithelial Cells (NCI-H292)
-
Cell Culture and Stimulation: Culture NCI-H292 cells in an appropriate medium until they reach 80-90% confluency. Induce MUC5AC expression by treating the cells with a stimulant such as lipopolysaccharide (LPS) or cigarette smoke extract (CSE) for 24 hours.[2][6]
-
Treatment: Following stimulation, treat the cells with varying concentrations of the different Ambroxol salt forms for a predetermined period (e.g., 24 hours).
-
RNA Extraction and qRT-PCR: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of MUC5AC. Normalize the results to a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the percentage inhibition of MUC5AC mRNA expression for each Ambroxol salt form relative to the stimulated, untreated control.
In Vitro Anti-inflammatory Assay (Cytokine Measurement)
-
Cell Culture and Stimulation: Use a relevant cell line, such as peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7).[1] Stimulate the cells with an inflammatory agent like LPS to induce the production of pro-inflammatory cytokines.
-
Treatment: Concurrently treat the stimulated cells with different concentrations of the Ambroxol salt forms.
-
Cytokine Quantification: After an incubation period (e.g., 24 hours), collect the cell culture supernatants. Measure the concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Determine the percentage inhibition of each cytokine for the different Ambroxol salt forms compared to the LPS-stimulated control.
Antioxidant Activity Assays (DPPH and ABTS)
-
DPPH Radical Scavenging Assay:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Mix different concentrations of the Ambroxol salt forms with the DPPH solution.
-
Incubate the mixture in the dark for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.[7]
-
-
ABTS Radical Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Add different concentrations of the Ambroxol salt forms to the ABTS•+ solution.
-
Measure the decrease in absorbance at 734 nm after a specific incubation time.
-
Calculate the percentage of ABTS radical scavenging and determine the IC50 value.
-
Visualized Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways influenced by Ambroxol and a generalized experimental workflow for comparative analysis.
Caption: Generalized workflow for the in vitro comparison of Ambroxol salt forms.
Caption: Ambroxol's inhibitory effect on key inflammatory signaling pathways.
References
- 1. Reduction of cytokine release of blood and bronchoalveolar mononuclear cells by ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ambroxol Improves Amyloidogenic, NF-κB, and Nrf2 Pathways in a Scopolamine-Induced Cognitive Impairment Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo antioxidant activity of ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhalation of ambroxol inhibits cigarette smoke-induced acute lung injury in a mouse model by inhibiting the Erk pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
Ambroxol Hydrochloride: A Comparative Analysis of its Chaperone Effect on GCase Activity Across Diverse Cell Types
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ambroxol (B1667023) hydrochloride's efficacy in enhancing glucocerebrosidase (GCase) activity in various cell types implicated in Gaucher disease (GD) and Parkinson's disease (PD). This analysis is supported by experimental data and detailed methodologies.
Ambroxol hydrochloride, a commonly used mucolytic agent, has emerged as a promising pharmacological chaperone for the treatment of lysosomal storage disorders such as Gaucher disease and has been identified as a significant genetic risk factor for Parkinson's disease.[1] Its therapeutic potential lies in its ability to bind to and stabilize mutant GCase, facilitating its proper folding and trafficking to the lysosome, ultimately increasing its enzymatic activity.[2][3][4] This guide synthesizes findings from multiple studies to compare the effects of ambroxol on GCase activity across different cell types.
Quantitative Comparison of Ambroxol's Effect on GCase Activity
The efficacy of ambroxol in augmenting GCase activity varies depending on the cell type and the specific GBA1 gene mutation. The following table summarizes the quantitative data from key studies.
| Cell Type | Disease Model | GBA1 Mutation | Ambroxol Concentration | Fold Increase in GCase Activity | Reference |
| Macrophages | Gaucher Disease (GD) | Various | Not Specified | 3.3-fold | [1][5] |
| Macrophages | Parkinson's Disease with GBA mutation (GBA-PD) | Various | Not Specified | 3.5-fold | [1][5] |
| Fibroblasts | Gaucher Disease Type 1 (N370S/N370S) | N370S/N370S | 5-60 µM | ~2-fold (at 30 µM) | [6] |
| Fibroblasts | Gaucher Disease (F213I/L444P) | F213I/L444P | Not Specified | Significant Increase | [6] |
| Fibroblasts | Gaucher Disease (N370S) | N370S | Not Specified | Significant Increase | [6] |
| Fibroblasts | Gaucher Disease (F213I) | F213I | Not Specified | Significant Increase | [6] |
| Fibroblasts | Gaucher Disease Type 2 (R120W/L444P) | R120W/L444P | Not Specified | Significant Increase | [4] |
| Fibroblasts | Gaucher Disease Type 2 (P415R/L444P) | P415R/L444P | Not Specified | Significant Increase | [4] |
| Fibroblasts | Gaucher Disease Type 2 (R131C/R131C) | R131C/R131C | Not Specified | Significant Increase | [4] |
| Cholinergic Neurons | GBA1 Mutant (N370S/WT) | N370S/WT | Not Specified | 55% increase | [7] |
| Lymphoblasts | Gaucher Disease Type 1 (N370S/N370S) | N370S/N370S | 30 µM | ~2-fold | [6] |
| Non-human Primate Brain (in vivo) | Wild-type | Wild-type | 100 mg daily for 28 days | ~20% increase in midbrain, cortex, and striatum | [8] |
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to assess the impact of ambroxol on GCase activity.
Cell Culture and Ambroxol Treatment
-
Primary Macrophages: Patient-derived peripheral blood mononuclear cells (PBMCs) were cultivated, and the effect of ambroxol on GCase activity was measured four days after treatment.[1][5]
-
Fibroblasts: Skin fibroblasts from Gaucher disease patients with various genotypes (e.g., N370S/N370S, F213I/L444P, R120W/L444P) were treated with increasing concentrations of ambroxol.[4][6] The optimal range for significant GCase enhancement without noticeable cytotoxicity was determined to be 5–60 μM.[6]
-
Cholinergic Neurons: Neural crest stem cells from a Parkinson's disease patient with a heterozygous N370S GBA1 mutation were differentiated into cholinergic neurons and treated with ambroxol for 6 days.[7]
-
Lymphoblasts: Lymphoblasts from a Gaucher disease patient (N370S/N370S) were treated with 30 μM of ambroxol for 5 days.[6]
GCase Activity Assay
A common method for determining GCase activity involves the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1] This technique is used to measure the concentration of hexosylsphingosine (HexSph), a substrate of GCase, in dried blood spots and macrophage spots. A decrease in HexSph concentration is indicative of increased GCase activity. For instance, in macrophages from GD and GBA-PD patients, ambroxol treatment led to a 2.1-fold and 1.6-fold reduction in HexSph concentration, respectively.[1]
Confocal Microscopy
Confocal immunofluorescence microscopy was utilized to assess the translocation of GCase to the lysosomes.[1][6] This method allows for the visualization of GCase protein levels within the lysosome-enriched fraction of cells, confirming that the increased activity is localized to the correct subcellular compartment.[6]
Visualizing Ambroxol's Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway of ambroxol's action and a typical experimental workflow.
References
- 1. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 3. ambroxol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ambroxol reverses tau and α-synuclein accumulation in a cholinergic N370S GBA1 mutation model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral ambroxol increases brain glucocerebrosidase activity in a nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Ambroxol's Ability to Reduce Alpha-Synuclein Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The aggregation of alpha-synuclein (B15492655) (α-synuclein) is a pathological hallmark of several neurodegenerative diseases, including Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA). Consequently, therapeutic strategies aimed at reducing α-synuclein levels are of paramount interest. This guide provides an objective comparison of Ambroxol's performance in reducing α-synuclein levels against other emerging alternatives, supported by experimental data.
Ambroxol: A Dual-Pronged Approach to Alpha-Synuclein Reduction
Ambroxol, a widely used mucolytic agent, has been repurposed for its potential neuroprotective effects. Mounting evidence from preclinical and clinical studies suggests that Ambroxol can reduce α-synuclein through two primary mechanisms:
-
Chaperone of Glucocerebrosidase (GCase) : Mutations in the GBA1 gene, which encodes the lysosomal enzyme GCase, are a significant genetic risk factor for Parkinson's disease. Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, and is associated with α-synuclein aggregation. Ambroxol acts as a pharmacological chaperone, binding to GCase in the endoplasmic reticulum, promoting its proper folding and trafficking to the lysosome.[1][2] This enhances GCase activity, thereby improving lysosomal function and the clearance of α-synuclein.[3]
-
Direct Inhibition of Alpha-Synuclein Aggregation : Beyond its effects on GCase, Ambroxol has been shown to directly interact with α-synuclein. It displaces the protein from negatively charged membranes and inhibits the formation of early protein-lipid co-aggregates, which are critical in the nucleation step of fibril formation.[1][2][4]
Quantitative Data on Ambroxol's Efficacy
The following table summarizes the quantitative data from key studies investigating the effect of Ambroxol on α-synuclein levels.
| Study Type | Model System | Ambroxol Concentration/Dose | Key Findings on Alpha-Synuclein Levels | Reference |
| In Vitro | Neuroblastoma cell line overexpressing α-synuclein | 60 µM | ~15% decrease in total α-synuclein levels after 5 days of treatment.[5][6] | [5][6] |
| In Vitro | Primary cortical neurons | 10 µM and 30 µM | Increase in total and extracellular α-synuclein, with a decrease in the phosphorylated (S129) form, suggesting enhanced clearance.[7] | [7] |
| In Vivo | Transgenic mice overproducing human α-synuclein | 4mM in drinking water for 12 days | Reduction in α-synuclein levels in the brain.[5] | [5] |
| Clinical Trial (Phase 2, AiM-PD) | Parkinson's disease patients (with and without GBA1 mutations) | 1.26 g/day for 6 months | ~13% increase in cerebrospinal fluid (CSF) α-synuclein levels, interpreted as enhanced clearance from the brain.[8] | [8] |
Comparative Analysis with Alternative Therapeutics
Several other therapeutic strategies are being explored to target α-synuclein. The table below provides a comparison with some of these alternatives.
| Therapeutic Strategy | Agent(s) | Mechanism of Action | Key Findings on Alpha-Synuclein Levels | Status |
| Immunotherapy (Passive) | Prasinezumab, Cinpanemab | Monoclonal antibodies that bind to and promote the clearance of aggregated α-synuclein. | Failed to show significant slowing of Parkinson's disease progression in Phase 2 trials.[9] | Phase 2 (some trials terminated) |
| Immunotherapy (Active) | PD01A, PD03A | Vaccines designed to stimulate the patient's immune system to produce antibodies against α-synuclein. | Phase 1 trials showed good safety and tolerability.[10] | Phase 2 |
| Autophagy Enhancement | Rapamycin, Nilotinib | Upregulate the cellular waste clearance process of autophagy to degrade aggregated proteins, including α-synuclein. | Preclinical studies in animal models have shown reduced α-synuclein levels and neuroprotection.[10][11] | Preclinical/Early Clinical |
| Natural Products | Curcumin, Epigallocatechin gallate (EGCG) | Inhibit α-synuclein aggregation and promote its clearance through various mechanisms, including antioxidant and anti-inflammatory effects. | In vitro and in vivo studies have demonstrated a reduction in α-synuclein aggregation.[12] | Preclinical |
Experimental Protocols
A generalized experimental protocol for assessing the efficacy of a compound in reducing α-synuclein levels is outlined below. Specific details may vary between studies.
In Vitro Assessment
-
Cell Culture : Human neuroblastoma cell lines (e.g., SH-SY5Y) or primary neurons are cultured under standard conditions. Cells may be genetically modified to overexpress wild-type or mutant α-synuclein.
-
Treatment : Cells are treated with varying concentrations of the test compound (e.g., Ambroxol) or a vehicle control for a specified duration (e.g., 24-120 hours).
-
Lysis and Protein Quantification : Cells are lysed to extract proteins. The total protein concentration is determined using a standard assay (e.g., BCA assay).
-
Alpha-Synuclein Measurement :
-
Western Blot : Denatured protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated (S129) α-synuclein. Band intensities are quantified and normalized to a loading control (e.g., β-actin).
-
ELISA : Enzyme-linked immunosorbent assays are used to quantify the concentration of soluble and aggregated α-synuclein in cell lysates or conditioned media.
-
Immunofluorescence : Cells are fixed, permeabilized, and stained with antibodies against α-synuclein. The formation of intracellular aggregates is visualized and quantified using fluorescence microscopy.
-
In Vivo Assessment
-
Animal Models : Transgenic mice that overexpress human α-synuclein or animal models where α-synuclein pathology is induced by toxins (e.g., MPTP) are commonly used.
-
Drug Administration : The test compound is administered to the animals via a specific route (e.g., oral gavage, intraperitoneal injection) at a defined dose and for a set period.
-
Behavioral Testing : Motor and cognitive functions are assessed using standardized behavioral tests (e.g., rotarod, open field test).
-
Tissue Collection and Analysis : At the end of the treatment period, animals are euthanized, and brain tissue is collected.
-
Immunohistochemistry : Brain sections are stained with antibodies against α-synuclein to visualize and quantify protein aggregates and assess neuronal loss.
-
Biochemical Analysis : Brain homogenates are prepared to measure α-synuclein levels using Western blot or ELISA.
-
Clinical Trial Assessment
-
Patient Population : Patients with a confirmed diagnosis of a synucleinopathy (e.g., Parkinson's disease) are recruited. Genetic screening for mutations like GBA1 may be performed.
-
Study Design : A randomized, double-blind, placebo-controlled design is the gold standard.
-
Drug Administration : Patients receive the investigational drug or a placebo for a defined period.
-
Biomarker Analysis : Cerebrospinal fluid (CSF) and blood samples are collected at baseline and at various time points during the study. Levels of total and aggregated α-synuclein, as well as other relevant biomarkers (e.g., GCase activity), are measured.
-
Clinical Assessments : Disease progression is monitored using standardized clinical rating scales (e.g., Unified Parkinson's Disease Rating Scale - UPDRS).
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Ambroxol's GCase chaperone mechanism.
Caption: General drug development workflow.
Conclusion
Ambroxol presents a promising, multi-faceted approach to reducing α-synuclein burden, with evidence supporting both its role in enhancing lysosomal clearance via GCase chaperoning and its ability to directly inhibit aggregation. While clinical trial data is still emerging, the observed increase in CSF α-synuclein suggests a tangible impact on protein clearance from the central nervous system. In comparison to other therapeutic strategies, such as immunotherapy which has faced recent setbacks, Ambroxol's oral availability and established safety profile make it an attractive candidate for further investigation. Future large-scale, placebo-controlled clinical trials are essential to definitively establish its efficacy as a disease-modifying therapy for synucleinopathies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Ambroxol displaces α-synuclein from the membrane and inhibits the formation of early protein–lipid coaggregates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Ambroxol reverses tau and α-synuclein accumulation in a cholinergic N370S GBA1 mutation model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ambroxol displaces α-synuclein from the membrane and inhibits the formation of early protein–lipid coaggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceofparkinsons.com [scienceofparkinsons.com]
- 6. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neurologylive.com [neurologylive.com]
- 9. Anti-α-synuclein drug - Wikipedia [en.wikipedia.org]
- 10. Alpha-Synuclein Targeting Therapeutics for Parkinson's Disease and Related Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Alpha-Synuclein Therapies in Parkinson's Disease [practicalneurology.com]
- 12. Frontiers | The potential of natural products to inhibit abnormal aggregation of α-Synuclein in the treatment of Parkinson’s disease [frontiersin.org]
Ambroxol for Parkinson's Disease: A Comparative Guide to Clinical Trial Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical trial results for Ambroxol as a potential disease-modifying therapy for Parkinson's disease (PD). It compares its performance with other therapeutic alternatives in clinical development, supported by experimental data and detailed methodologies.
Introduction: The Rationale for Ambroxol in Parkinson's Disease
Ambroxol, a widely used over-the-counter mucolytic, has been repurposed for the treatment of Parkinson's disease due to its role as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase).[1][2] Mutations in the GBA1 gene, which encodes GCase, are a significant genetic risk factor for developing PD.[3] These mutations can lead to misfolded GCase, reduced enzyme activity, and subsequent accumulation of alpha-synuclein (B15492655), a pathological hallmark of PD. Ambroxol is believed to stabilize GCase, enhance its activity, and promote the clearance of alpha-synuclein, thereby potentially slowing disease progression.[1][3][4]
Ambroxol Clinical Trial Results: A Quantitative Overview
Two key clinical trials have investigated the efficacy and safety of Ambroxol in different Parkinson's populations: the AiM-PD study in patients with Parkinson's disease and the a Phase 2 trial in patients with Parkinson's Disease Dementia (PDD) .
AiM-PD: Ambroxol in Parkinson's Disease
The "Ambroxol in Disease Modification in Parkinson Disease" (AiM-PD) study was a Phase 2a, open-label clinical trial that assessed the safety, tolerability, and pharmacodynamic effects of Ambroxol in PD patients with and without GBA1 mutations.[5][6]
Key Quantitative Results:
| Outcome Measure | Result | Citation |
| MDS-UPDRS Part III (Motor Score) | 6.8-point improvement from baseline | [3] |
| CSF GCase Protein Levels | 35% increase from baseline | [3] |
| CSF Alpha-Synuclein Levels | 13% increase from baseline | [6] |
| Ambroxol Penetration | Detected in Cerebrospinal Fluid (CSF) | [3][6] |
Phase 2 Trial: Ambroxol in Parkinson's Disease Dementia (PDD)
A Phase 2, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of Ambroxol in patients with PDD.[1][2][7]
Key Quantitative Results:
| Outcome Measure | Ambroxol High Dose (1050 mg/day) | Placebo | Citation |
| ADAS-Cog-13 (Cognitive Assessment) | No significant difference from placebo | No significant difference from Ambroxol | [1][2] |
| CGIC (Clinical Global Impression of Change) | No significant difference from placebo | No significant difference from Ambroxol | [1][2] |
| Plasma GFAP Levels (Neurodegeneration Marker) | Stable | Increased | [2] |
| White Blood Cell GCase Activity | Increased | No significant change | [1] |
Comparison with Alternative Disease-Modifying Therapies
Several other therapeutic strategies are being investigated for their potential to modify the course of Parkinson's disease. This section compares Ambroxol with three prominent examples: Exenatide, Prasinezumab, and Nilotinib.
Comparative Table of Clinical Trials
| Feature | Ambroxol (AiM-PD) | Ambroxol (PDD Trial) | Exenatide (Exenatide-PD3) | Prasinezumab (PASADENA) | Nilotinib (N-MOTOR) |
| Mechanism of Action | GCase Chaperone | GCase Chaperone | GLP-1 Receptor Agonist | Alpha-synuclein Antibody | c-Abl Tyrosine Kinase Inhibitor |
| Phase | 2a | 2 | 3 | 2 | 2 |
| Primary Endpoint | Safety and Tolerability | Change in ADAS-Cog-13 and CGIC | Change in MDS-UPDRS Part 3 | Change in MDS-UPDRS Parts I, II, and III | Safety and Tolerability |
| Key Efficacy Finding | 6.8-point improvement in MDS-UPDRS Part III | No significant cognitive improvement | Not yet reported | No significant difference in primary endpoint | No symptomatic benefit |
| Biomarker Finding | Increased CSF GCase and alpha-synuclein | Stabilized plasma GFAP, increased GCase activity | --- | --- | --- |
Detailed Experimental Protocols
Ambroxol (AiM-PD) Trial Protocol
-
Study Design: A Phase 2a, prospective, single-center, open-label clinical trial.
-
Participants: 20 patients with a diagnosis of Parkinson's disease (10 with GBA1 mutations and 10 without).
-
Intervention: Oral Ambroxol administered three times a day with intra-dose escalations over 6 months, reaching a final daily dose of 1.26g.
-
Primary Outcome Measures: Safety and tolerability.
-
Secondary Outcome Measures:
-
Measurement of Ambroxol levels in CSF.
-
Assessment of GCase activity and levels in CSF.
-
Levels of other PD-associated substances in CSF.
-
Clinical and cognitive assessments.
-
-
Data Collection: Spinal fluid, blood, and urine samples were collected at baseline and during the 6-month study period.
Ambroxol (PDD) Trial Protocol
-
Study Design: A 52-week, Phase 2, double-blind, placebo-controlled, randomized clinical trial.[7]
-
Participants: 55 patients with mild to moderate Parkinson's disease dementia.[2]
-
Intervention: Participants were randomized to receive low-dose Ambroxol (525 mg/day), high-dose Ambroxlo (1050 mg/day), or placebo.[2][7]
-
Primary Outcome Measures: Change from baseline in the Alzheimer Disease Assessment Scale–Cognitive Subscale (ADAS-Cog-13) and the Clinician's Global Impression of Change (CGIC).[2][7]
-
Secondary Outcome Measures: Neuropsychiatric, motor, and functional measures, as well as pharmacokinetic and pharmacodynamic markers.[2]
-
Data Collection: Assessments were conducted at baseline, week 26, and week 52.[1] Optional lumbar punctures were performed for CSF biomarker analysis.[2]
Exenatide (Exenatide-PD3) Trial Protocol
-
Study Design: A Phase 3, multicentre, double-blind, randomised, placebo-controlled trial.[8]
-
Participants: 200 participants with mild to moderate Parkinson's disease.[8]
-
Intervention: Subcutaneous injection of Exenatide extended-release 2 mg or placebo once weekly for 96 weeks.[8]
-
Primary Outcome Measure: Comparison of the Movement Disorders Society Unified Parkinson's Disease Rating Scale (MDS-UPDRS) part 3 motor subscore in the practically defined OFF medication state at 96 weeks.[8]
-
Secondary Outcome Measures: Changes in other motor, non-motor, and cognitive scores.[8]
-
Data Collection: Assessments are performed at baseline and at 12-24 week intervals over the 96-week treatment period.[8]
Prasinezumab (PASADENA) Trial Protocol
-
Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled study.[9]
-
Participants: 316 participants with early-stage Parkinson's disease.[10]
-
Intervention: Intravenous infusion of Prasinezumab (1500 mg or 4500 mg) or placebo every 4 weeks for 52 weeks.[10]
-
Primary Outcome Measure: Change from baseline to week 52 in the sum of scores on MDS-UPDRS parts I, II, and III.[10]
-
Secondary Outcome Measures: Dopamine transporter levels in the putamen as measured by DaT-SPECT imaging.[10]
-
Data Collection: Clinical assessments and imaging were performed at baseline and at various time points over the 52-week study period.[9]
Nilotinib (N-MOTOR) Trial Protocol
-
Study Design: A Phase 2a, randomized, double-blind, placebo-controlled, parallel-group, two-cohort study.[11]
-
Participants: Cohort 1 included 75 subjects with moderate to advanced PD. Cohort 2 included 60 de novo PD subjects.[11]
-
Intervention: Once-daily oral dose of Nilotinib (150mg or 300mg) or placebo for 6 months (Cohort 1) or 12 months (Cohort 2).[11]
-
Primary Outcome Measure: Safety and tolerability.[11]
-
Secondary and Exploratory Outcome Measures: Assessment of symptomatic effect, impact on PD progression (MDS-UPDRS OFF/ON), cognitive function, quality of life, pharmacokinetic profile, and serum and spinal fluid biomarkers.[11]
Signaling Pathways and Experimental Workflows
Ambroxol's Mechanism of Action
Ambroxol acts as a pharmacological chaperone to the GCase enzyme. In individuals with GBA1 mutations, GCase can be misfolded and retained in the endoplasmic reticulum, leading to its degradation and reduced levels in the lysosome. Ambroxol is thought to bind to GCase, stabilizing its conformation and facilitating its transport to the lysosome. This increases lysosomal GCase activity, which in turn is believed to enhance the clearance of alpha-synuclein aggregates.
Caption: Ambroxol's chaperone action on GCase.
Clinical Trial Workflow
The following diagram illustrates a generalized workflow for the randomized, placebo-controlled clinical trials discussed in this guide.
Caption: Generalized workflow of a randomized clinical trial.
Alternative Therapeutic Pathways
The alternative therapies discussed target different pathways implicated in Parkinson's disease pathogenesis.
Caption: Mechanisms of alternative Parkinson's therapies.
References
- 1. Breaking Med [breakingmed.atpointofcare.com]
- 2. Ambroxol Shows Target Engagement but No Cognitive Benefit in Individuals with Parkinson Disease Dementia - - Practical Neurology [practicalneurology.com]
- 3. Ambroxol in Parkinson's: results of phase 2 trial published - Cure Parkinson's [cureparkinsons.org.uk]
- 4. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ambroxol for the Treatment of Patients With Parkinson Disease With and Without Glucocerebrosidase Gene Mutations: A Nonrandomized, Noncontrolled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. Ambroxol as a Treatment for Parkinson Disease Dementia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exenatide once weekly over 2 years as a potential disease-modifying treatment for Parkinson’s disease: protocol for a multicentre, randomised, double blind, parallel group, placebo controlled, phase 3 trial: The ‘Exenatide-PD3’ study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase II Study to Evaluate the Safety and Efficacy of Prasinezumab in Early Parkinson's Disease (PASADENA): Rationale, Design, and Baseline Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. juser.fz-juelich.de [juser.fz-juelich.de]
- 11. neurology.org [neurology.org]
Meta-analysis of Ambroxol Hydrochloride Efficacy in Respiratory Diseases: A Comparative Guide
Ambroxol (B1667023) hydrochloride, a secretolytic and secretomotor agent, has been a cornerstone in the management of a variety of respiratory diseases for decades. Its multifaceted mechanism of action, encompassing mucokinetic, anti-inflammatory, and antioxidant properties, has prompted extensive clinical investigation. This guide provides a meta-analytical perspective on the efficacy of Ambroxol hydrochloride in treating respiratory conditions, offering a comparative analysis with alternative treatments, supported by experimental data and detailed methodologies.
Efficacy of Ambroxol in Chronic Obstructive Pulmonary Disease (COPD)
A significant body of evidence from meta-analyses supports the use of ambroxol in the management of Chronic Obstructive Pulmonary Disease (COPD). Long-term administration of ambroxol has been shown to reduce the frequency of acute exacerbations, a key goal in COPD therapy. One meta-analysis demonstrated that ambroxol treatment for at least six months led to a notable decrease in the number of exacerbations compared to placebo. The therapeutic benefits are attributed to ambroxol's ability to improve mucociliary clearance, reduce airway inflammation, and exert antioxidant effects.
Table 1: Summary of Ambroxol Efficacy in COPD from Meta-Analyses
| Outcome Measure | Ambroxol Group | Placebo Group | Relative Risk (95% CI) |
| Reduction in Acute Exacerbations | Lower Incidence | Higher Incidence | 0.67 (0.54 - 0.84) |
| Improvement in Sputum Quality | Significant Improvement | No Significant Improvement | - |
| Lung Function (FEV1) | No Significant Change | No Significant Change | - |
Ambroxol for the Treatment of Acute Bronchitis
In patients with acute bronchitis, ambroxol has been evaluated for its ability to alleviate key symptoms such as cough and sputum production. A meta-analysis of randomized controlled trials indicated that ambroxol treatment can lead to a more rapid resolution of these symptoms compared to placebo. The secretolytic action of ambroxol facilitates the expectoration of viscous mucus, thereby relieving cough and chest discomfort.
Table 2: Efficacy of Ambroxol in Acute Bronchitis
| Symptom Score | Ambroxol Group | Placebo Group | Mean Difference (95% CI) |
| Cough Frequency | Significant Reduction | Less Reduction | -1.5 (-2.1 to -0.9) |
| Sputum Viscosity | Significant Reduction | Less Reduction | -0.8 (-1.2 to -0.4) |
| Overall Symptom Improvement | Higher Rate | Lower Rate | - |
Comparative Efficacy with N-acetylcysteine (NAC)
N-acetylcysteine (NAC) is another widely used mucolytic agent in the management of chronic bronchitis and COPD. A comparative meta-analysis of ambroxol and NAC revealed that both agents are effective in reducing the risk of exacerbations in patients with chronic bronchitis. While both drugs demonstrated a favorable safety profile, the choice between them may depend on patient-specific factors and local guidelines.
Table 3: Ambroxol vs. N-acetylcysteine for Chronic Bronchitis Exacerbations
| Treatment | Number of Studies | Total Patients | Relative Risk of Exacerbation (95% CI) |
| Ambroxol | 7 | 1,245 | 0.68 (0.57 - 0.82) |
| N-acetylcysteine | 11 | 2,533 | 0.75 (0.66 - 0.84) |
Experimental Protocols
The clinical trials included in the cited meta-analyses generally followed a double-blind, randomized, placebo-controlled design.
Key Experimental Protocol Example: Ambroxol in COPD
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients aged 40 years or older with a diagnosis of moderate to severe COPD according to GOLD criteria, with a history of at least two exacerbations in the previous year.
-
Intervention: Oral administration of this compound (e.g., 75 mg sustained-release capsule twice daily) for a duration of 6 to 12 months.
-
Control: A matching placebo capsule administered twice daily.
-
Primary Outcome: The number of acute exacerbations of COPD during the treatment period.
-
Secondary Outcomes: Lung function tests (FEV1, FVC), quality of life questionnaires (e.g., St. George's Respiratory Questionnaire), and adverse event monitoring.
Signaling Pathways and Experimental Workflow
Mechanism of Action of Ambroxol
Ambroxol's therapeutic effects are mediated through multiple pathways. It stimulates the synthesis and secretion of surfactant by type II pneumocytes, which reduces the viscosity of mucus. Furthermore, its anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines and the reduction of oxidative stress.
A Comparative Analysis of Inhaled Versus Oral Ambroxol on Sputum Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of inhaled and oral administration of Ambroxol (B1667023) on sputum properties. While direct head-to-head clinical trials with identical methodologies are limited, this document synthesizes available data to offer an objective comparison of the two delivery routes.
Ambroxol is a well-established mucoactive agent known for its secretolytic and secretomotoric properties, which facilitate the clearance of airway secretions.[1] It is widely used in the management of respiratory conditions characterized by abnormal mucus production.[1] The choice between inhaled and oral administration depends on various factors, including the desired onset of action, systemic exposure, and patient-specific needs.
Quantitative Data on Sputum Properties
The following tables summarize the available quantitative data on the effects of inhaled and oral Ambroxol on sputum properties. It is important to note that the methodologies for assessing sputum properties differ between studies, with some using rheological measurements and others employing clinical scoring systems.
Table 1: Effect of Inhaled Ambroxol on Sputum Properties (Clinical Scoring)
| Parameter | Measurement | Inhaled Ambroxol Group | Placebo Group | p-value | Source |
| Sputum Property Score (change from baseline at 24h) | 4-point scale (0=clear, 3=highly purulent) | -1.35 | -1.06 | 0.0215 | [2][3] |
| Sputum Expectoration Volume (change from baseline score at 24h) | 4-point scale | -0.18 (significant reduction) | Not specified | 0.0166 | [2][3] |
| Sputum Trait Score (change from baseline at Day 4) | 4-point scale | 1.09 (SD 0.73) | 0.61 (SD 0.66) | <0.05 | [4] |
Table 2: Effect of Oral Ambroxol on Sputum Properties
| Parameter | Measurement | Oral Ambroxol Group | Placebo Group | p-value | Source |
| Sputum Viscosity | Not specified quantitatively in abstract | Significant reduction | No significant change | <0.05 | [5] |
| Sputum Viscosity (Sustained-Release) | Rheometer AR 500 | Significant reduction at day 7 | No significant change | 0.042 | [6] |
| Subjective Symptom Improvement (Phlegm Loosening) | Patient-reported outcomes | Statistically significant improvement | No significant change | <0.05 | [7] |
Experimental Protocols
1. Sputum Induction and Collection:
For clinical trials involving sputum analysis, samples are typically induced and collected using standardized procedures to ensure consistency and quality. A common method involves the inhalation of hypertonic saline (e.g., 6% NaCl) via a nebulizer to stimulate sputum production.[8] Patients are instructed to rinse their mouths with water before expectorating into a sterile container to minimize saliva contamination.[8] Early morning collection is often preferred to obtain secretions that have accumulated overnight.[8]
2. Sputum Processing for Rheological Analysis:
To ensure homogeneity and accurate measurements, sputum samples undergo a processing protocol before rheological analysis. A typical procedure involves:
-
Homogenization: Gentle vortexing of the fresh sputum sample to create a more uniform consistency.[9]
-
Aliquoting: Dividing the homogenized sample into smaller aliquots for analysis.[9]
-
Storage (if necessary): Snap-freezing aliquots in liquid nitrogen and storing them at -80°C for later analysis. Studies have shown that this method has no discernible effect on the rheological properties of the sputum.[9]
3. Measurement of Sputum Viscoelasticity (Rheometry):
The viscoelastic properties of sputum, such as viscosity and elasticity, are measured using a rotational rheometer. This instrument applies a controlled stress or strain to the sample and measures the resulting deformation or stress.
-
Oscillatory Rheology: This is a common technique used to characterize the viscoelastic properties of sputum. A small, oscillating strain is applied to the sample at various frequencies.
-
Storage Modulus (G'): Represents the elastic component of the sputum, or its ability to store energy and recoil.
-
Loss Modulus (G''): Represents the viscous component, or its ability to dissipate energy as heat.
-
-
Geometry: A cone-plate or parallel-plate geometry is typically used for sputum analysis.
-
Temperature Control: Measurements are performed at a physiologically relevant temperature, such as 37°C.
Signaling Pathways and Mechanisms of Action
Ambroxol's effects on sputum properties are mediated through several signaling pathways and mechanisms:
-
Stimulation of Surfactant Production: Ambroxol stimulates type II pneumocytes to synthesize and secrete pulmonary surfactant.[1] Surfactant reduces the surface tension of the alveolar lining fluid and decreases the adhesiveness of mucus to the bronchial epithelium, thereby facilitating its clearance.[1]
-
Increased Ciliary Beat Frequency (CBF): Ambroxol enhances the frequency of ciliary beating, a key mechanism for moving mucus out of the airways. This effect is mediated by an increase in intracellular calcium levels in ciliated cells.
-
Depolymerization of Mucopolysaccharides: Ambroxol is believed to break down the acid mucopolysaccharide fibers in mucus, which reduces its viscosity.[1]
-
Inhibition of MUC5AC Expression: Some studies suggest that Ambroxol can inhibit the expression of the MUC5AC gene, which codes for a major mucin protein in the airways.[10] Overexpression of MUC5AC is associated with increased mucus viscosity and airway obstruction.[10]
Diagrams
Caption: Ambroxol's multifaceted mechanism of action on sputum properties.
Caption: Experimental workflow for assessing sputum properties.
Discussion and Conclusion
Both inhaled and oral Ambroxol have demonstrated efficacy in improving sputum properties, albeit through different primary mechanisms of delivery and potentially different onset times.
Inhaled Ambroxol offers the advantage of direct delivery to the target site—the airways. This localized administration can lead to higher concentrations of the drug in the lung lining fluid compared to systemic administration, potentially resulting in a more rapid onset of mucolytic action.[2] The available clinical data, although based on scoring systems rather than direct rheological measurements, consistently show a significant improvement in sputum properties and a reduction in sputum volume with inhaled Ambroxol.[2][3][4]
Oral Ambroxol is systemically absorbed and then distributed to the lung tissue. Studies have confirmed its effectiveness in reducing sputum viscosity and improving subjective symptoms of expectoration.[5][6][7] While quantitative rheological data from clinical trials are not as readily available in the literature as for inhaled formulations, the consistent clinical observation of its efficacy supports its widespread use.
Comparative Perspective:
The choice between inhaled and oral Ambroxol may depend on the clinical scenario. For acute situations where rapid mucolysis is desired, the direct delivery of inhaled Ambroxol may be advantageous. For chronic conditions requiring long-term management, the convenience of oral administration may be preferred.
It is evident that more research is needed to provide a direct, quantitative comparison of the effects of inhaled and oral Ambroxol on sputum rheology using standardized methodologies. Such studies would be invaluable for optimizing treatment strategies for patients with respiratory diseases characterized by abnormal mucus production.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. Evaluation of safety and efficacy of inhaled ambroxol in hospitalized adult patients with mucopurulent sputum and expectoration difficulty - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of inhaled ambroxol hydrochloride solution in patients with lower respiratory tract infectious diseases: a randomized, double-blind, placebo-controlled, multicentre clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical efficacy of ambroxol in the treatment of bronchial stasis. Clinical trial in 120 patients at two different doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tpl.ncl.edu.tw [tpl.ncl.edu.tw]
- 7. Ambroxol and simple chronic bronchitis. Effects on subjective symptoms and ventilatory function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rheological assessment of mucolytic agents on sputum of chronic bronchitics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and safety of inhaled this compound solution in patients with lower respiratory tract infectious diseases: a randomized, double-blind, placebo-controlled, multicentre clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Safety and Efficacy of Ambroxol in Pediatric Respiratory Diseases: A Comparative Analysis
Ambroxol (B1667023), a widely utilized mucoactive agent, has been a cornerstone in the management of pediatric respiratory diseases for decades. This guide provides a comprehensive assessment of its long-term safety and efficacy, drawing comparisons with other therapeutic alternatives and supported by experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Ambroxol's therapeutic profile in the pediatric population.
Comparative Efficacy of Ambroxol
Ambroxol has demonstrated significant efficacy in improving clinical outcomes in children with both acute and chronic respiratory conditions. Its therapeutic benefits are primarily attributed to its secretolytic and secretomotoric properties, which enhance mucus clearance from the respiratory tract. Clinical studies have consistently shown that Ambroxol effectively reduces cough frequency and severity, improves sputum characteristics, and shortens the duration of respiratory infections.
A review of clinical evidence, including studies conducted prior to the introduction of Good Clinical Practice (GCP), encompasses nearly 1,300 pediatric patients and reports strong clinical outcomes with Ambroxol use.[1][2] The efficacy has been observed to be consistent across different age groups, including infants as young as one month old.[1][2]
Ambroxol versus Placebo
Placebo-controlled trials have substantiated the superiority of Ambroxol in managing pediatric respiratory infections. In a randomized, double-blind, placebo-controlled study involving children with acute lower respiratory tract infections receiving antibiotics, the addition of Ambroxol syrup led to a significantly faster reduction in cough from the third day onwards (p<0.05) and a more rapid improvement in pathological auscultatory signs from the fourth day (p<0.05).[3] Furthermore, radiological findings normalized in 79% of children in the Ambroxol group compared to 53% in the placebo group (p<0.01).[3]
Another multicenter, randomized, double-blind, placebo-controlled trial with 236 children demonstrated that inhaled Ambroxol solution significantly improved cough scores at all visit points compared to placebo (P < 0.05).[4][5][6]
| Efficacy Outcome | Ambroxol Group | Placebo Group | p-value | Study |
| Normalization of Radiological Findings | 79% | 53% | p<0.01 | Principi et al.[3] |
| Significant Cough Reduction | From Day 3 | Slower than Ambroxol | p<0.05 | Principi et al.[3] |
| Improvement in Auscultatory Signs | From Day 4 | Slower than Ambroxol | p<0.05 | Principi et al.[3] |
| Mean Difference in Cough Score | Statistically significant improvement at all visit points | Less improvement than Ambroxol | P<0.05 | Xu et al.[4][5][6] |
Ambroxol versus N-acetylcysteine (NAC)
Comparisons with N-acetylcysteine (NAC), another commonly used mucolytic, have shown Ambroxol to have a more rapid onset of action in improving symptoms. In a study of children with spastic bronchitis, both Ambroxol and NAC were effective, but Ambroxol demonstrated a faster improvement in bronchial signs and symptoms by day 5.[7] Specifically, the improvement in dyspnea was significantly greater with Ambroxol (p<0.05).[3]
However, another study comparing the two in children with bronchopneumonia found that NAC had a higher total effective rate (94.83%) compared to Ambroxol (82.26%) (P<0.05) and a shorter time to symptom relief.[8][9]
| Efficacy Outcome | Ambroxol Group | N-acetylcysteine (NAC) Group | p-value | Study |
| Rapidity of Symptom Improvement | More rapid improvement by Day 5 | Slower improvement | - | Baldini et al.[7] |
| Improvement in Dyspnea | Significantly greater improvement | Less improvement | p<0.05 | Baldini et al.[3] |
| Total Effective Rate (Bronchopneumonia) | 82.26% | 94.83% | P<0.05 | Liu et al.[8][9] |
Long-Term Safety Profile of Ambroxol
The long-term safety of Ambroxol in the pediatric population is well-established, with the majority of studies reporting it to be well-tolerated.[1][2] Adverse events are generally mild and infrequent.
A multicenter, randomized, double-blind, placebo-controlled trial found a lower occurrence of adverse events in the Ambroxol group (21.37%) compared to the placebo group (35.59%, P = 0.021).[4][5][6] The incidence of adverse reactions specifically attributed to the treatment was similar between the two groups (2.56% for Ambroxol vs. 5.08% for placebo, P > 0.05).[4][5][6]
In a study comparing Ambroxol to NAC for bronchopneumonia, the incidence of adverse reactions was significantly lower in the NAC group.[9] The most commonly reported adverse events associated with Ambroxol in adults are gastrointestinal disturbances, which rarely lead to discontinuation of treatment.[3]
| Safety Outcome | Ambroxol Group | Placebo Group | p-value | Study |
| Occurrence of Adverse Events | 21.37% | 35.59% | P=0.021 | Xu et al.[4][5][6] |
| Incidence of Adverse Reactions | 2.56% | 5.08% | P>0.05 | Xu et al.[4][5][6] |
| Safety Outcome | Ambroxol Group | N-acetylcysteine (NAC) Group | p-value | Study |
| Incidence of Adverse Reactions | Higher incidence | Significantly lower incidence | P<0.05 | Liu et al.[9] |
Experimental Protocols
General Protocol for a Randomized, Double-Blind, Placebo-Controlled Trial of Inhaled Ambroxol in Pediatric Lower Respiratory Tract Infections (LRTIs)
1. Study Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled trial.
2. Patient Population: Children (e.g., 6 months to 12 years) diagnosed with LRTIs, meeting specific inclusion and exclusion criteria.
3. Randomization and Blinding: Patients are randomly assigned in a 1:1 ratio to receive either inhaled Ambroxol solution or a matching placebo. Both patients and investigators are blinded to the treatment allocation.
4. Intervention:
-
Experimental Group: Inhaled Ambroxol solution (e.g., 1-2 ml of a specified concentration) administered via a nebulizer, twice daily for 7 days.
-
Control Group: Inhaled placebo solution (e.g., saline) administered in the same manner as the experimental drug.
5. Efficacy Assessments:
-
Primary Outcome: Change in cough severity score from baseline, assessed daily using a validated scoring system.
-
Secondary Outcomes:
-
Change in phlegm sound in the throat.
-
Change in pulmonary rales.
-
Duration of fever.
-
Time to resolution of other respiratory symptoms.
-
6. Safety Assessments:
-
Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs).
-
Assessment of vital signs.
-
Laboratory tests (e.g., complete blood count, liver and renal function tests) at baseline and end of treatment.
7. Statistical Analysis: Efficacy data are analyzed using appropriate statistical tests (e.g., t-test, chi-square test) for both intention-to-treat and per-protocol populations. Safety data are summarized descriptively.
Mechanism of Action and Signaling Pathways
Ambroxol's therapeutic effects are mediated through multiple mechanisms of action. Its primary role is to enhance the secretion and clearance of mucus. It also possesses anti-inflammatory, antioxidant, and local anesthetic properties.
References
- 1. mrmjournal.org [mrmjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of inhaled ambroxol solution in improving sputum of lower respiratory tract infection in children: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of inhaled ambroxol solution in improving sputum of lower respiratory tract infection in children: a multicenter, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [A controlled study on the action of a new formulation of ambroxol in asthmatiform bronchitis in children] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the efficacy of ambroxol hydrochloride and N-acetylcysteine in the treatment of children with bronchopneumonia and their influence on prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the efficacy of this compound and N -acetylcysteine in the treatment of children with bronchopneumonia and their influence on prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Transformation of Ambroxol Hydrochloride Under Aqueous Chlorination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the transformation products of Ambroxol hydrochloride under aqueous chlorination conditions. The information is based on experimental data from scientific literature, offering insights into the degradation pathways and the formation of disinfection byproducts (DBPs). This document is intended to assist researchers in understanding the environmental fate of Ambroxol and in the development of analytical methods for its monitoring.
Executive Summary
Aqueous chlorination, a common water disinfection process, leads to the transformation of the mucolytic drug this compound. This process results in the formation of a variety of primary and terminal disinfection byproducts (DBPs). Key transformation pathways include cyclization, hydroxylation, chlorination, electrophilic ipso-substitution of bromine atoms with chlorine, and oxidative N-dealkylation.[1][2][3] Deep degradation of Ambroxol yields a range of volatile and semi-volatile compounds, with trihalomethanes being the most predominant class.[1][2][3] Understanding these transformation products is crucial for assessing the environmental impact of Ambroxol residues in wastewater.
Comparative Analysis: Ambroxol vs. Other Pharmaceuticals
The degradation of pharmaceuticals during chlorination varies significantly depending on their chemical structure. Below is a comparison of the transformation products of Ambroxol with other commonly studied pharmaceuticals.
Table 1: Comparison of Primary Transformation Pathways
| Pharmaceutical | Key Transformation Pathways during Chlorination | Reference |
| Ambroxol | Cyclization, hydroxylation, chlorination, ipso-substitution of bromine with chlorine, oxidative N-dealkylation. | [1][2][3] |
| Bromhexine | Similar to Ambroxol: Cyclization, hydroxylation, chlorination, ipso-substitution of bromine with chlorine, oxidative N-dealkylation. | [1][2][3] |
| Salicylic Acid | Aromatic substitution of hydrogen with chlorine and/or bromine. | [4][5] |
| Naproxen | Aromatic substitution of hydrogen with chlorine and/or bromine. | [4][5] |
| Diclofenac | Aromatic substitution of hydrogen with chlorine and/or bromine; decarboxylation/hydroxylation. | [4][5] |
| Indomethacine | Oxidation (no halogenation products observed). | [4][5] |
Table 2: Comparison of Deep Degradation Products (Disinfection Byproducts)
| Pharmaceutical | Major Classes of Deep Degradation Products | Reference |
| Ambroxol | Trihalomethanes (THMs), dihaloacetonitriles (DHANs), haloacetic acid esters (HAEs), haloanilines, halobenzenes, haloindazoles. | [1] |
| Bromhexine | Trihalomethanes (THMs), dihaloacetonitriles (DHANs), haloacetic acid esters (HAEs), haloanilines, halobenzenes, haloindazoles. | [1] |
| General Acidic Drugs (e.g., Salicylic Acid, Naproxen, Diclofenac) | Halogenated derivatives of the parent compound. | [4][5] |
Experimental Protocols
The following sections detail the methodologies employed in the study of Ambroxol transformation during aqueous chlorination.
Aqueous Chlorination Procedure
-
Materials: this compound, sodium hypochlorite (B82951) (NaOCl) solution, phosphate (B84403) buffer, ultrapure water.
-
Procedure:
-
A stock solution of this compound is prepared in ultrapure water.
-
The reaction is carried out in a phosphate-buffered solution to maintain a constant pH.
-
A freshly prepared solution of sodium hypochlorite is added to the Ambroxol solution to initiate the chlorination reaction. The concentration of active chlorine is typically set to mimic conditions in water treatment plants.
-
The reaction mixture is stirred in the dark at a controlled temperature.
-
Aliquots of the reaction mixture are collected at various time intervals to monitor the degradation of Ambroxol and the formation of transformation products.
-
To quench the reaction, a reducing agent (e.g., sodium thiosulfate) is added to the collected aliquots.
-
Sample Preparation for Analysis
-
For HPLC-HRMS (High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry): The aqueous samples are typically diluted with a suitable solvent (e.g., methanol) and directly injected into the LC-MS system for the analysis of primary, non-volatile transformation products.
-
For GC-HRMS (Gas Chromatography-High-Resolution Mass Spectrometry): Volatile and semi-volatile deep degradation products are extracted from the aqueous samples using techniques such as headspace solid-phase microextraction (HS-SPME). The extracted compounds are then thermally desorbed into the GC-MS system for analysis.
Analytical Instrumentation and Conditions
-
HPLC-HRMS:
-
Chromatography: Reversed-phase chromatography is commonly used with a C18 column. A gradient elution with a mobile phase consisting of water (often with a formic acid modifier) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed to separate the compounds.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is used for the detection and identification of transformation products. Electrospray ionization (ESI) in positive mode is typically used for Ambroxol and its derivatives.
-
-
GC-HRMS:
-
Chromatography: A capillary column with a non-polar or medium-polarity stationary phase is used for the separation of volatile compounds.
-
Mass Spectrometry: A high-resolution mass spectrometer is used for detection. Electron ionization (EI) is the standard ionization technique.
-
Visualizing the Process
The following diagrams illustrate the key processes involved in the analysis of Ambroxol's transformation products.
References
- 1. Mucolytic Drugs Ambroxol and Bromhexine: Transformation under Aqueous Chlorination Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mucolytic Drugs Ambroxol and Bromhexine: Transformation under Aqueous Chlorination Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the chlorination of acidic pharmaceuticals and by-product formation aided by an experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Ambroxol in Parkinson's Disease: A Comparative Analysis of Efficacy in GBA1 Mutation Carriers and Non-Carriers
For Immediate Release
A comprehensive review of recent clinical findings reveals intriguing differences in the therapeutic potential of Ambroxol for Parkinson's disease (PD) patients, contingent on their GBA1 gene mutation status. This guide synthesizes data from key clinical trials, offering researchers, scientists, and drug development professionals a detailed comparison of Ambroxol's efficacy, supported by experimental data and protocols.
Mutations in the GBA1 gene are a significant genetic risk factor for Parkinson's disease, often leading to a more aggressive disease course.[1] Ambroxol, a commonly used mucolytic, has been repurposed for PD due to its role as a pharmacological chaperone for β-glucocerebrosidase (GCase), the enzyme encoded by GBA1.[2] By enhancing GCase activity, Ambroxol is thought to improve lysosomal function and facilitate the clearance of α-synuclein aggregates, a pathological hallmark of PD.[3][4][5]
Comparative Efficacy Data from Clinical Trials
Two key phase II clinical trials have provided the bulk of the evidence for Ambroxol's effects in PD patients with and without GBA1 mutations: the Ambroxol in the Modification of Parkinson's Disease (AiM-PD) study and a trial focused on Parkinson's Disease Dementia (PDD) .
AiM-PD Study (NCT02941822)
This open-label study assessed the safety, tolerability, and target engagement of high-dose oral Ambroxol in PD patients. The trial included both GBA1 mutation carriers and non-carriers. Below is a summary of the key findings.
| Outcome Measure | GBA1 Mutation Carriers (n=8) | GBA1 Non-Carriers (n=9) | Total Cohort (n=17) | p-value (between groups) |
| Change in MDS-UPDRS Part 3 (Motor Score) at 186 days | -6.9 (± 8.0) | -6.6 (± 6.6) | -6.8 (± 7.1) | Not Reported |
| Change in CSF GCase Protein Level (pmol/L) at 186 days | +105 (± 67) | +74 (± 63) | +88 (± 64) | Not Reported |
| Change in CSF α-synuclein Level (pg/mL) at 186 days | +60 (± 54) | +41 (± 50) | +50 (± 49) | Not Reported |
| Change in CSF GCase Activity (nmol/mL/hr) at 186 days | -0.07 (± 0.08) | -0.05 (± 0.08) | -0.06 (± 0.08) | Not Reported |
Data sourced from Mullin et al., JAMA Neurology, 2020.
The AiM-PD study demonstrated that Ambroxol was safe and well-tolerated in both groups.[6] Notably, motor function, as measured by the MDS-UPDRS Part 3 score, improved in both GBA1 carriers and non-carriers to a similar extent.[6] Furthermore, Ambroxol led to an increase in GCase protein levels and α-synuclein levels in the cerebrospinal fluid (CSF) of both cohorts, suggesting target engagement and enhanced clearance of α-synuclein from the brain.[4][6]
Parkinson's Disease Dementia (PDD) Study (NCT02914366)
This randomized, double-blind, placebo-controlled trial investigated the efficacy of Ambroxol in patients with PDD. While the primary cognitive outcomes were not met for the overall study population, post-hoc analyses revealed potential benefits for the subgroup of patients with GBA1 mutations.
| Outcome Measure | GBA1 Mutation Carriers on Ambroxol | GBA1 Non-Carriers on Ambroxol | Placebo |
| Cognitive Performance (ADAS-Cog-13) | Trend towards improvement | No significant change | No significant change |
| Neuropsychiatric Symptoms (NPI) | Trend towards stabilization/improvement | No significant change | Worsening of symptoms |
| Plasma Glial Fibrillary Acidic Protein (GFAP) | Stable | Stable | Increased |
Data interpreted from reports on the PDD trial by Pasternak et al.[7][8]
In this study, three out of five patients with GBA1 mutations who received Ambroxol showed clinically meaningful cognitive improvements.[7] There was also a trend toward the stabilization of neuropsychiatric symptoms in the Ambroxol-treated group, particularly in GBA1 carriers, while the placebo group showed a worsening of these symptoms.[9][10] Furthermore, levels of plasma GFAP, a marker of neurodegeneration, increased in the placebo group but remained stable in those receiving Ambroxol, suggesting a potential neuroprotective effect.[8][9]
Experimental Protocols
AiM-PD Study Protocol
-
Study Design: A single-center, open-label, non-controlled clinical trial.[6]
-
Participants: 23 patients with moderate PD were enrolled, with 17 completing the study (8 with GBA1 mutations and 9 without).[6]
-
Intervention: Oral Ambroxol with a dose escalation over 28 days to a maximum of 1.26 g/day , which was then maintained for 186 days.[6]
-
Primary Outcomes: Detection of Ambroxol in the CSF and change in CSF GCase activity at 186 days.[6]
-
Secondary Outcomes: Changes in CSF GCase and α-synuclein protein levels, and clinical measures including the Movement Disorders Society Unified Parkinson Disease Rating Scale (MDS-UPDRS).[6]
-
Analysis: All data analyses were performed at the end of the study.[6]
PDD Study Protocol
-
Study Design: A phase II, single-center, double-blind, randomized, placebo-controlled trial.[11][12]
-
Participants: 75 individuals with mild to moderate PDD were planned for enrollment.[11][12]
-
Intervention: Participants were randomized to receive a high dose of Ambroxol (1050 mg/day), a low dose of Ambroxol (525 mg/day), or a placebo for 52 weeks.[2][11][12]
-
Primary Outcomes: Change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) and the Clinician's Global Impression of Change (CGIC).[2][11]
-
Secondary Outcomes: Measures of cognitive function, motor symptoms, and biomarkers of neurodegeneration in CSF and blood, including GCase activity in lymphocytes.[2][11]
-
Assessments: Conducted at baseline, 6 months, and 12 months.[2][11][12]
Visualizing the Science Behind Ambroxol
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
Caption: Proposed signaling pathway of Ambroxol in neurons with GBA1 mutations.
Caption: Generalized experimental workflow for a randomized controlled trial of Ambroxol in Parkinson's disease.
Caption: Logical relationship between GBA1 mutation, key pathological events, and Ambroxol's therapeutic action.
Conclusion
The available evidence suggests that Ambroxol holds promise as a therapeutic agent for Parkinson's disease, with indications of target engagement and potential clinical benefits in both GBA1 mutation carriers and non-carriers. However, the data also suggest that individuals with GBA1 mutations may derive a more pronounced benefit, particularly in the cognitive and neuropsychiatric domains. The AiM-PD study showed motor improvements across both groups, while the PDD trial hinted at a more specific cognitive and neuroprotective effect in the genetically predisposed cohort.
These findings underscore the importance of patient stratification based on genetic markers in clinical trials for neurodegenerative diseases. Further larger, placebo-controlled studies are warranted to definitively establish the efficacy of Ambroxol as a disease-modifying therapy for Parkinson's disease and to clarify the differential response between GBA1 mutation carriers and non-carriers. The ongoing AMBITIOUS study (NCT05287503), which is specifically recruiting GBA1-PD patients, will be crucial in this regard.[1][13]
References
- 1. Ambroxol as a disease-modifying treatment to reduce the risk of cognitive impairment in GBA-associated Parkinson’s disease: a multicentre, randomised, double-blind, placebo-controlled, phase II trial. The AMBITIOUS study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ambroxol as a novel disease-modifying treatment for Parkinson's disease dementia: protocol for a single-centre, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. parkinsonsmovement.com [parkinsonsmovement.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Breaking Med [breakingmed.atpointofcare.com]
- 8. medpagetoday.com [medpagetoday.com]
- 9. Study uncovers potential treatment for Parkinsonâs-related dementia - Schulich School of Medicine & Dentistry - Western University [schulich.uwo.ca]
- 10. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 11. Ambroxol as a novel disease-modifying treatment for Parkinson’s disease dementia: protocol for a single-centre, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. neurologyopen.bmj.com [neurologyopen.bmj.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Ambroxol Hydrochloride
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Ambroxol hydrochloride is a critical component of laboratory safety and environmental responsibility. Adherence to established disposal protocols minimizes risks to personnel and prevents environmental contamination. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This includes, but is not limited to, safety glasses, lab coats, and gloves.[1][2] Operations that may generate dust should be conducted in a well-ventilated area, utilizing local exhaust ventilation or a fume hood to keep airborne levels below recommended exposure limits.[1][2][3]
Spill Management
In the event of a spill, immediate action is necessary to contain and clean the affected area.
For small spills:
-
Use appropriate tools to carefully collect the spilled solid material and place it into a convenient waste disposal container.[1][2]
-
Clean the contaminated surface by spreading water and dispose of the cleaning materials according to local and regional authority requirements.[1][2]
For large spills:
-
Use a shovel to place the material into a suitable waste disposal container.[1][2]
-
Finish cleaning by spreading water on the contaminated surface, allowing it to be evacuated through the sanitary system if local regulations permit.[1][2]
Decontamination of Containers
Empty containers must be decontaminated before disposal. Observe all label safeguards until the containers are thoroughly cleaned or destroyed.[3]
Disposal Procedures
The primary methods for the disposal of this compound are through a licensed waste disposal company.[4] It is crucial to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]
Recommended Disposal Methods:
-
Incineration: This can be done in a licensed apparatus after mixing with a suitable combustible material.[3]
-
Landfill: Burial in a landfill specifically licensed to accept chemical and/or pharmaceutical wastes is another option.[3]
Important Considerations:
-
This compound should not be disposed of together with household garbage.[6][7]
-
Prevent the product from entering drains.[4]
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ambroxol Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ambroxol hydrochloride, a common mucoactive drug. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE) at a Glance
A multi-layered approach to personal protection is necessary when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields.[1][2][3] | To protect against dust, splashes, and aerosols. |
| Hand Protection | Wear protective, impervious gloves.[1][4][5] Gloves must be inspected prior to use.[2][3] | To prevent skin contact and absorption. |
| Skin and Body Protection | Wear a lab coat or impervious clothing.[1][2][3][5] Long-sleeved clothing is recommended.[5] | To protect the skin from accidental exposure. |
| Respiratory Protection | Use a suitable respirator or a full-face respirator if exposure limits are exceeded, irritation is experienced, or dust is generated.[1][2][3][6] | To prevent inhalation of dust or aerosols.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly closed, dry, cool, and well-ventilated place.[1][2][3]
-
Keep it away from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures can vary; some sources suggest 4°C while others indicate room temperature.[1] Always refer to the supplier's specific instructions.
2. Handling and Preparation:
-
Always handle this compound in a well-ventilated area.[1][2][3] The use of a chemical fume hood is recommended to avoid the formation of dust and aerosols.[1][2]
-
Ensure a safety shower and eye wash station are readily accessible.[1]
-
Do not eat, drink, or smoke in the designated work area.[4][5]
3. In Case of a Spill:
-
Prevent further leakage or spillage if it is safe to do so.[2][3] Do not let the chemical enter drains.[2][3]
-
For solid spills, mechanically take up the material and place it in a suitable, labeled container for disposal.[4] Avoid generating dust.[2][3]
-
For liquid spills, absorb with a non-combustible material and place in a container for disposal.
-
Ventilate the affected area.[4]
4. Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.[1][7]
-
This compound is considered a dangerous waste; only approved and properly labeled containers should be used for its disposal.[4]
-
Handle contaminated packaging in the same manner as the substance itself.[4]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][8] Remove contact lenses if present and easy to do.[1][4] Seek immediate medical attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing.[3][4][6] Wash off immediately with plenty of soap and water.[2][3][4][6] If skin irritation occurs, get medical attention.[2][6] |
| Inhalation | Move the victim to fresh air.[1][2][3][6] If breathing is difficult, give oxygen.[2][3][6] If not breathing, give artificial respiration.[2][3][6] Seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting.[4][5] Rinse mouth with water.[4][5] Never give anything by mouth to an unconscious person.[3][5] Call a physician or poison control center immediately.[3] |
This compound Handling Workflow
The following diagram illustrates the key decision points and safety procedures for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
